molecular formula C17H16ClFN2O2 B3028005 Mefuparib hydrochloride CAS No. 1449746-00-2

Mefuparib hydrochloride

Katalognummer: B3028005
CAS-Nummer: 1449746-00-2
Molekulargewicht: 334.8 g/mol
InChI-Schlüssel: GPFWTAVHQKERKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Mefuparib hydrochloride is the hydrochloride salt of mefuparib. It is a potent poly(ADP-ribose) polymerase inhibitor which exhibits strong anticancer activity and also inhibits SARS-CoV-2 in cell culture. It has a role as an anticoronaviral agent, an antineoplastic agent, an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor and an apoptosis inducer. It contains a mefuparib(1+).
Poly(ADP-ribose) Polymerase Inhibitors;  structure in first source

Eigenschaften

IUPAC Name

5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2.ClH/c1-20-9-10-2-4-11(5-3-10)15-7-12-6-13(18)8-14(17(19)21)16(12)22-15;/h2-8,20H,9H2,1H3,(H2,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFWTAVHQKERKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)C(=O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449746-00-2
Record name Mefuparib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449746002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEFUPARIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82IYE3T3BE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mefuparib Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Mefuparib hydrochloride (MPH), also known as CVL218, is a potent and selective, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1][2][3][4] Its primary mechanism of action is the induction of synthetic lethality in cancer cells harboring deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[2][5] By competitively inhibiting PARP's catalytic activity, this compound prevents the repair of DNA single-strand breaks (SSBs).[2] The persistence of these SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. In HR-deficient tumors, the inability to repair these DSBs results in G2/M cell cycle arrest and subsequent apoptosis, leading to targeted tumor cell death.[2][3][5] Preclinical data demonstrates robust anti-tumor activity both in vitro and in vivo, and favorable pharmacokinetic properties, including high water solubility and oral bioavailability, supporting its ongoing clinical development.[2][5][6]

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound functions as a substrate-competitive inhibitor, targeting the NAD+ binding site of PARP1 and PARP2.[2] The PARP family of enzymes, particularly PARP1, are critical components of the base excision repair (BER) pathway, responsible for detecting and signaling DNA single-strand breaks (SSBs). Upon binding to an SSB, PARP1 catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation.[2] This PARylation cascade serves to recruit other DNA repair factors to the site of damage.

By inhibiting PARP1/2, this compound prevents the PARylation process. This "traps" the PARP enzyme on the DNA at the site of the break and stalls the repair of SSBs. When the cell enters the S phase of the cell cycle, the replication fork encounters these unrepaired SSBs, leading to their collapse and the generation of more severe DNA double-strand breaks (DSBs).[2]

In healthy, HR-proficient cells, these DSBs can be effectively repaired through the homologous recombination pathway. However, in cancer cells with a compromised HR pathway (e.g., due to mutations in BRCA1, BRCA2, or other HR-related genes), these DSBs cannot be accurately repaired. The accumulation of persistent DSBs triggers cell cycle arrest at the G2/M checkpoint and ultimately induces apoptosis.[2][4][5] This selective killing of HR-deficient cells while sparing HR-proficient normal cells is the principle of "synthetic lethality."[2]

cluster_0 HR-Proficient Cell cluster_path_p cluster_1 HR-Deficient Cell (e.g., BRCA1/2 mutant) DNA_damage_p DNA Single-Strand Break (SSB) PARP_p PARP1/2 DNA_damage_p->PARP_p recruits Replication_p DNA Replication SSB_Repair_p SSB Repair (BER Pathway) PARP_p->SSB_Repair_p initiates MPH_p Mefuparib HCl (Inhibition) MPH_p->PARP_p SSB_Repair_p->Replication_p allows normal DSB_p Double-Strand Break (DSB) Replication_p->DSB_p (if SSB unrepaired) leads to HR_Repair_p Homologous Recombination Repair DSB_p->HR_Repair_p repaired by Survival_p Cell Survival & Proliferation HR_Repair_p->Survival_p DNA_damage_d DNA Single-Strand Break (SSB) PARP_d PARP1/2 DNA_damage_d->PARP_d recruits Blocked_Repair_d SSB Repair Blocked PARP_d->Blocked_Repair_d leads to MPH_d Mefuparib HCl (Inhibition) MPH_d->PARP_d Replication_d DNA Replication Blocked_Repair_d->Replication_d unrepaired SSBs enter DSB_d Accumulated Double-Strand Breaks Replication_d->DSB_d causes HR_Deficiency_d Defective HR Repair DSB_d->HR_Deficiency_d cannot be repaired due to G2M_Arrest_d G2/M Arrest HR_Deficiency_d->G2M_Arrest_d triggers Apoptosis_d Apoptosis (Synthetic Lethality) G2M_Arrest_d->Apoptosis_d

Caption: Mechanism of this compound-induced synthetic lethality.

Quantitative Data

Biochemical and Cellular Potency

This compound demonstrates high potency against PARP1 and PARP2, with significant selectivity over other PARP family members. Its inhibitory action translates to effective suppression of cancer cell proliferation, particularly in HR-deficient lines.

Table 1: In Vitro Inhibitory Potency of this compound

Target/Assay IC₅₀ Value Source
Enzymatic Inhibition
PARP1 3.2 nM [1][3][4]
PARP2 1.9 nM [1][3][4]
TNKS1 (Tankyrase 1) 1.6 µM [1][4]
TNKS2 (Tankyrase 2) 1.3 µM [1][4]
PARP3 >10 µM [1][4]
PARP6 >10 µM [1][4]
Cellular Proliferation

| Average across various cancer cell lines | 2.16 µM (Range: 0.12 µM - 3.64 µM) |[1][4] |

Pharmacokinetic Profile

Preclinical studies in rats and monkeys have characterized this compound as an orally bioavailable compound with high tissue distribution.[1][2][5]

Table 2: Pharmacokinetic Parameters of this compound (Oral Administration)

Species Dose (mg/kg) Cₘₐₓ (ng/mL) T½ (hours) Bioavailability Source
SD Rat 10, 20, 40 116 - 725 1.07 - 1.3 40% - 100% [1][2]

| Cynomolgus Monkey | 5, 10, 20 | 114 - 608 | 2.16 - 2.7 | 40% - 100% |[1][2] |

Noteworthy Property: this compound has high water solubility (>35 mg/mL), which is advantageous for formulation and oral absorption.[2][5][7]

In Vivo Anti-Tumor Efficacy

This compound has shown significant, dose-dependent anti-tumor activity in xenograft models of human cancers.

Table 3: In Vivo Efficacy in Preclinical Models

Model Type Cancer Type Dosing Regimen Outcome Source
V-C8 Xenograft BRCA2-deficient 40-160 mg/kg, p.o., q.o.d. x 21 days Dose-dependent tumor killing; complete disappearance in high-dose group. [1][4]
BR-05-0028 PDX Breast Cancer 160 mg/kg, p.o., q.o.d. x 21 days Significant tumor growth inhibition without notable body weight loss. [1][4]

| SW620 Xenograft | HR-proficient Colorectal | Combination with Temozolomide (TMZ) | Synergistic tumor growth inhibition. |[2] |

Experimental Protocols

Western Blot for Pharmacodynamic Biomarkers (γH2AX)

This protocol is used to detect the accumulation of DNA double-strand breaks, a key pharmacodynamic marker of PARP inhibitor activity.[2]

Methodology:

  • Cell Culture and Treatment: Cancer cells (e.g., BRCA1-mutant MDA-MB-436) are seeded in 6-well plates. After 24 hours, cells are treated with this compound (e.g., 1-10 µM) or vehicle control for a specified duration (e.g., 24 hours).[1][4]

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Lysates are scraped, collected, and centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: The supernatant is collected, and protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are denatured, loaded onto a polyacrylamide gel, and separated by electrophoresis. Proteins are then transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • The membrane is incubated overnight at 4°C with a primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX. A loading control antibody (e.g., GAPDH or β-actin) is also used.

    • The membrane is washed with TBST and incubated for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: After final washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the change in γH2AX levels.

cluster_workflow Western Blot Workflow for γH2AX Detection A 1. Cell Treatment (e.g., MDA-MB-436 cells + Mefuparib HCl) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. PVDF Transfer D->E F 6. Blocking (5% BSA/Milk) E->F G 7. Primary Antibody Incubation (Anti-γH2AX, 4°C Overnight) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection & Imaging H->I J 10. Data Analysis (Densitometry) I->J cluster_workflow In Vivo Xenograft Study Workflow A 1. Cell Implantation (e.g., V-C8 cells in nude mice) B 2. Tumor Growth (to ~100 mm³) A->B C 3. Randomization (Vehicle & Treatment Groups) B->C D 4. Drug Administration (Oral, q.o.d. x 21 days) C->D E 5. Monitoring (Tumor Volume, Body Weight) D->E F 6. Study Endpoint (Tumor Excision & Weighing) E->F G 7. Data Analysis (Tumor Growth Inhibition %) F->G

References

Mefuparib Hydrochloride: A Technical Guide to Synthetic Lethality in BRCA-Mutated Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of mefuparib hydrochloride (MPH), a potent PARP1/2 inhibitor, and its mechanism of synthetic lethality in cancer cells harboring BRCA1/2 mutations. This document details the preclinical data supporting its efficacy, outlines the experimental protocols used to generate this data, and visualizes the key molecular pathways and experimental workflows.

Introduction: The Principle of Synthetic Lethality

Synthetic lethality is a genetic interaction where the co-occurrence of two or more genetic events leads to cell death, while a single event alone is viable. In the context of oncology, this concept is exploited by targeting a gene or pathway that is essential for the survival of cancer cells with a specific mutation, but not for normal cells.

The most well-established example of synthetic lethality in cancer therapy is the interaction between inhibitors of poly (ADP-ribose) polymerase (PARP) and mutations in the breast cancer susceptibility genes, BRCA1 and BRCA2.[1][2] BRCA1 and BRCA2 are critical components of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[3] Cells with mutated BRCA1/2 are deficient in HR and become heavily reliant on other DNA repair pathways, including base excision repair (BER), where PARP enzymes play a crucial role.[3][4]

Inhibition of PARP in HR-deficient cells leads to the accumulation of unrepaired single-strand breaks (SSBs), which are converted into toxic DSBs during DNA replication.[1][5] The inability of these cells to repair DSBs via the defective HR pathway results in genomic instability and, ultimately, cell death.[3][6]

This compound (MPH): A Potent and Soluble PARP Inhibitor

This compound is a novel and potent inhibitor of PARP1 and PARP2.[4][7] A significant advantage of MPH is its high water solubility (> 35 mg/ml), which contrasts with the low solubility of other PARP inhibitors like olaparib (< 1 mg/ml).[4][7] This property may contribute to improved pharmaceutical formulations and bioavailability.

Mechanism of Action

MPH acts as a substrate-competitive inhibitor of PARP1 and PARP2.[7][8] By binding to the NAD+ binding site of the PARP enzymes, MPH prevents the synthesis of poly (ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to sites of DNA damage.[4] This inhibition of PARP activity leads to the "trapping" of PARP enzymes on DNA at the sites of SSBs, creating a cytotoxic lesion that obstructs DNA replication.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

ParameterThis compound (MPH)Reference
PARP1 IC50 3.2 nM[8][9]
PARP2 IC50 1.9 nM[8][9]
TNKS1 IC50 1.6 μM[8]
TNKS2 IC50 1.3 μM[8]

Table 2: Cellular Activity of this compound in BRCA-Deficient Cell Lines

Cell LineBRCA StatusEffect of MPHQuantitative MeasurementReference
V-C8 BRCA2 -/-Potent cell killing46.85-fold more potent than in V79 (WT)[4]
MDA-MB-436 BRCA1 -/-Increased γH2AX levelsConcentration-dependent[4][8]
V-C8 BRCA2 -/-G2/M cell cycle arrest-[4][8]
Capan-1 BRCA2 -/-Inhibition of PAR formation-[4]

Table 3: In Vivo Efficacy of this compound

Animal ModelTumor TypeTreatmentOutcomeReference
Nude miceV-C8 (BRCA2 -/-) xenografts40-160 mg/kg MPH, orally, every other dayDose- and time-dependent tumor growth inhibition[8]
Nude miceMDA-MB-436 (BRCA1 -/-) xenografts-Inhibition of PAR formation and increased γH2AX[4]

Table 4: Pharmacokinetic Properties of this compound

SpeciesBioavailabilityKey FeatureReference
Rats & Monkeys40% - 100%Average tissue concentration 33-fold higher than plasma[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the study of this compound.

synthetic_lethality_pathway cluster_normal_cell Normal Cell (BRCA Proficient) cluster_brca_mutant_cell BRCA Mutant Cell ssb1 Single-Strand Break (SSB) parp1 PARP ssb1->parp1 activates ber Base Excision Repair (BER) parp1->ber initiates ssb_repair1 SSB Repair ber->ssb_repair1 ssb2 Single-Strand Break (SSB) parp2 PARP ssb2->parp2 mph Mefuparib HCl mph->parp2 inhibits & traps parp_trapped Trapped PARP parp2->parp_trapped dsb Double-Strand Break (DSB) parp_trapped->dsb leads to hr Homologous Recombination (HR) (Defective) dsb->hr cannot repair apoptosis Apoptosis dsb->apoptosis

Caption: Mechanism of this compound Synthetic Lethality.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cell_lines BRCA-mutant (e.g., V-C8, MDA-MB-436) & Wild-Type Cells treatment Treat with Mefuparib HCl cell_lines->treatment viability Cell Viability Assay (e.g., MTT, SRB) treatment->viability western Western Blot (γH2AX, PARP, Actin) treatment->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle par_formation PAR Formation Assay treatment->par_formation xenograft Implant BRCA-mutant cells into Nude Mice treatment_vivo Administer Mefuparib HCl (oral gavage) xenograft->treatment_vivo tumor_measurement Measure Tumor Volume treatment_vivo->tumor_measurement pharmacodynamics Pharmacodynamic Analysis (Tumor tissue analysis for PAR and γH2AX) treatment_vivo->pharmacodynamics

Caption: Preclinical Experimental Workflow for Mefuparib HCl.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Lines and Culture
  • Cell Lines:

    • V-C8 (Chinese hamster lung fibroblasts, BRCA2-deficient)

    • V79 (Chinese hamster lung fibroblasts, wild-type)

    • MDA-MB-436 (Human breast cancer, BRCA1-deficient)

    • Capan-1 (Human pancreatic cancer, BRCA2-deficient)

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (SRB Assay)
  • Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and air dry.

  • Staining: Add 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Dissolve the bound SRB with 10 mM Tris base (pH 10.5).

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the IC50 values using non-linear regression analysis.

Western Blot Analysis for γH2AX
  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) and a loading control (e.g., anti-β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

In Vivo Xenograft Studies
  • Animal Model: Use 4-6 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 BRCA-deficient cancer cells (e.g., V-C8 or MDA-MB-436) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 40, 80, 160 mg/kg) or vehicle control orally every other day.

  • Monitoring: Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for PAR and γH2AX).

Conclusion

This compound is a promising PARP inhibitor with potent anti-cancer activity in preclinical models of BRCA-mutated cancers. Its high water solubility and favorable pharmacokinetic profile suggest it may offer advantages over existing PARP inhibitors. The data strongly supports the principle of synthetic lethality as the mechanism of action for MPH in homologous recombination-deficient tumors. Further clinical investigation is warranted to evaluate the therapeutic potential of this compound in patients with BRCA-mutated and other HR-deficient cancers.

References

Mefuparib Hydrochloride: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefuparib hydrochloride (MPH), also known as CVL218, is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2][3] Its discovery represents a significant advancement in the development of targeted cancer therapies, particularly for tumors with deficiencies in the homologous recombination (HR) repair pathway. This technical guide provides an in-depth overview of the discovery, mechanism of action, and detailed chemical synthesis of this compound. It includes a summary of its biological activity, pharmacokinetic profile, and the experimental protocols utilized in its preclinical evaluation.

Discovery and Rationale

The development of this compound was driven by the need for a PARP inhibitor with improved pharmaceutical properties over existing agents like Olaparib (AZD2281).[4][5][6] While effective, early PARP inhibitors suffered from poor water solubility and low tissue distribution, potentially limiting their clinical efficacy.[4][5][6] The discovery of this compound aimed to address these limitations.

Mefuparib was designed using a privileged benzofuran scaffold, incorporating an intramolecular hydrogen bond to mimic the bioactive pharmacophore of a fused amide bond.[4] This novel chemical structure contributes to its high stability and appropriate lipophilicity.[4] The hydrochloride salt form confers high water solubility (>35 mg/mL), a significant advantage for formulation and oral bioavailability.[4][5][6]

Mechanism of Action: Synthetic Lethality

This compound exerts its anticancer effects through the mechanism of synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[4][5]

Signaling Pathway of this compound-Induced Synthetic Lethality

cluster_DNA_Damage DNA Damage cluster_PARP_Inhibition Mefuparib HCl Action cluster_Replication DNA Replication cluster_DNA_Repair DNA Repair Pathways Single-Strand Break (SSB) Single-Strand Break (SSB) PARP1/2 PARP1/2 Single-Strand Break (SSB)->PARP1/2 recruits Mefuparib HCl Mefuparib HCl Mefuparib HCl->PARP1/2 Inhibits PARP Trapping PARP Trapping PARP1/2->PARP Trapping Trapped on DNA Replication Fork Stall Replication Fork Stall PARP Trapping->Replication Fork Stall Double-Strand Break (DSB) Double-Strand Break (DSB) Replication Fork Stall->Double-Strand Break (DSB) HR-Proficient Cell HR-Proficient Cell Double-Strand Break (DSB)->HR-Proficient Cell HR-Deficient Cell (e.g., BRCA1/2 mutant) HR-Deficient Cell (e.g., BRCA1/2 mutant) Double-Strand Break (DSB)->HR-Deficient Cell (e.g., BRCA1/2 mutant) Homologous Recombination (HR) Homologous Recombination (HR) HR-Proficient Cell->Homologous Recombination (HR) activates Error-Prone Repair (e.g., NHEJ) Error-Prone Repair (e.g., NHEJ) HR-Deficient Cell (e.g., BRCA1/2 mutant)->Error-Prone Repair (e.g., NHEJ) relies on Cell Survival Cell Survival Homologous Recombination (HR)->Cell Survival Genomic Instability Genomic Instability Error-Prone Repair (e.g., NHEJ)->Genomic Instability Apoptosis Apoptosis Genomic Instability->Apoptosis

Caption: this compound inhibits PARP1/2, leading to PARP trapping on DNA at single-strand breaks. During DNA replication, these trapped complexes cause replication fork stalling and the formation of double-strand breaks (DSBs). In HR-deficient cancer cells, the inability to repair these DSBs via homologous recombination leads to genomic instability and subsequent apoptosis.

Chemical Synthesis

The synthesis of this compound is achieved in a two-step process starting from methyl 5-fluoro-3-iodosalicylate and 1-(4-ethynyl)-N-methylmethanamine.[4] The free base of mefuparib is 5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxamide.[4]

Synthetic Scheme Workflow

Methyl 5-fluoro-3-iodosalicylate Methyl 5-fluoro-3-iodosalicylate Intermediate Methyl 5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxylate Methyl 5-fluoro-3-iodosalicylate->Intermediate 1-(4-ethynyl)-N-methylmethanamine 1-(4-ethynyl)-N-methylmethanamine 1-(4-ethynyl)-N-methylmethanamine->Intermediate Mefuparib Free Base 5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxamide Intermediate->Mefuparib Free Base Ammonolysis Mefuparib HCl This compound Mefuparib Free Base->Mefuparib HCl HCl in Ethanol

Caption: The synthesis of Mefuparib HCl involves a cascade reaction to form the benzofuran core, followed by ammonolysis and salt formation.

Detailed Experimental Protocol: Chemical Synthesis

Step 1: Synthesis of Methyl 5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxylate

  • To a solution of methyl 5-fluoro-3-iodosalicylate in a suitable solvent (e.g., DMF), add 1-(4-ethynyl)-N-methylmethanamine.

  • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper co-catalyst, such as CuI.

  • The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for a specified time until the reaction is complete, as monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel to yield methyl 5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxylate.

Step 2: Synthesis of Mefuparib free base (5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxamide)

  • Dissolve the product from Step 1 in a solution of ammonia in methanol.

  • Stir the reaction mixture at room temperature or with gentle heating until the ammonolysis is complete.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the Mefuparib free base.

Step 3: Synthesis of this compound

  • Dissolve the Mefuparib free base in ethanol.

  • Add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield this compound with a purity of >98.4% (as determined by HPLC).[4]

Biological Activity and Pharmacokinetics

This compound is a highly potent inhibitor of PARP1 and PARP2.[1][2][3] It demonstrates selective cytotoxicity towards HR-deficient cancer cells both in vitro and in vivo.[4]

Quantitative Data Summary
ParameterValueReference
In Vitro Potency
PARP1 IC₅₀3.2 nM[1][2][3]
PARP2 IC₅₀1.9 nM[1][2][3]
TNKS1 IC₅₀1.6 µM[1]
TNKS2 IC₅₀1.3 µM[1]
Average IC₅₀ in cancer cell lines2.16 µM (range: 0.12 µM - 3.64 µM)[1]
Pharmacokinetics (Oral)
T₁/₂ in SD rats (10, 20, 40 mg/kg)1.07-1.3 hours[1]
Cₘₐₓ in SD rats (10, 20, 40 mg/kg)116-725 ng/mL[1]
T₁/₂ in cynomolgus monkeys (5, 10, 20 mg/kg)2.16-2.7 hours[1][2]
Cₘₐₓ in cynomolgus monkeys (5, 10, 20 mg/kg)114-608 ng/mL[1][2]
Bioavailability40% - 100%[4]
In Vivo Efficacy
V-C8 xenografts (40-160 mg/kg, p.o., q.o.d. for 21 days)Dose- and time-dependent tumor killing[1]
Breast PDX model (160 mg/kg, p.o., q.o.d. for 21 days)Significant tumor growth inhibition[1]
Experimental Protocols: Biological Assays

PARP1/2 Inhibition Assay (Cell-Free)

  • Reagents: Recombinant human PARP1 or PARP2 enzyme, activated DNA, biotinylated NAD+, and a histone-coated assay plate.

  • Procedure: a. Add the PARP enzyme, activated DNA, and varying concentrations of this compound to the wells of the histone-coated plate. b. Initiate the reaction by adding biotinylated NAD+. c. Incubate at room temperature for a specified time (e.g., 1 hour). d. Wash the plate to remove unincorporated NAD+. e. Add streptavidin-HRP conjugate and incubate. f. After washing, add a chemiluminescent or colorimetric HRP substrate. g. Measure the signal using a plate reader. The signal is inversely proportional to the PARP inhibitory activity.

  • Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Plate cancer cells (both HR-proficient and HR-deficient lines) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Assay:

    • MTT: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals with DMSO and measure absorbance at 570 nm.

    • CellTiter-Glo®: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

  • Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀) by plotting cell viability against drug concentration.

In Vivo Xenograft Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., V-C8, a BRCA2-deficient cell line) into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally at various doses (e.g., 40, 80, 160 mg/kg) on a specified schedule (e.g., every other day for 21 days). The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like γH2AX levels).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Experimental Workflow for Preclinical Evaluation

In Vitro Studies In Vitro Studies PARP Inhibition Assay PARP Inhibition Assay In Vitro Studies->PARP Inhibition Assay Cell Viability Assays Cell Viability Assays In Vitro Studies->Cell Viability Assays Apoptosis Assays Apoptosis Assays In Vitro Studies->Apoptosis Assays γH2AX Staining γH2AX Staining In Vitro Studies->γH2AX Staining In Vivo Studies In Vivo Studies Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Studies->Pharmacokinetic Studies Xenograft Efficacy Studies Xenograft Efficacy Studies In Vivo Studies->Xenograft Efficacy Studies Pharmacodynamic Analysis Pharmacodynamic Analysis Xenograft Efficacy Studies->Pharmacodynamic Analysis Mefuparib HCl Mefuparib HCl Mefuparib HCl->In Vitro Studies Mefuparib HCl->In Vivo Studies

Caption: A typical preclinical evaluation workflow for this compound, encompassing both in vitro and in vivo studies to characterize its activity and efficacy.

Clinical Development

This compound has entered clinical trials to evaluate its safety, tolerability, and antitumor activity in patients with advanced solid tumors.[7] Ongoing studies are exploring its potential in various cancer types, including metastatic castration-resistant prostate cancer with BRCA mutations.[7]

Conclusion

This compound is a promising, next-generation PARP1/2 inhibitor with a favorable pharmaceutical profile, including high water solubility and oral bioavailability. Its potent and selective inhibition of PARP, coupled with its ability to induce synthetic lethality in HR-deficient tumors, positions it as a valuable candidate for targeted cancer therapy. The chemical synthesis is efficient, and its preclinical data demonstrates significant anticancer activity. Further clinical investigation will be crucial to fully elucidate its therapeutic potential.

References

Mefuparib Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Mefuparib hydrochloride (MPH), a potent and selective PARP1/2 inhibitor. Intended for researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, mechanism of action, and key experimental data.

Chemical and Physical Properties

This compound, with the CAS number 1449746-00-2 , is the hydrochloride salt of mefuparib.[1][2][3] It is recognized for its high water solubility, a significant advantage for its clinical development.[4]

PropertyValueSource(s)
CAS Number 1449746-00-2[1][2][3]
Molecular Formula C17H16ClFN2O2[5][6][7]
Molecular Weight 334.77 g/mol [5][7]
IUPAC Name 5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide;hydrochloride[6]
SMILES O=C(C1=C(OC(C2=CC=C(CNC)C=C2)=C3)C3=CC(F)=C1)N.[H]Cl[5][8]

Mechanism of Action and Biological Activity

This compound is a potent, orally active, and substrate-competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, with IC50 values of 3.2 nM and 1.9 nM, respectively.[1][2][5][7][8] Its mechanism of action is centered on the inhibition of PARP-mediated DNA single-strand break repair. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of double-strand breaks during replication, a phenomenon known as synthetic lethality.[1]

This targeted action results in several key downstream cellular events:

  • Induction of Apoptosis: this compound has been shown to cause apoptosis in cancer cells.

  • G2/M Cell Cycle Arrest: The compound induces a halt in the G2/M phase of the cell cycle, preventing damaged cells from proceeding to mitosis.[1]

  • Increased γH2AX Levels: As a marker of DNA double-strand breaks, the levels of γH2AX are elevated following treatment with this compound.[1]

The following diagram illustrates the proposed signaling pathway for this compound's action.

Mefuparib_Signaling_Pathway cluster_0 Cellular Environment Mefuparib Mefuparib HCl PARP PARP1/2 Mefuparib->PARP Inhibits DSB Double-Strand DNA Breaks Mefuparib->DSB Leads to SSB Single-Strand DNA Breaks PARP->SSB Repairs SSB->PARP Activates gH2AX γH2AX Accumulation DSB->gH2AX G2M G2/M Arrest DSB->G2M Apoptosis Apoptosis G2M->Apoptosis

This compound's mechanism of action.

Experimental Protocols

Synthesis of this compound

The synthesis of the free base of mefuparib involves a two-step process starting from methyl 5-fluoro-3-iodosalicylate and 1-(4-ethynyl)-N-methylmethanamine. The intermediate, methyl 5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxylate, is formed through a cascade reaction catalyzed by Pd(PPh3)2Cl2/CuI. This intermediate is then subjected to ammonolysis with a methanol solution of ammonia to yield the final compound. The free base is subsequently converted to the monohydrochloride salt in ethanol using concentrated hydrochloric acid, followed by recrystallization to obtain the pure product.[1]

The following diagram outlines the general workflow for the synthesis.

Synthesis_Workflow Start Starting Materials: - Methyl 5-fluoro-3-iodosalicylate - 1-(4-ethynyl)-N-methylmethanamine Step1 Cascade Reaction (Pd(PPh3)2Cl2/CuI) Start->Step1 Intermediate Methyl 5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxylate Step1->Intermediate Step2 Ammonolysis (Ammonia in Methanol) Intermediate->Step2 FreeBase Mefuparib (Free Base) Step2->FreeBase Step3 Salt Formation (Conc. HCl in Ethanol) FreeBase->Step3 FinalProduct This compound Step3->FinalProduct

General synthesis workflow for this compound.
In Vitro PARP Inhibition Assay

The inhibitory effect of this compound on PARP1 enzymatic activity in a cell-free system can be determined using an ELISA-based method. To ascertain the competitive nature of the inhibition with respect to the substrate (NAD+), a similar assay is performed with varying concentrations of NAD+. Western blotting can also be employed to detect the inhibition of poly(ADP-ribose) (PAR) formation in a reaction system containing PARP1, NAD+, DNA, and histone.[1]

Cellular Assays for Apoptosis and Cell Cycle Analysis

Apoptosis Detection (Annexin V Staining):

  • Culture cells to the desired confluency and treat with this compound for the specified duration (e.g., 48 hours).

  • Harvest both adherent and suspension cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide).

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Treat cells with this compound for the desired time (e.g., 24 hours).

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells with PBS and treat with RNase A to remove RNA.

  • Stain the cellular DNA with Propidium Iodide.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram depicts a generalized workflow for these cellular assays.

Cellular_Assay_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis Start Cell Culture & Treatment with Mefuparib HCl Harvest Harvest Cells Start->Harvest Stain_A Stain with Annexin V & Propidium Iodide Harvest->Stain_A Fix Fix Cells (Ethanol) Harvest->Fix FACS_A Flow Cytometry Analysis Stain_A->FACS_A Stain_C Stain with Propidium Iodide Fix->Stain_C FACS_C Flow Cytometry Analysis Stain_C->FACS_C

Workflow for in vitro apoptosis and cell cycle analysis.

References

Mefuparib Hydrochloride: A Deep Dive into its Role in DNA Damage Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH), also known as PHP101, is a potent and selective, orally active inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2.[1][2][3] These enzymes are critical components of the DNA damage response (DDR), particularly in the base excision repair (BER) pathway that addresses single-strand breaks (SSBs).[4][5] By inhibiting PARP, this compound disrupts the repair of SSBs, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[6] In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing DSBs, this accumulation of unrepaired DNA damage triggers a synthetic lethal effect, leading to selective cancer cell death.[2][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound functions as a substrate-competitive inhibitor of PARP1 and PARP2.[2] In the event of a single-strand DNA break, PARP1 is recruited to the damage site. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate the repair of the single-strand break.[7]

This compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR chains.[2] This inhibition has two major consequences:

  • Inhibition of Single-Strand Break Repair: The recruitment of the BER machinery is impaired, leading to the persistence of single-strand breaks.[8]

  • PARP Trapping: The inhibitor not only blocks the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is a significant obstacle to DNA replication.[6]

When a replication fork encounters an unrepaired single-strand break or a trapped PARP-DNA complex, the fork can collapse, resulting in the formation of a double-strand break.[6] In healthy cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently and accurately repaired. However, in cancer cells with mutations in HR genes such as BRCA1 or BRCA2, these DSBs cannot be properly repaired.[5] The accumulation of these unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2] This selective killing of HR-deficient cancer cells is known as synthetic lethality.[2]

Signaling Pathway Diagram

Mefuparib_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 This compound Action cluster_2 Cellular Consequences SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP recruits BER Base Excision Repair (BER) Proteins PARP->BER recruits via PARylation SSB_Repaired Repaired SSB BER->SSB_Repaired repairs Mefuparib This compound Mefuparib->PARP inhibits & traps ReplicationFork Replication Fork DSB Double-Strand Break (DSB) ReplicationFork->DSB collapses at unrepaired SSB HR_proficient HR-Proficient Cell DSB->HR_proficient HR_deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_deficient gH2AX γH2AX Accumulation DSB->gH2AX leads to HR_repair Homologous Recombination (HR) Repair HR_proficient->HR_repair Apoptosis Apoptosis HR_deficient->Apoptosis Cell_Survival Cell Survival HR_repair->Cell_Survival G2M_Arrest G2/M Arrest gH2AX->G2M_Arrest G2M_Arrest->Apoptosis Experimental_Workflow cluster_workflow Workflow for Assessing this compound's Effect on DNA Damage start Seed HR-deficient cancer cells (e.g., MDA-MB-436) treat Treat with varying concentrations of This compound (24h) start->treat harvest Harvest and Lyse Cells treat->harvest protein_quant Protein Quantification (BCA Assay) harvest->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (5% Milk/BSA) transfer->block primary_ab Incubate with Primary Antibody (anti-γH2AX) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect ECL Detection and Imaging secondary_ab->detect analyze Analyze γH2AX band intensity (relative to loading control) detect->analyze

References

Mefuparib Hydrochloride: A Deep Dive into its Apoptosis Induction Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mefuparib hydrochloride (MPH), a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the core mechanism by which MPH induces apoptosis in cancer cells, with a focus on its action in homologous recombination (HR)-deficient tumors. This document details the signaling pathways, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying processes.

Core Mechanism of Action: Synthetic Lethality and Apoptosis Induction

This compound's primary mechanism of action is the inhibition of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA double-strand breaks (DSBs) during DNA replication.[1][2] These unresolved DSBs trigger cell cycle arrest and, ultimately, apoptosis, a concept known as synthetic lethality.[1][2]

The cascade of events initiated by MPH in HR-deficient cancer cells can be summarized as follows:

  • PARP Inhibition: MPH competitively binds to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to sites of DNA damage.[1][3]

  • Accumulation of DNA Damage: The inhibition of SSB repair results in the formation of DSBs when the replication fork encounters an unrepaired SSB.[4] This accumulation of DNA damage is marked by the phosphorylation of histone H2AX (γH2AX).[1][5]

  • Cell Cycle Arrest: The presence of significant DNA damage activates cell cycle checkpoints, leading to a G2/M phase arrest, which prevents the cells from proceeding into mitosis with damaged DNA.[1][5]

  • Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
PARP1 IC50 3.2 nMCell-free assay[4][5]
PARP2 IC50 1.9 nMCell-free assay[4][5]
TNKS1 IC50 1.6 µMCell-free assay[4]
TNKS2 IC50 1.3 µMCell-free assay[4]
Average Proliferation IC50 2.16 µM (Range: 0.12 µM - 3.64 µM)Various human cancer cell lines[4]
IC50 in PARP1-deficient cells 5-7 fold increase compared to wild-typeRD-ES cells[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenOutcomeReference
V-C8 (BRCA2-deficient) xenografts 40-160 mg/kg, orally, every other day for 21 daysDose- and time-dependent tumor growth inhibition; complete disappearance of some xenografts at high doses.[4]
BR-05-0028 breast PDX model 160 mg/kg, orally, every other day for 21 daysInhibition of tumor growth without significant loss of body weight.[4]
SW620 (HR-proficient) xenografts In combination with temozolomideSynergistic growth inhibition.[2]

Table 3: Pharmacokinetic Parameters of this compound

SpeciesDoseT1/2CmaxBioavailabilityReference
SD Rats 10, 20, 40 mg/kg (oral)1.07 - 1.3 hours116 - 725 ng/mL-[4]
Cynomolgus Monkeys 5, 10, 20 mg/kg (oral)2.16 - 2.7 hours114 - 608 ng/mL40% - 100%[4][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the this compound-induced apoptosis pathway and a typical experimental workflow for its evaluation.

Mefuparib_Apoptosis_Pathway cluster_Cell Cancer Cell (HR-Deficient) MPH This compound PARP PARP1/2 MPH->PARP Inhibits SSB Single-Strand Breaks (SSBs) PARP->SSB Repair Blocked SSB->PARP Recruits for Repair DSB Double-Strand Breaks (DSBs) SSB->DSB Replication Fork Collapse gH2AX γH2AX Accumulation DSB->gH2AX Induces G2M G2/M Cell Cycle Arrest gH2AX->G2M Triggers Apoptosis Apoptosis G2M->Apoptosis Leads to

This compound Induced Apoptosis Pathway.

Experimental_Workflow cluster_Workflow Experimental Evaluation Workflow start Treat HR-deficient and proficient cells with MPH par_inhibition Assess PARP Inhibition (e.g., Western Blot for PAR) start->par_inhibition dna_damage Measure DNA Damage (e.g., Western Blot for γH2AX) start->dna_damage end Data Analysis and Interpretation par_inhibition->end cell_cycle Analyze Cell Cycle (e.g., Flow Cytometry with PI staining) dna_damage->cell_cycle apoptosis_assay Quantify Apoptosis (e.g., Flow Cytometry with Annexin V/PI) cell_cycle->apoptosis_assay apoptosis_assay->end

Workflow for Evaluating MPH's Cellular Effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Western Blotting for PAR and γH2AX Levels

Objective: To determine the effect of this compound on PARP activity and DNA damage induction.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-436) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) or a vehicle control for a specified duration (e.g., 24 hours).[4]

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against PAR, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

Objective: To assess the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat BRCA2-deficient (V-C8) and proficient (V79) cells with this compound for 24 hours.[2]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Flow Cytometry for Apoptosis Analysis

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Expose V-C8 and V79 cells to this compound for 48 hours.[2]

  • Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Data Acquisition and Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a potent PARP1/2 inhibitor that effectively induces apoptosis in cancer cells, particularly those with deficiencies in the homologous recombination repair pathway. Its mechanism of action, centered on the principle of synthetic lethality, leads to the accumulation of catastrophic DNA damage, cell cycle arrest, and programmed cell death. The quantitative data from preclinical studies underscore its potential as a targeted cancer therapeutic. The experimental protocols and visual diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate and harness the therapeutic capabilities of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the G2/M Cell Cycle Arrest Mechanism of Mefuparib Hydrochloride

Introduction

This compound (MPH), also known as CVL218, is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2).[1][2] It is a substrate-competitive inhibitor with a novel chemical structure based on a benzofuran core.[3] MPH has demonstrated significant preclinical anticancer activity both in vitro and in vivo, primarily by inducing synthetic lethality in cancer cells with homologous recombination (HR) repair deficiencies, such as those with BRCA1/2 mutations.[3][4] A critical aspect of its mechanism of action is the induction of G2/M cell cycle arrest, a key cellular response to DNA damage that prevents the propagation of genomic instability.[2][3][4] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental validation of MPH-induced G2/M arrest.

Core Mechanism: PARP Inhibition to G2/M Arrest

The primary mechanism by which this compound induces G2/M arrest is through its potent inhibition of PARP1 and PARP2. PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).

  • PARP Inhibition and SSB Accumulation : In the absence of functional PARP, SSBs that arise from normal cellular metabolism or exogenous damage are not efficiently repaired.

  • Conversion to Double-Strand Breaks (DSBs) : When the replication fork encounters an unrepaired SSB during S phase, the fork collapses, leading to the formation of a more cytotoxic DNA double-strand break (DSB).

  • DNA Damage Response (DDR) Activation : The accumulation of DSBs activates the cell's DNA Damage Response (DDR) pathway. A key early event in this response is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a marker for DSBs.[3][4] MPH treatment has been shown to significantly enhance γH2AX levels in HR-deficient cells.[3][4]

  • G2/M Checkpoint Activation : The DDR pathway activates the G2/M checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis. This arrest provides the cell with time to repair the damage. If the damage is too severe to be repaired, the cell is often directed towards apoptosis.[3] MPH selectively induces G2/M arrest and subsequent apoptosis in HR-deficient cells.[3][4]

Signaling Pathway Visualization

The signaling cascade from PARP inhibition to G2/M arrest is a well-defined process. The following diagrams illustrate this primary pathway and a potential experimental workflow for its investigation.

G2M_Arrest_Pathway cluster_drug Drug Action cluster_cellular Cellular Events MPH This compound (MPH) PARP PARP1/2 Inhibition MPH->PARP Inhibits SSB Single-Strand Breaks (SSBs) Accumulate PARP->SSB Leads to DSB Double-Strand Breaks (DSBs) Form during S-Phase SSB->DSB Replication Fork Collapse gH2AX γH2AX Levels Increase (DSB Marker) DSB->gH2AX Triggers DDR DNA Damage Response (DDR) Activated gH2AX->DDR Initiates G2M G2/M Checkpoint Activation DDR->G2M Activates Arrest G2/M Cell Cycle Arrest G2M->Arrest Results in Apoptosis Apoptosis (if damage is severe) Arrest->Apoptosis Can lead to

Caption: MPH-induced PARP1/2 inhibition leads to DSB accumulation and G2/M arrest.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Expected Outcome Cells HR-deficient Cancer Cells (e.g., V-C8, MDA-MB-436) Treatment Treat with Mefuparib HCl (e.g., 1-10 µM for 24h) Cells->Treatment Flow Flow Cytometry (Propidium Iodide Staining) Treatment->Flow WB Western Blotting Treatment->WB IF Immunofluorescence (Confocal Microscopy) Treatment->IF G2M_Peak Increased Cell Population in G2/M Phase Flow->G2M_Peak gH2AX_Protein Increased γH2AX Protein Levels WB->gH2AX_Protein gH2AX_Foci Increased γH2AX Foci Formation IF->gH2AX_Foci

Caption: Workflow for assessing MPH-induced G2/M arrest and DNA damage.

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies. The tables below summarize key findings.

Table 1: Inhibitory Activity of this compound

Target/AssayIC₅₀ ValueNotes
PARP13.2 nM[1]Biotinylated NAD+-based assay.
PARP21.9 nM[1]Biotinylated NAD+-based assay.
TNKS1 (Tankyrase 1)1.6 µM[1]Demonstrates selectivity for PARP1/2.
TNKS2 (Tankyrase 2)1.3 µM[1]Demonstrates selectivity for PARP1/2.
PARP3>10 µM[1]High selectivity over other PARPs.
PARP6>10 µM[1]High selectivity over other PARPs.
Cellular PAR Formation69.87 nM[3]H₂O₂-induced PAR formation assay.

Table 2: Cellular Effects of this compound on HR-Deficient Cells

Cell LineTreatmentEffectReference
V-C8 (BRCA2-deficient)1-10 µM MPH for 24hInduces typical G2/M arrest.[1][3]
V-C8 (BRCA2-deficient)MPH treatment for 48hInduces apoptosis.[3]
MDA-MB-436 (BRCA1-deficient)1-10 µM MPH for 24hConcentration-dependent increase in γH2AX levels.[1][3]
Various Cancer Cell LinesVariesAverage IC₅₀ of 2.16 µM for proliferation inhibition.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the G2/M arrest mechanism of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle.

  • Objective : To determine the percentage of cells in G0/G1, S, and G2/M phases following MPH treatment.

  • Materials :

    • HR-deficient (e.g., V-C8) and proficient (e.g., V79) cells.

    • This compound (MPH).

    • Phosphate-buffered saline (PBS).

    • 70% ethanol (ice-cold).

    • Propidium Iodide (PI) staining solution (containing RNase A).

  • Procedure :

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of MPH (e.g., 1-10 µM) or vehicle control (DMSO) for 24 hours.[3]

    • Harvest cells by trypsinization and wash with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in each cycle phase.[3]

Western Blotting for DNA Damage Markers

This technique is used to detect and quantify key proteins involved in the DNA damage response.

  • Objective : To measure the levels of γH2AX, a marker for DNA double-strand breaks.

  • Materials :

    • Treated cell lysates.

    • RIPA buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels.

    • Nitrocellulose or PVDF membranes.

    • Primary antibodies (e.g., anti-γH2AX, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence detection reagent.

  • Procedure :

    • Treat cells (e.g., MDA-MB-436) with MPH for the desired time (e.g., 24 hours).[3]

    • Lyse cells in RIPA buffer and quantify total protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against γH2AX overnight at 4°C. A loading control antibody (e.g., β-actin or Histone H3) should also be used.[3]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for γH2AX Foci Formation

This microscopy-based method visualizes the formation of nuclear foci of γH2AX, representing sites of DNA DSBs.

  • Objective : To visualize and quantify the accumulation of DSBs within the nucleus of MPH-treated cells.

  • Materials :

    • Cells grown on coverslips.

    • 4% paraformaldehyde (PFA) for fixation.

    • 0.25% Triton X-100 for permeabilization.

    • Blocking solution (e.g., 1% BSA in PBS).

    • Primary antibody (anti-γH2AX).

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear counterstaining.

    • Mounting medium.

  • Procedure :

    • Seed cells on sterile coverslips in a culture plate and treat with MPH as required.

    • Wash cells with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate with the primary anti-γH2AX antibody in blocking solution overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides and visualize using a confocal microscope.[3]

Conclusion

This compound effectively induces G2/M cell cycle arrest, particularly in cancer cells with a compromised homologous recombination repair pathway. This action is a direct consequence of its potent inhibition of PARP1 and PARP2, which leads to the accumulation of cytotoxic double-strand DNA breaks. The subsequent activation of the DNA damage response and the G2/M checkpoint is a critical component of its anticancer activity, preventing the proliferation of genomically unstable cells and ultimately promoting apoptosis. The robust preclinical data, supported by detailed molecular and cellular assays, underscore the potential of this compound as a targeted therapy in oncology.

References

Mefuparib Hydrochloride: A Preclinical Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical research findings for Mefuparib hydrochloride (MPH), a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2. This compound has demonstrated significant potential in anticancer research, particularly in the context of synthetic lethality in homologous recombination-deficient tumors.

Core Efficacy and Pharmacokinetic Data

Quantitative data from preclinical studies are summarized below to provide a clear comparison of this compound's activity and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay Type
PARP13.2Biotinylated NAD+-based assay
PARP21.9Biotinylated NAD+-based assay
TNKS11600Not Specified
TNKS21300Not Specified
PARP3>10000Not Specified
PARP6>10000Not Specified
Table 2: In Vitro Antiproliferative Activity of this compound
Cell LineCancer TypeHR StatusAverage IC50 (µM)
Multiple Human Cancer Cell LinesVariousNot Specified2.16 (range: 0.12 - 3.64)
Table 3: In Vivo Pharmacokinetic Parameters of this compound
SpeciesDose (mg/kg, oral)T1/2 (hours)Cmax (ng/mL)Bioavailability
SD Rats101.07 - 1.3116 - 72531.8%
SD Rats201.07 - 1.3116 - 72540% - 100%
SD Rats401.07 - 1.3116 - 72540% - 100%
Cynomolgus Monkeys52.16 - 2.7114 - 60840% - 100%
Cynomolgus Monkeys102.16 - 2.7114 - 60840% - 100%
Cynomolgus Monkeys202.16 - 2.7114 - 60840% - 100%

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the preclinical investigations into this compound.

Mefuparib_Hydrochloride_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Response MPH Mefuparib Hydrochloride PARP1/2 PARP1/2 MPH->PARP1/2 Inhibition DNA_Damage DNA Single-Strand Breaks (SSBs) Replication_Fork Replication Fork Stalling DNA_Damage->Replication_Fork DSBs DNA Double-Strand Breaks (DSBs) Replication_Fork->DSBs HR_Deficient Homologous Recombination Deficient (HRD) Cell DSBs->HR_Deficient Synthetic Lethality G2M_Arrest G2/M Cell Cycle Arrest HR_Deficient->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's Mechanism of Action.

Preclinical_Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Enzyme_Assay PARP1/2 Inhibition Assay (IC50) Cell_Viability Cell Viability Assays (IC50) Enzyme_Assay->Cell_Viability Mechanism_Studies Mechanism of Action Studies Cell_Viability->Mechanism_Studies PK_Studies Pharmacokinetic Studies (Rats, Monkeys) Mechanism_Studies->PK_Studies Transition to In Vivo Xenograft_Models Xenograft Efficacy Models (HR-deficient tumors) PK_Studies->Xenograft_Models PD_Biomarkers Pharmacodynamic Biomarker Analysis (PAR, γH2AX) Xenograft_Models->PD_Biomarkers

Caption: Preclinical Research Workflow for this compound.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

PARP1/2 Inhibition Assay (Biotinylated NAD+-based)
  • Reaction Setup: A 96-well plate was coated with histone H1.

  • Enzyme and Inhibitor Incubation: Recombinant human PARP1 or PARP2 enzyme was incubated with varying concentrations of this compound in the presence of activated DNA.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of a biotinylated NAD+ solution.

  • Detection: After incubation, the plate was washed, and streptavidin-HRP was added to detect the incorporated biotinylated PAR. The signal was developed using a TMB substrate and measured spectrophotometrically.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Viability Assay (Sulforhodamine B - SRB)
  • Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • Cell Fixation: Following treatment, cells were fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells were stained with Sulforhodamine B (SRB) dye.

  • Quantification: The bound dye was solubilized with a Tris-base solution, and the absorbance was measured at a specific wavelength to determine cell density.

  • Data Analysis: IC50 values were determined from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells were treated with this compound at various concentrations for 24 hours.[1]

  • Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) was quantified. This compound treatment led to an accumulation of cells in the G2/M phase.[1][2]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells were treated with this compound for 48 hours.[1]

  • Staining: Treated cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of apoptotic cells (Annexin V positive) was quantified.

Western Blot Analysis for Pharmacodynamic Markers
  • Sample Preparation: Protein lysates were prepared from this compound-treated cells or tumor tissues.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against PAR and γH2AX, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. This compound treatment resulted in reduced PAR formation and increased γH2AX levels.[2]

In Vivo Xenograft Studies
  • Animal Model: Athymic nude mice were used for the study.

  • Tumor Implantation: Human cancer cells with homologous recombination deficiencies (e.g., Capan-1) were subcutaneously implanted into the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. The drug was administered orally at specified doses and schedules.

  • Tumor Measurement: Tumor volume and body weight were measured regularly throughout the study.

  • Efficacy Evaluation: The antitumor efficacy was evaluated by comparing the tumor growth in the treated groups to the control group. This compound demonstrated significant tumor growth inhibition in these models.[2]

Conclusion

The preclinical data for this compound strongly support its development as a potent and selective PARP1/2 inhibitor. Its favorable in vitro and in vivo anticancer activity, coupled with desirable pharmacokinetic properties such as high water solubility and tissue distribution, position it as a promising candidate for cancer therapy, particularly for tumors with defects in homologous recombination repair pathways.[2] Further clinical investigation is warranted to translate these preclinical findings into patient benefits.

References

The Pharmacophore of Mefuparib Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH), a potent and orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, has demonstrated significant anticancer activity in both preclinical and clinical settings.[1][2][3] Its unique chemical architecture, centered on a benzofuran scaffold, imparts favorable pharmacokinetic properties, including high water solubility and bioavailability.[4] This technical guide provides an in-depth analysis of the pharmacophore of this compound, detailing its mechanism of action, key structural features, and the experimental validation of its biological activity.

Core Pharmacophore and Structural Features

The chemical structure of this compound is characterized by a privileged benzofuran scaffold. A key feature of its pharmacophore is an intramolecular hydrogen bond that creates a pseudo bicyclic system, which is believed to be crucial for its potent inhibitory activity.[4] The molecule's design effectively mimics the nicotinamide portion of the NAD+ substrate, allowing it to competitively bind to the catalytic domain of PARP1 and PARP2.[1][2]

The essential pharmacophoric elements of this compound are hypothesized to include:

  • A Hydrogen Bond Acceptor: The carboxamide group is critical for interaction with the active site residues of PARP.

  • An Aromatic Ring System: The benzofuran core provides a scaffold that fits within the hydrophobic pocket of the PARP catalytic domain.

  • A Hydrogen Bond Donor: The methylamino group, which is protonated at physiological pH, likely forms a key hydrogen bond.

  • A Hydrophobic Region: The phenyl group contributes to the hydrophobic interactions within the binding site.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by inhibiting PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs trigger cell cycle arrest at the G2/M phase and ultimately induce apoptosis, a phenomenon known as synthetic lethality.[1][2][3][4]

The inhibition of PARP by this compound leads to a cascade of cellular events, including the accumulation of DNA damage, which is marked by the phosphorylation of the histone variant H2AX (γH2AX).[1][2][3]

Mefuparib_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Cellular Response SSB Single-Strand Break PARP PARP1/2 SSB->PARP recruits DSB Double-Strand Break SSB->DSB leads to (in HR deficient cells) PARP->SSB repairs Mefuparib Mefuparib HCl Mefuparib->PARP inhibits gH2AX γH2AX Accumulation DSB->gH2AX G2M G2/M Arrest gH2AX->G2M Apoptosis Apoptosis G2M->Apoptosis PARP_Inhibition_Assay_Workflow Start Start Coat Coat 96-well plate with histones Start->Coat Add_Components Add PARP enzyme, activated DNA, and Mefuparib HCl Coat->Add_Components Add_NAD Add biotinylated NAD+ Add_Components->Add_NAD Incubate Incubate to allow PARylation Add_NAD->Incubate Detect Add Streptavidin-HRP and substrate Incubate->Detect Read Read absorbance Detect->Read Calculate Calculate IC50 Read->Calculate End End Calculate->End

References

Mefuparib Hydrochloride: A Substrate-Competitive Inhibitor of PARP1/2 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH), also known as CVL218, is a potent, orally active, and selective small-molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2] As a substrate-competitive inhibitor, this compound vies with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for binding to the catalytic domain of PARP enzymes.[3][4] This action is pivotal in the context of cancer therapy, particularly in tumors with deficiencies in homologous recombination (HR), a key DNA damage repair pathway. By inhibiting PARP-mediated DNA single-strand break repair, this compound leads to the accumulation of double-strand breaks during DNA replication. In HR-deficient cancer cells, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to a synthetic lethality-based induction of apoptosis and cell death.[3][4] This technical guide provides a comprehensive overview of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

In Vitro Efficacy and Selectivity

This compound demonstrates potent inhibition of PARP1 and PARP2 enzymes and exhibits selective cytotoxicity towards cancer cells with deficient homologous recombination repair.

ParameterValueAssay SystemReference
PARP1 IC50 3.2 nMBiotinylated NAD+-based assay[1]
PARP2 IC50 1.9 nMBiotinylated NAD+-based assay[1]
TNKS1 IC50 1.6 µMNot Specified[1][2]
TNKS2 IC50 1.3 µMNot Specified[1][2]
PARP3 IC50 >10 µMNot Specified[1][2]
PARP6 IC50 >10 µMNot Specified[1][2]
Average IC50 (Cancer Cell Lines) 2.16 µM (Range: 0.12 µM - 3.64 µM)Proliferation-inhibitory effects on various human cancer cell lines[1][2]
In Vivo Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in various preclinical xenograft models.

Animal ModelCancer TypeDosing RegimenOutcomeReference
V-C8 XenograftsBRCA2-deficient40-160 mg/kg, orally, once every other day for 21 daysDose- and time-dependent tumor killing, with complete disappearance of some xenografts at higher doses.[1][2]
BR-05-0028 PDXBreast Cancer160 mg/kg, orally, once every other day for 21 daysInhibition of tumor growth without significant loss of body weight.[1][2]
Pharmacokinetic Parameters

Pharmacokinetic studies in rats and cynomolgus monkeys have demonstrated good oral bioavailability and tissue distribution.

SpeciesDose (oral)T1/2 (hours)Cmax (ng/mL)BioavailabilityReference
SD Rats10, 20, 40 mg/kg1.07 - 1.3116 - 72540% - 100%[1][2]
Cynomolgus Monkeys5, 10, 20 mg/kg2.16 - 2.7114 - 60840% - 100%[1][2]

Experimental Protocols

PARP1/2 Inhibition Assay (ELISA-based)

This protocol outlines the determination of the inhibitory activity of this compound on PARP1 and PARP2 enzymatic activity in a cell-free system.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histones

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • HRP substrate

  • 96-well plates

  • This compound

  • Assay buffer

Procedure:

  • Coat a 96-well plate with histones and activated DNA and incubate overnight.

  • Wash the plate to remove unbound components.

  • Add PARP1 or PARP2 enzyme to the wells along with varying concentrations of this compound.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate to allow for the PARylation reaction to occur.

  • Wash the plate to remove unreacted reagents.

  • Add Streptavidin-HRP and incubate.

  • Wash the plate to remove unbound Streptavidin-HRP.

  • Add the HRP substrate and measure the resulting chemiluminescence or colorimetric signal using a microplate reader.

  • The signal intensity is proportional to the amount of biotinylated PAR attached to the histones, and thus inversely proportional to the inhibitory activity of this compound. IC50 values are calculated from the dose-response curves.

γH2AX Immunofluorescence Assay for DNA Damage

This protocol describes the detection and quantification of DNA double-strand breaks through the visualization of γH2AX foci in cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436)

  • This compound

  • Cell culture medium and supplements

  • Coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorescently-conjugated anti-species IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).[1]

  • Wash the cells with PBS and fix with fixation solution.

  • Wash with PBS and permeabilize the cells.

  • Wash with PBS and block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary anti-γH2AX antibody.

  • Wash with PBS and incubate with the fluorescently-conjugated secondary antibody in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI.

  • Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and quantify the γH2AX foci per nucleus using a fluorescence microscope and appropriate image analysis software. An increase in the number of foci indicates an accumulation of DNA double-strand breaks.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound to assess cell cycle arrest.

Materials:

  • Cancer cell lines (e.g., V-C8)

  • This compound

  • Cell culture medium and supplements

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Culture cells to an appropriate confluency and treat with this compound at desired concentrations (e.g., 1-10 µM) for a specific time (e.g., 24 hours).[1]

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.

  • The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest.[1]

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., V-C8) or patient-derived xenograft (PDX) tissue

  • This compound

  • Vehicle for oral administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant cancer cells or PDX tissue into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally at the specified dose and schedule (e.g., 160 mg/kg, once every other day).[1] The control group receives the vehicle alone.

  • Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Continue the treatment for the predetermined duration (e.g., 21 days).[1]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Plot the mean tumor volume and body weight over time for each group to assess the anti-tumor efficacy and toxicity of this compound.

Mandatory Visualizations

Mefuparib_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 This compound Action DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits Replication_Fork Replication Fork Collapse DNA_SSB->Replication_Fork leads to NAD NAD+ PARP->NAD consumes PAR Poly(ADP-ribose) (PAR) PARP_Inhibited PARP1/2 (Inhibited) NAD->PAR synthesizes Repair_Proteins SSB Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair MPH Mefuparib Hydrochloride MPH->PARP competitively inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Proficient Homologous Recombination (HR) Repair DNA_DSB->HR_Proficient HR_Deficient HR Deficient (e.g., BRCA1/2 mut) DNA_DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis Synthetic Lethality

Caption: Mechanism of action of this compound as a PARP inhibitor.

Experimental_Workflow_In_Vitro start Start: In Vitro Evaluation cell_culture Cancer Cell Line Culture (e.g., MDA-MB-436, V-C8) start->cell_culture treatment Treatment with This compound (Varying Concentrations & Durations) cell_culture->treatment parp_assay PARP Inhibition Assay (ELISA) treatment->parp_assay dna_damage_assay γH2AX Immunofluorescence treatment->dna_damage_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay ic50_determination IC50 Determination parp_assay->ic50_determination end End: In Vitro Characterization ic50_determination->end foci_quantification Quantification of γH2AX Foci dna_damage_assay->foci_quantification foci_quantification->end g2m_arrest Assessment of G2/M Arrest cell_cycle_assay->g2m_arrest g2m_arrest->end

Caption: Workflow for in vitro evaluation of this compound.

Experimental_Workflow_In_Vivo start Start: In Vivo Evaluation xenograft Establishment of Tumor Xenografts in Mice start->xenograft randomization Randomization of Mice into Treatment Groups xenograft->randomization dosing Oral Administration of This compound or Vehicle randomization->dosing pk_study Pharmacokinetic Study (Satellite Group) randomization->pk_study monitoring Regular Monitoring: Tumor Volume & Body Weight dosing->monitoring data_analysis Data Analysis: Tumor Growth Inhibition & Toxicity monitoring->data_analysis end End: In Vivo Efficacy & PK Profile data_analysis->end sample_collection Collection of Blood Samples at Timed Intervals pk_study->sample_collection lcms_analysis LC-MS/MS Analysis of Plasma Concentrations sample_collection->lcms_analysis pk_parameters Determination of PK Parameters (T1/2, Cmax) lcms_analysis->pk_parameters pk_parameters->end

References

Mefuparib Hydrochloride: A Novel PARP1/2 Inhibitor for the Treatment of Homologous Recombination Deficient Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The targeting of DNA damage response (DDR) pathways has emerged as a cornerstone of modern oncology. Poly(ADP-ribose) polymerase (PARP) inhibitors have successfully exploited the concept of synthetic lethality in tumors with homologous recombination deficiency (HRD), particularly those harboring BRCA1/2 mutations. Mefuparib hydrochloride (MPH) is a novel, potent, and structurally distinct PARP1/2 inhibitor designed to overcome limitations of existing therapies.[1] A key differentiating characteristic of MPH is its high water solubility (>35 mg/ml), which contrasts sharply with first-generation PARP inhibitors like olaparib and may confer advantages in formulation, oral absorption, and tissue distribution.[1][2][3] Preclinical data demonstrate that MPH effectively inhibits PARP1/2, induces synthetic lethality in HR-deficient cancer cells, and exhibits robust in vivo antitumor activity.[1][2] Its favorable pharmacokinetic profile, characterized by high bioavailability and tissue penetration, further supports its potential as a best-in-class therapeutic agent for HRD tumors.[3]

The Principle of Synthetic Lethality in HRD Tumors

Homologous recombination repair (HRR) is a high-fidelity DNA repair pathway essential for correcting DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[4] Tumors with HRD, caused by germline or somatic mutations in genes like BRCA1, BRCA2, PALB2, and others, are incapable of efficiently repairing DSBs.[5][6] These cells become heavily reliant on alternative, more error-prone repair pathways, including the base excision repair (BER) pathway, which is mediated by PARP enzymes.[1][6]

PARP inhibitors exploit this dependency. By inhibiting PARP, single-strand breaks (SSBs) are not repaired. During DNA replication, these unrepaired SSBs lead to replication fork collapse and the generation of DSBs.[7] In HR-deficient cells, the accumulation of unrepaired DSBs triggers genomic instability, cell cycle arrest, and apoptosis.[1][6] In normal, HR-proficient cells, these DSBs can still be repaired, meaning the inhibitor has a selective, lethal effect on the cancer cells. This therapeutic principle is known as synthetic lethality.[7]

G cluster_0 HR-Proficient Cell cluster_1 HR-Deficient Cell ssb_p DNA SSB parp_p PARP Activation ssb_p->parp_p ber_p BER Pathway parp_p->ber_p parp_inhib_p PARP Inhibition parp_p->parp_inhib_p repair_ssb_p SSB Repair ber_p->repair_ssb_p dsb_p Replication-induced DSB ber_p->dsb_p leads to replication_p Replication repair_ssb_p->replication_p integrity_p Genomic Integrity replication_p->integrity_p survival_p Cell Survival integrity_p->survival_p mph_p Mefuparib mph_p->parp_inhib_p parp_inhib_p->ber_p BLOCKS hrr_p Homologous Recombination (Functional) dsb_p->hrr_p repair_dsb_p DSB Repair hrr_p->repair_dsb_p repair_dsb_p->integrity_p ssb_d DNA SSB parp_d PARP Activation ssb_d->parp_d ber_d BER Pathway parp_d->ber_d parp_inhib_d PARP Inhibition parp_d->parp_inhib_d dsb_d Replication-induced DSB ber_d->dsb_d leads to mph_d Mefuparib mph_d->parp_inhib_d parp_inhib_d->ber_d BLOCKS hrr_d Homologous Recombination (Defective) dsb_d->hrr_d instability_d Genomic Instability hrr_d->instability_d FAILS apoptosis_d Apoptosis instability_d->apoptosis_d

Diagram 1: Mechanism of synthetic lethality with Mefuparib in HRD vs. HR-proficient cells.

Preclinical Data for this compound

In Vitro Potency and Selectivity

This compound is a potent, competitive inhibitor of both PARP1 and PARP2, with nanomolar efficacy.[8] It demonstrates high selectivity for PARP1/2 over other PARP family members.[8]

Table 1: In Vitro PARP1/2 Inhibition by this compound

Target IC₅₀ (nM) Selectivity
PARP1 3.2 >406-fold vs. PARP3, TNKS1/2, PARP6
PARP2 1.9 >406-fold vs. PARP3, TNKS1/2, PARP6

Data sourced from Probechem Biochemicals.[8]

Anti-proliferative Activity in HR-Deficient Cells

MPH demonstrates potent anti-proliferative effects across a panel of cancer cell lines with well-characterized HRD defects (e.g., BRCA1⁻/⁻, BRCA2⁻/⁻, PTEN⁻/⁻).[2] In a study comparing it with olaparib, MPH showed a 2.58-fold more potent average IC₅₀ for proliferation inhibition in these HR-deficient cell lines.[2]

Table 2: Anti-proliferative Activity of this compound (MPH) vs. Olaparib (AZD2281) in HR-Deficient Cancer Cell Lines

Cell Line Cancer Type HR Defect MPH IC₅₀ (μM) Olaparib IC₅₀ (μM) Fold Difference (Olaparib/MPH)
Capan-1 Pancreatic BRCA2⁻/⁻ 0.12 ± 0.02 0.22 ± 0.04 1.83
MDA-MB-436 Breast BRCA1⁻/⁻ 0.44 ± 0.05 0.88 ± 0.09 2.00
U251 Glioblastoma PTEN⁻/⁻ 3.64 ± 0.31 18.2 ± 1.21 5.00
SK-ES-1 Ewing Sarcoma EWS-FLI1 1.82 ± 0.27 1.70 ± 0.13 0.93
RD-ES Ewing Sarcoma EWS-FLI1 0.57 ± 0.14 0.67 ± 0.14 1.18
Average - - 2.16 (avg) 5.57 (avg) 2.58

Data adapted from He, J. et al. (2017).[1][2]

In Vivo Antitumor Efficacy

In murine xenograft models, orally administered MPH selectively suppressed the growth of HR-deficient tumors.[1] Furthermore, it demonstrated a synergistic effect when combined with the DNA-damaging agent temozolomide (TMZ) in HR-proficient tumors.[1][3]

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Xenograft Model HR Status Treatment Dose & Schedule Tumor Growth Inhibition
V-C8 BRCA2-deficient MPH 40 mg/kg, q.o.d. Significant
MDA-MB-436 BRCA1-deficient MPH 40-80 mg/kg, q.o.d. Significant, comparable to Olaparib at 30 mg/kg q.d.
V79 BRCA2-proficient MPH 40 mg/kg, q.o.d. Minimal
SW620 HR-proficient MPH + TMZ 160 mg/kg q.o.d. + 2 mg/kg q.d. Synergistic potentiation of TMZ effect

q.o.d. = every other day; q.d. = every day. Data adapted from He, J. et al. (2017).[1]

Pharmacodynamic Biomarkers

Treatment with MPH leads to measurable changes in key biomarkers. It effectively reduces the formation of poly(ADP-ribose) (PAR) and increases the levels of phosphorylated H2AX (γH2AX), a marker for DNA DSBs.[1][2][3] These markers can be utilized in clinical settings to confirm target engagement and biological activity.

Pharmacokinetic Profile

MPH exhibits a favorable pharmacokinetic profile, a critical attribute for an orally administered therapeutic. Its high water solubility likely contributes to its excellent absorption and distribution.

Table 4: Key Pharmacokinetic Parameters of this compound

Parameter Value/Observation Species
Water Solubility > 35 mg/ml -
Bioavailability (Oral) 40% - 100% Rats, Monkeys
Tissue Distribution Average concentrations 33-fold higher in tissues than plasma Rats
Tumor Penetration >20-fold higher concentration in xenografts than plasma Mice (MDA-MB-436 model)

Data sourced from He, J. et al. (2017).[2][3]

Key Experimental Methodologies

The preclinical evaluation of MPH involved a series of standard and specialized assays to determine its efficacy and mechanism of action.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation start Preclinical Candidate (this compound) biochem Biochemical Assays (PARP Enzyme Inhibition) start->biochem pk Pharmacokinetics (Rats, Monkeys) start->pk cellular Cellular Assays prolif Proliferation Assays (MTT/SRB) cellular->prolif pd_markers PD Marker Analysis (Western Blot for PAR, γH2AX) prolif->pd_markers cell_cycle Cell Cycle & Apoptosis (Flow Cytometry) pd_markers->cell_cycle end Clinical Development Candidate cell_cycle->end efficacy Xenograft Efficacy Studies (Nude Mice) pk->efficacy mono Monotherapy (HRD Models) efficacy->mono combo Combination Therapy (HRP Models + TMZ) efficacy->combo mono->end combo->end

Diagram 2: General experimental workflow for the preclinical evaluation of Mefuparib.
PARP Enzyme Inhibition Assay

  • Objective: To determine the IC₅₀ of MPH against PARP1 and PARP2.

  • Protocol: A standard HT Universal Chemiluminescent PARP Assay Kit is typically used. Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate, activated with sonicated DNA, and provided with biotinylated NAD⁺ as a substrate. MPH is added at various concentrations. The reaction is allowed to proceed, and the incorporated biotinylated ADP-ribose is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. Luminescence is measured, and IC₅₀ values are calculated from dose-response curves.

Cellular Proliferation Assay
  • Objective: To measure the growth-inhibitory effects of MPH on cancer cell lines.

  • Protocol: Cancer cells (e.g., Capan-1, MDA-MB-436) are seeded in 96-well plates and allowed to adhere. Cells are then treated with serial dilutions of MPH for a period of 72 to 120 hours. Cell viability is assessed using assays such as Sulforhodamine B (SRB) or MTT. Absorbance is read on a plate reader, and the concentration of MPH that inhibits cell growth by 50% (IC₅₀) is determined by non-linear regression analysis.

Immunoblotting for Pharmacodynamic Markers
  • Objective: To detect changes in PAR formation and γH2AX levels following MPH treatment.

  • Protocol: Cells are treated with MPH for a specified time (e.g., 2-24 hours). For γH2AX, cells may be co-treated with a DNA damaging agent to induce a robust signal. Whole-cell lysates are prepared, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against PAR, γH2AX, and a loading control (e.g., β-actin). After washing, membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

Murine Xenograft Models
  • Objective: To evaluate the in vivo antitumor activity of MPH.

  • Protocol:

    • Cell Implantation: 5-10 million human cancer cells (e.g., MDA-MB-436) are suspended in Matrigel and injected subcutaneously into the flank of 6-8 week old female athymic nude mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization & Treatment: Mice are randomized into control and treatment groups. MPH is administered orally (p.o.) via gavage at specified doses and schedules (e.g., 40 mg/kg, every other day). The vehicle is administered to the control group.

    • Monitoring: Tumor volume is measured 2-3 times per week with calipers (Volume = 0.5 × Length × Width²). Body weight is monitored as a measure of toxicity.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Relative tumor volume (RTV) is calculated to determine efficacy.

Determination of HRD Status

Identifying patients who are likely to respond to PARP inhibitors is critical. HRD status is a complex biomarker determined through several methods, often used in combination.[9][10]

G cluster_0 Genomic & Functional Analysis sample Tumor Sample (FFPE Tissue or Biopsy) gene_test HRR Gene Testing (NGS) - Detects BRCA1/2 mutations - Other HRR gene mutations sample->gene_test scar_test Genomic Scar Analysis - LOH (Loss of Heterozygosity) - TAI (Telomeric Allelic Imbalance) - LST (Large-scale State Transitions) sample->scar_test func_test Functional Assays - RAD51 foci formation (IHC) - Assesses pathway competence sample->func_test hrd_pos HRD-Positive (Eligible for PARP Inhibitor) gene_test->hrd_pos Pathogenic Mutation Found hrd_neg HRD-Negative / HR-Proficient gene_test->hrd_neg gis Calculate Genomic Instability Score (GIS) scar_test->gis func_test->hrd_pos Pathway Non-functional func_test->hrd_neg Pathway Functional gis->hrd_pos Score ≥ Threshold (e.g., 42) gis->hrd_neg Score < Threshold

Diagram 3: A simplified workflow for determining tumor Homologous Recombination Deficiency (HRD) status.

Conclusion and Future Directions

This compound is a promising novel PARP1/2 inhibitor with significant preclinical evidence supporting its development. Its distinct advantages, particularly its high water solubility and favorable pharmacokinetic profile, may translate into improved clinical utility, potentially offering a wider therapeutic window, better patient compliance, and enhanced efficacy through superior drug exposure in target tissues.[1][2][3] The robust in vitro and in vivo data in HR-deficient models confirm its potent mechanism-based antitumor activity.[1] Future research will focus on advancing MPH into clinical trials to validate these preclinical findings in patients with ovarian, breast, prostate, and pancreatic cancers harboring HRD.[1] Furthermore, its potentiation of DNA-damaging agents suggests that combination strategies in HR-proficient tumors warrant clinical investigation.

References

Mefuparib Hydrochloride: A Technical Guide to its Role in Genomic Instability and Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefuparib hydrochloride (MPH) is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes pivotal to DNA single-strand break repair. In the context of tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, MPH induces synthetic lethality, leading to profound genomic instability and subsequent cancer cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on genomic instability, and detailed protocols for key experimental assays to evaluate its efficacy.

Introduction: The Landscape of PARP Inhibition and Genomic Instability

Genomic instability is a hallmark of cancer, often arising from defects in DNA damage response pathways. Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical sensors of DNA single-strand breaks (SSBs). Upon detecting a break, PARP enzymes catalyze the formation of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, recruiting the necessary machinery to repair the lesion.

Inhibition of PARP activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, many cancers harbor mutations in key HR genes, such as BRCA1 and BRCA2, rendering them deficient in this repair mechanism.

This deficiency creates a vulnerability that can be exploited by PARP inhibitors. The concept of "synthetic lethality" describes a scenario where the loss of either of two genes is compatible with cell viability, but the simultaneous loss of both is lethal. In the case of PARP inhibition, the combination of a disabled HR pathway (due to mutation) and an inhibited SSB repair pathway (due to the PARP inhibitor) leads to a catastrophic level of genomic instability and ultimately, selective killing of cancer cells.

This compound (MPH) has emerged as a promising PARP1/2 inhibitor with high water solubility and oral bioavailability, demonstrating potent anticancer activity in preclinical models.

This compound: Mechanism of Action

This compound is a substrate-competitive inhibitor of PARP1 and PARP2.[1][2] By binding to the NAD+ binding site of the PARP enzymes, MPH prevents the synthesis of PAR chains, thereby inhibiting the recruitment of DNA repair proteins to sites of single-strand breaks. This leads to the accumulation of unrepaired SSBs, which are subsequently converted to DSBs during DNA replication. In HR-deficient cells, the inability to repair these DSBs results in G2/M cell cycle arrest, apoptosis, and cell death.[3][4]

cluster_0 DNA Damage & Repair cluster_1 Effect of this compound DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP activates DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB unrepaired SSBs lead to (during replication) BER Base Excision Repair (BER) PARP->BER recruits BER->DNA_SSB repairs HR Homologous Recombination (HR) DNA_DSB->HR repaired by Genomic_Instability Genomic Instability DNA_DSB->Genomic_Instability accumulation of Cell_Viability Cell Viability HR->Cell_Viability maintains MPH This compound MPH->PARP inhibits Apoptosis Apoptosis Genomic_Instability->Apoptosis leads to

Caption: Mechanism of this compound Action

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the efficacy and pharmacokinetics of this compound.

Enzyme IC50 (nM) Reference
PARP13.2[1][2]
PARP21.9[1][2]
PARP3>10,000[1]
PARP6>10,000[1]
TNKS11,600[1]
TNKS21,300[1]
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound
Cell Line Condition Effect Reference
Various Cancer Cell Lines-Average IC50 of 2.16 µM (range: 0.12 µM - 3.64 µM) for proliferation inhibition[1]
V-C8 (BRCA2-/-)1-10 µM; 24 hoursG2/M cell cycle arrest[1]
MDA-MB-436 (BRCA1-/-)1-10 µM; 24 hoursIncreased γH2AX levels (marker of DSBs)[1]
-1-10 µM; 48 hoursInduction of apoptosis[1]
Table 2: In Vitro Cellular Effects of this compound
Animal Model Dosage Pharmacokinetic Parameter Value Reference
SD Rats10, 20, 40 mg/kg (oral)T1/21.07-1.3 hours[1][2]
Cmax116-725 ng/mL[1][2]
Cynomolgus Monkeys5, 10, 20 mg/kg (oral)T1/22.16-2.7 hours[1][2]
Cmax114-608 ng/mL[1][2]
Table 3: Pharmacokinetic Profile of this compound
Xenograft Model Dosage Effect Reference
BR-05-0028 Breast PDX160 mg/kg (orally, every other day for 21 days)Inhibition of tumor growth[1]
V-C8 Xenografts40-160 mg/kg (orally, every other day for 21 days)Dose- and time-dependent tumor killing[1]
Table 4: In Vivo Antitumor Efficacy of this compound

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on genomic instability.

Clonogenic Survival Assay

This assay determines the ability of a single cell to form a colony after treatment with a cytotoxic agent, providing a measure of long-term cell survival.

Materials:

  • HR-proficient and HR-deficient cancer cell lines (e.g., wild-type and BRCA-mutant isogenic pairs)

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Methanol

  • 0.5% Crystal Violet solution

  • Colony counting system

Protocol:

  • Seed cells into 6-well plates at a predetermined density to yield approximately 50-100 colonies per well in the untreated control.

  • Allow cells to attach overnight.

  • Treat cells with a range of concentrations of this compound for 24 hours.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, or until visible colonies are formed.

  • Fix the colonies with ice-cold methanol for 15 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (a colony is defined as a cluster of at least 50 cells).

  • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

Start Seed Cells in 6-well plates Attach Allow cells to attach overnight Start->Attach Treat Treat with this compound (24h) Attach->Treat Wash Remove drug, wash, add fresh medium Treat->Wash Incubate Incubate for 10-14 days Wash->Incubate Fix Fix with Methanol Incubate->Fix Stain Stain with Crystal Violet Fix->Stain Count Count Colonies Stain->Count Calculate Calculate Surviving Fraction Count->Calculate End End Calculate->End

Caption: Clonogenic Survival Assay Workflow
γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay visualizes and quantifies the formation of γH2AX foci, a surrogate marker for DNA double-strand breaks.

Materials:

  • Cells grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Treat cells with this compound for the desired time.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the coverslips three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the coverslips three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

Western Blot for γH2AX and PARP Cleavage

This technique detects changes in the levels of γH2AX and the cleavage of PARP, an indicator of apoptosis.

Materials:

  • Cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Histone H2A.X (Ser139), anti-PARP, anti-cleaved PARP, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse cells treated with this compound and quantify protein concentration.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in each phase.

In Vivo Xenograft Model

This model assesses the antitumor activity of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • HR-deficient cancer cells

  • This compound formulation for oral administration

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously implant HR-deficient cancer cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule (e.g., 160 mg/kg, every other day).

  • Measure tumor volume with calipers and monitor the body weight of the mice regularly.

  • Continue treatment for the specified duration (e.g., 21 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

Conclusion

This compound is a potent PARP1/2 inhibitor that effectively induces synthetic lethality in HR-deficient cancer cells by exacerbating genomic instability. Its favorable pharmacokinetic properties and demonstrated in vivo efficacy make it a promising candidate for cancer therapy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanisms and therapeutic potential of this compound and other PARP inhibitors in the context of genomic instability.

References

An In-depth Technical Guide to the Initial Cytotoxicity Studies of Mefuparib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies on the cytotoxicity of Mefuparib hydrochloride (MPH), a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2. The data and methodologies presented herein are compiled from foundational research to serve as a detailed resource for professionals in oncology and drug development.

Executive Summary

This compound (MPH) is an orally active, substrate-competitive inhibitor of PARP1 and PARP2, which are critical enzymes in the base excision repair (BER) pathway for single-strand DNA breaks.[1][2][3] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP by MPH leads to the accumulation of cytotoxic double-strand DNA breaks during replication. This mechanism, known as synthetic lethality, results in G2/M phase cell cycle arrest and subsequent apoptosis.[2][3][4][5] Initial studies demonstrate MPH's potent anticancer activity both in vitro and in vivo, highlighting its potential as a targeted cancer therapeutic.[1][2][3][5]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of this compound's cytotoxic effect is the induction of synthetic lethality in cancer cells with homologous recombination (HR) deficiency. PARP1 and PARP2 enzymes are crucial for repairing DNA single-strand breaks (SSBs).[2] When MPH inhibits these enzymes, SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into more lethal DNA double-strand breaks (DSBs).[1][2]

In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair mechanism is compromised.[5] The accumulation of unrepaired DSBs triggers cell cycle arrest, typically at the G2/M checkpoint, and ultimately leads to programmed cell death (apoptosis).[2][3][4] This selective killing of HR-deficient cells while sparing normal cells is the cornerstone of MPH's therapeutic strategy.

cluster_0 Normal Cell (HR-Proficient) cluster_1 HR-Deficient Cancer Cell + Mefuparib HCl SSB DNA Single-Strand Break (SSB) PARP PARP1/2 Mediated Base Excision Repair SSB->PARP Repair Replication Replication Fork SSB->Replication Stalled Fork Collapse PARP->SSB DSB DNA Double-Strand Break (DSB) Replication->DSB Stalled Fork Collapse HR Homologous Recombination (BRCA1/2, etc.) DSB->HR Repair HR->DSB Survival Cell Survival & Proliferation HR->Survival SSB_C DNA Single-Strand Break (SSB) PARP_C PARP1/2 SSB_C->PARP_C Repair Blocked Replication_C Replication Fork SSB_C->Replication_C Accumulation of DSBs MPH Mefuparib HCl (MPH) MPH->PARP_C Inhibition DSB_C DNA Double-Strand Break (DSB) Replication_C->DSB_C Accumulation of DSBs HR_C Deficient Homologous Recombination DSB_C->HR_C Repair Failure Apoptosis G2/M Arrest & Apoptosis HR_C->Apoptosis

Caption: Mechanism of synthetic lethality induced by this compound.

Quantitative Data Summary

The cytotoxic and inhibitory activities of this compound have been quantified through various in vitro assays.

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of MPH against PARP family enzymes. The data demonstrates high selectivity for PARP1 and PARP2.

EnzymeIC₅₀ ValueReference
PARP13.2 nM[1][4]
PARP21.9 nM[1][4]
TNKS11.6 µM[1]
TNKS21.3 µM[1]
PARP3>10 µM[1]
PARP6>10 µM[1]

This table presents the cytotoxic effects of MPH on various cancer cell lines, particularly highlighting the increased sensitivity of HR-deficient cells.

Cell LineGenetic BackgroundAssay TypeConcentrationEffectReference
VariousDifferent Human TissuesProliferationAverage IC₅₀: 2.16 µMPotent proliferation inhibition[1]
V-C8BRCA2-deficientApoptosis1 - 10 µM (48 hrs)Induction of apoptosis[1]
V-C8BRCA2-deficientCell Cycle1 - 10 µM (24 hrs)G2/M phase arrest[1][2]
MDA-MB-436BRCA1-deficientDNA Damage (γH2AX)1 - 10 µM (24 hrs)Accumulation of DSBs[1][5]
V-C8BRCA2-deficientProliferationIC₅₀: 46.85x lower than V79Selective killing of HR-deficient cells[5]
V79BRCA2-proficientProliferation-Less sensitive to MPH[5]

Pharmacokinetic studies were conducted in rats and cynomolgus monkeys to assess the drug's properties in vivo.

SpeciesDose (Oral)T₁/₂ (hours)Cₘₐₓ (ng/mL)Reference
SD Rats10, 20, 40 mg/kg1.07 - 1.3116 - 725[1]
Cynomolgus Monkeys5, 10, 20 mg/kg2.16 - 2.7114 - 608[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the initial cytotoxicity studies of MPH.

cluster_assays 4. Downstream Assays start Start: In Vitro Cytotoxicity Assessment culture 1. Cell Culture (e.g., V-C8, MDA-MB-436) start->culture treatment 2. Treatment with Mefuparib HCl (Varying concentrations and durations) culture->treatment harvest 3. Cell Harvesting treatment->harvest prolif Cell Proliferation (MTT Assay) harvest->prolif cycle Cell Cycle Analysis (PI Staining Flow Cytometry) harvest->cycle apoptosis Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry) harvest->apoptosis dna_damage DNA Damage Quantification (Western Blot / Confocal for γH2AX) harvest->dna_damage end End: Data Analysis & Interpretation prolif->end cycle->end apoptosis->end dna_damage->end

Caption: General workflow for in vitro cytotoxicity studies of Mefuparib HCl.
  • Cell Lines: Studies utilized pairs of cell lines with and without HR defects to demonstrate synthetic lethality. Key examples include:

    • V-C8: BRCA2-deficient Chinese hamster cells.[5]

    • V79: BRCA2-proficient (wild-type) Chinese hamster cells, used as a control.[5]

    • MDA-MB-436: Human breast cancer cells with a BRCA1 mutation.[1][5]

  • Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are exposed to a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

  • Treatment and Harvesting: Cells are treated with MPH for a specified time (e.g., 48 hours), then harvested by trypsinization and washed with PBS.[2]

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Samples are analyzed on a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2]

  • Treatment and Harvesting: Cells are treated with MPH (e.g., for 24 hours) and harvested.[2]

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the membranes.

  • Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase. An accumulation of cells in the G2/M peak indicates cell cycle arrest.[1][2]

The phosphorylation of histone H2AX to form γH2AX is a sensitive marker for DNA double-strand breaks.[2][5]

  • Western Blotting:

    • Lysate Preparation: Following MPH treatment, total cellular proteins are extracted.

    • SDS-PAGE and Transfer: Proteins are separated by size via SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is probed with a primary antibody specific for phospho-H2AX (γH2AX), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate.

  • Immunofluorescence Confocal Microscopy: [5]

    • Cell Preparation: Cells are grown on coverslips, treated with MPH, and then fixed and permeabilized.

    • Staining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.

    • Imaging: The formation of distinct fluorescent foci (representing sites of DSBs) within the nucleus is visualized and quantified using a confocal microscope.[2]

References

Methodological & Application

Application Notes: Mefuparib Hydrochloride In Vitro Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mefuparib hydrochloride (MPH) is an orally active, selective, and substrate-competitive inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2.[1][2] It has demonstrated significant anticancer activity in both in vitro and in vivo models.[1][3][4] MPH operates on the principle of synthetic lethality, proving particularly effective in cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations.[3] Its mechanism of action involves the inhibition of PARP-mediated DNA single-strand break repair, leading to the accumulation of double-strand breaks (DSBs), cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[3][4]

These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of this compound in cancer cell lines.

Mechanism of Action

This compound competitively inhibits PARP1 and PARP2 enzymes. This inhibition prevents the repair of DNA single-strand breaks (SSBs). During DNA replication, unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, these DSBs cannot be efficiently repaired, leading to genomic instability. This triggers the activation of DNA damage response pathways, marked by the phosphorylation of H2AX (γH2AX), which leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2][3]

Mefuparib_Mechanism_of_Action cluster_0 Cellular Processes MPH Mefuparib HCl PARP PARP1/2 MPH->PARP Inhibits SSB DNA Single-Strand Breaks (SSBs) PARP->SSB Repairs DSB DNA Double-Strand Breaks (DSBs) SSB->DSB Replication Fork Collapse gH2AX γH2AX Accumulation DSB->gH2AX Induces HR_deficient HR-Deficient Cell (e.g., BRCA-/-) G2M G2/M Phase Arrest gH2AX->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of this compound action.

Data Presentation

This compound has been shown to be a potent inhibitor of PARP1 and PARP2 with high selectivity over other PARP family members.

Target EnzymeIC50 ValueReference
PARP1 3.2 nM[1][2]
PARP2 1.9 nM[1][2]
TNKS1 1.6 µM[1]
TNKS2 1.3 µM[1]
PARP3 >10 µM[1]
PARP6 >10 µM[1]
Average (Cancer Cell Lines) 2.16 µM (Range: 0.12 µM - 3.64 µM)[1]

Experimental Protocols

The following are detailed protocols for evaluating the in vitro effects of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Culture 1. Seed Cancer Cells (e.g., V-C8, MDA-MB-436) Treat 2. Treat with Mefuparib HCl (e.g., 1-10 µM) Culture->Treat Incubate 3. Incubate (24-48 hours) Treat->Incubate Proliferation Cell Proliferation Assay (e.g., MTT/CCK-8) Incubate->Proliferation 48-72h Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubate->Apoptosis 48h CellCycle Cell Cycle Analysis (PI Staining) Incubate->CellCycle 24h WesternBlot Western Blot (γH2AX levels) Incubate->WesternBlot 24h IC50 Calculate IC50 Proliferation->IC50 ApoptosisRate Quantify Apoptotic Cells Apoptosis->ApoptosisRate CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp Measure Protein Expression WesternBlot->ProteinExp

Caption: General workflow for in vitro Mefuparib HCl testing.

Cell Proliferation Assay (MTT or CCK-8)

This assay determines the effect of this compound on the proliferation and viability of cancer cells to calculate the IC50 value.

Materials:

  • Selected cancer cell lines (e.g., V-C8 for BRCA2-deficient, MDA-MB-436 for BRCA1-deficient)[1][3]

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT reagent or CCK-8 solution

  • DMSO or Solubilization Buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 10 µM.[1] Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until a color change is apparent.

  • Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound (e.g., 1, 5, 10 µM) and a vehicle control for 48 hours.[1][3]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. The cell populations can be distinguished as:

    • Viable cells (Annexin V-, PI-)

    • Early apoptotic cells (Annexin V+, PI-)

    • Late apoptotic/necrotic cells (Annexin V+, PI+)

    • Necrotic cells (Annexin V-, PI+)

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to assess the effect of this compound on cell cycle distribution.

Materials:

  • 6-well plates

  • This compound

  • Ice-cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound (e.g., 1, 5, 10 µM) for 24 hours.[1][3]

  • Cell Harvesting: Collect all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected.[3]

Western Blot for DNA Damage Marker (γH2AX)

This protocol detects the accumulation of the DNA double-strand break marker γH2AX.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-γH2AX, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound (e.g., 1-10 µM) for 24 hours.[1] Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading. An increase in the γH2AX signal indicates an accumulation of DNA double-strand breaks.[3]

References

Mefuparib Hydrochloride: Application Notes for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the cellular effects of Mefuparib hydrochloride (MPH), a potent and selective inhibitor of PARP1 and PARP2. This compound has demonstrated significant anti-cancer activity in vitro and in vivo, primarily through the induction of apoptosis and cell cycle arrest in cancer cells, particularly those with deficiencies in homologous recombination.

Mechanism of Action

This compound is an orally active, substrate-competitive inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes 1 and 2, with IC50 values of 3.2 nM and 1.9 nM, respectively[1][2]. By inhibiting PARP-mediated DNA single-strand break repair, MPH leads to the accumulation of DNA double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability, G2/M cell cycle arrest, and ultimately, apoptosis[3][4]. This mechanism of action is known as synthetic lethality.

Key cellular effects of this compound include:

  • Induction of Apoptosis: Treatment with MPH at concentrations of 1-10 µM for 48 hours has been shown to cause apoptosis in cancer cells[1][2].

  • Cell Cycle Arrest: At similar concentrations (1-10 µM), a 24-hour treatment can induce G2/M phase cell cycle arrest, particularly in HR-deficient cells like V-C8[1][2].

  • Accumulation of DNA Double-Strand Breaks: MPH treatment (1-10 µM for 24 hours) leads to a concentration-dependent increase in the levels of γH2AX, a marker for DNA DSBs, in cells such as the BRCA1-mutant MDA-MB-436 cell line[1][2].

Quantitative Data Summary

The following tables summarize the in vitro efficacy and target inhibition of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50
PARP13.2 nM
PARP21.9 nM
TNKS11.6 µM
TNKS21.3 µM
PARP3>10 µM
PARP6>10 µM

Data sourced from[1][2]

Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines

Cell LineGenotypeAssayConcentrationIncubation TimeObserved Effect
V-C8BRCA2-deficientApoptosis1-10 µM48 hoursInduction of apoptosis
V-C8BRCA2-deficientCell Cycle1-10 µM24 hoursG2/M arrest
MDA-MB-436BRCA1-mutantDNA Damage1-10 µM24 hoursIncreased γH2AX levels
Various Human Cancer Cell LinesN/AProliferation0.12 - 3.64 µMN/AAverage IC50 of 2.16 µM

Data sourced from[1][2]

Experimental Protocols

Herein are detailed protocols for key in vitro assays to characterize the effects of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., V-C8, MDA-MB-436)

  • Complete cell culture medium

  • 96-well plates

  • This compound (MPH)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted MPH solutions. Include vehicle-only wells as a negative control.

  • Incubate the plates for 72 hours.

  • For MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • For MTS Assay:

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis and necrosis in cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 48 hours.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • PI/RNase A staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot for γH2AX

This protocol detects the levels of phosphorylated H2AX (γH2AX) as a marker of DNA double-strand breaks.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against γH2AX

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound (e.g., 1, 5, 10 µM) for 24 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe for the loading control.

Visualizations

Mefuparib_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA Single-Strand\nBreak (SSB) DNA Single-Strand Break (SSB) PARP PARP DNA Single-Strand\nBreak (SSB)->PARP recruits DNA Double-Strand\nBreak (DSB) DNA Double-Strand Break (DSB) DNA Single-Strand\nBreak (SSB)->DNA Double-Strand\nBreak (DSB) leads to (during replication) Repaired SSB Repaired SSB PARP->Repaired SSB facilitates repair MPH Mefuparib Hydrochloride PARP_inhibited PARP (Inhibited) MPH->PARP_inhibited inhibits HR-Deficient Cell\n(e.g., BRCA1/2 mutant) HR-Deficient Cell (e.g., BRCA1/2 mutant) DNA Double-Strand\nBreak (DSB)->HR-Deficient Cell\n(e.g., BRCA1/2 mutant) unrepaired in Apoptosis Apoptosis HR-Deficient Cell\n(e.g., BRCA1/2 mutant)->Apoptosis G2/M Arrest G2/M Arrest HR-Deficient Cell\n(e.g., BRCA1/2 mutant)->G2/M Arrest

Caption: Mechanism of action of this compound.

Apoptosis_Assay_Workflow cluster_workflow Annexin V-FITC/PI Apoptosis Assay Workflow cluster_results Flow Cytometry Results Interpretation start Seed Cells treat Treat with Mefuparib HCl (48h) start->treat harvest Harvest Cells (Adherent + Floating) treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze healthy Healthy Cells (Annexin V-, PI-) analyze->healthy early_apoptosis Early Apoptotic Cells (Annexin V+, PI-) analyze->early_apoptosis late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) analyze->late_apoptosis Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow cluster_results Histogram Analysis start Seed & Treat Cells (24h) harvest Harvest Cells start->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze g0g1 G0/G1 Phase analyze->g0g1 s S Phase analyze->s g2m G2/M Phase analyze->g2m

References

Application Notes and Protocols for Mefuparib Hydrochloride IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH) is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] PARP enzymes are crucial for DNA repair mechanisms. By inhibiting these enzymes, this compound can induce synthetic lethality in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[3][4] This targeted approach has positioned PARP inhibitors as a significant class of anticancer agents. This compound has demonstrated potent anticancer activity in both in vitro and in vivo models, leading to apoptosis and cell cycle arrest in cancer cells.[1][3]

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter for evaluating its potency and efficacy.

Mechanism of Action

This compound acts as a substrate-competitive inhibitor of PARP1 and PARP2.[1][3] In the context of DNA damage, PARP enzymes are activated and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on nuclear proteins, a process that recruits other DNA repair proteins. This compound binds to the catalytic domain of PARP, preventing the synthesis of PAR. This inhibition of DNA repair leads to the accumulation of DNA double-strand breaks. In cells with deficient HR repair, these breaks cannot be efficiently repaired, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][2][3]

Mefuparib_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Downstream Effects in HR-Deficient Cells DNA_Damage DNA Single-Strand Break PARP PARP1/2 DNA_Damage->PARP activates PAR_Formation Poly(ADP-ribose) Formation PARP->PAR_Formation catalyzes DSB Double-Strand Break Accumulation PARP->DSB Mefuparib Mefuparib HCl Mefuparib->PARP inhibits DNA_Repair DNA Repair Protein Recruitment PAR_Formation->DNA_Repair SSB_Repair Single-Strand Break Repair DNA_Repair->SSB_Repair G2M_Arrest G2/M Cell Cycle Arrest DSB->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound.

Quantitative Data: IC50 Values

The inhibitory potency of this compound has been characterized against its primary targets, PARP1 and PARP2, as well as in various cancer cell lines.

Target/AssayIC50 ValueCell Line/SystemReference
Enzymatic Inhibition
PARP13.2 nMCell-free enzymatic assay[1][2]
PARP21.9 nMCell-free enzymatic assay[1]
TNKS11.6 µMCell-free enzymatic assay[1]
TNKS21.3 µMCell-free enzymatic assay[1][2]
PARP3>10 µMCell-free enzymatic assay[1][2]
PARP6>10 µMCell-free enzymatic assay[1][2]
Cellular Proliferation Inhibition
Average IC502.16 µM (Range: 0.12 µM ~ 3.64 µM)Various human cancer cell lines[1][2]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell-Free PARP Enzyme Assay

This protocol outlines the determination of this compound's IC50 against purified PARP1 or PARP2 enzymes using an ELISA-based assay.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and activated DNA)

  • This compound stock solution (in DMSO)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the diluted this compound or vehicle control.

  • Enzyme Addition: Add the PARP enzyme to each well to initiate the reaction.

  • Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with Tween-20) to remove unbound reagents.

  • Streptavidin-HRP Addition: Add Streptavidin-HRP conjugate to each well and incubate.

  • Washing: Repeat the washing step.

  • Detection: Add the HRP substrate and incubate until color develops.

  • Stop Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of IC50 using a Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the determination of the IC50 of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

IC50_Determination_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Prepare serial dilutions of This compound C Treat cells with varying concentrations of Mefuparib HCl A->C B Seed cells in 96-well plate B->C D Incubate for 48-72 hours C->D E Add viability reagent (e.g., MTT) D->E F Incubate and solubilize formazan E->F G Measure absorbance with plate reader F->G H Plot dose-response curve G->H I Calculate IC50 value H->I

Caption: Experimental workflow for IC50 determination.

References

Application Notes and Protocols for Mefuparib Hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Mefuparib hydrochloride (MPH), a potent and orally active inhibitor of PARP1 and PARP2. The following sections detail its mechanism of action, summarize key findings from animal and xenograft studies, and provide detailed protocols for replication and further investigation.

Introduction

This compound is a substrate-competitive inhibitor of PARP1 and PARP2 with IC50 values of 3.2 nM and 1.9 nM, respectively.[1] It has demonstrated significant anticancer activity in both in vitro and in vivo models, particularly in cancers with homologous recombination (HR) deficiencies.[2][3][4] MPH exhibits high water solubility (>35 mg/ml), which is advantageous for oral administration.[2][3][4] Preclinical studies have shown that MPH induces apoptosis, causes G2/M cell cycle arrest, and increases levels of γH2AX, a marker of DNA double-strand breaks, in cancer cells.[1][2][3]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound's primary mechanism of action is the inhibition of PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated repair of single-strand breaks leads to the accumulation of double-strand breaks during DNA replication. The inability of these HR-deficient cells to repair these double-strand breaks results in cell death through a concept known as synthetic lethality.[2][3]

cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell DNA Damage DNA Damage SSB Single-Strand Break DNA Damage->SSB DSB Double-Strand Break DNA Damage->DSB PARP PARP SSB->PARP BER Base Excision Repair PARP->BER Cell Survival Cell Survival BER->Cell Survival HR Homologous Recombination DSB->HR HR->Cell Survival DNA Damage_c1 DNA Damage SSB_c1 Single-Strand Break DNA Damage_c1->SSB_c1 DSB_c1 Double-Strand Break DNA Damage_c1->DSB_c1 PARP_c1 PARP SSB_c1->PARP_c1 SSB_c1->DSB_c1 Replication Fork Collapse BER_c1 Base Excision Repair HR_c1 Defective HR DSB_c1->HR_c1 Apoptosis Cell Death (Apoptosis) HR_c1->Apoptosis Mefuparib Mefuparib HCl Mefuparib->PARP_c1

Caption: Mechanism of this compound Action.

Data from Animal and Xenograft Studies

This compound has been evaluated in various animal models, demonstrating its in vivo efficacy and favorable pharmacokinetic properties.

Table 1: In Vivo Efficacy of this compound in Xenograft Models
Cell Line/ModelAnimal ModelTreatment RegimenOutcomeReference
V-C8 (BRCA2-deficient)Nude Mice40-160 mg/kg, oral, every other day for 21 daysDose- and time-dependent tumor growth inhibition; complete disappearance of some xenografts at high doses.[1]
MDA-MB-436 (BRCA1-deficient)Nude MiceSingle oral doses of 40, 80, and 160 mg/kgRapid and dramatic inhibition of PARP activity in xenograft tumor cells.[2]
BR-05-0028 (Breast PDX)Nude Mice160 mg/kg, oral, every other day for 21 daysInhibition of tumor growth without significant loss of body weight.[1]
SW620 (HR-proficient) + Temozolomide (TMZ)Nude MiceMPH in combination with TMZSynergistic inhibition of tumor growth.[2][3]
Table 2: Pharmacokinetic Parameters of this compound
Animal ModelDose (mg/kg)RouteCmax (ng/mL)T1/2 (hours)BioavailabilityReference
SD Rats10Oral1161.0740% - 100%[1][2]
SD Rats20Oral-1.340% - 100%[1][2]
SD Rats40Oral725-40% - 100%[1][2]
Cynomolgus Monkeys5Oral1142.1640% - 100%[1][2]
Cynomolgus Monkeys10Oral-2.740% - 100%[1][2]
Cynomolgus Monkeys20Oral608-40% - 100%[1][2]

Experimental Protocols

The following are detailed protocols for conducting xenograft studies with this compound, based on published research.

Protocol 1: Subcutaneous Xenograft Model Development

Objective: To establish a subcutaneous tumor model in immunodeficient mice for evaluating the efficacy of this compound.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436, V-C8)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • 6-8 week old female nude mice

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture cancer cells in their recommended medium to ~80% confluency.

  • Cell Harvesting: Wash cells with PBS, detach using trypsin, and neutralize. Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.

  • Cell Viability: Perform a cell count and assess viability using a method like trypan blue exclusion.

  • Injection Preparation: Adjust the cell concentration to 1 x 10^7 to 2 x 10^7 cells per 100-200 µL. If using, mix the cell suspension 1:1 with Matrigel on ice.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

Protocol 2: Administration of this compound

Objective: To administer this compound to tumor-bearing mice.

Materials:

  • This compound

  • Vehicle solution (e.g., sterile water, as MPH has high water solubility)

  • Oral gavage needles

  • Syringes

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Further dilute to the final desired concentrations for dosing.

  • Dosing: Based on the experimental design (e.g., 40-160 mg/kg), administer the appropriate volume of the drug solution to each mouse via oral gavage.

  • Treatment Schedule: Follow the predetermined treatment schedule (e.g., once every other day for 21 days).

  • Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions.

Protocol 3: Pharmacodynamic Assessment

Objective: To assess the in vivo target engagement of this compound by measuring PARP inhibition and DNA damage.

Materials:

  • Tumor-bearing mice from the efficacy study

  • Anesthesia and surgical tools for tissue collection

  • Liquid nitrogen

  • Reagents for Western blotting or immunohistochemistry (IHC)

  • Antibodies against PAR and γH2AX

Procedure:

  • Sample Collection: At specified time points after a single or multiple doses of MPH, euthanize a subset of mice.

  • Tissue Processing: Excise the xenograft tumors and, if required, collect peripheral blood mononuclear cells (PBMCs).[2] Snap-freeze tumor samples in liquid nitrogen for later analysis.

  • PAR Formation Assay: Process tumor lysates and perform Western blotting using an anti-PAR antibody to assess the level of poly(ADP-ribosyl)ation. A reduction in PAR levels indicates PARP inhibition.

  • γH2AX Accumulation Assay: Perform Western blotting or IHC on tumor samples using an anti-γH2AX antibody to measure the extent of DNA double-strand breaks.[2] An increase in γH2AX levels suggests drug activity.

cluster_workflow Xenograft Study Workflow A Cell Culture (e.g., MDA-MB-436) B Tumor Cell Implantation (Subcutaneous in Nude Mice) A->B C Tumor Growth & Randomization (100-200 mm³) B->C D Treatment Initiation C->D E Control Group (Vehicle) D->E F Treatment Group (Mefuparib HCl) D->F G Monitoring (Tumor Volume, Body Weight) E->G F->G H Pharmacodynamic Analysis (PAR, γH2AX levels) F->H I Efficacy Data Analysis G->I H->I

Caption: Experimental Workflow for a Xenograft Study.

References

Application Notes: Western Blot Protocol for Monitoring PAR Formation Following Mefuparib Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the DNA damage response (DDR) network.[1][2] Upon detecting DNA single-strand breaks, PARP is activated and synthesizes poly (ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process known as PARylation.[2] This signaling event recruits DNA repair machinery to the site of damage. Mefuparib hydrochloride (MPH) is a potent, orally active, and selective inhibitor of PARP1 and PARP2 with IC50 values of 3.2 nM and 1.9 nM, respectively.[3][4] By competing with the substrate NAD+, this compound prevents PAR formation, which can lead to the accumulation of DNA damage and induce synthetic lethality in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[5][6] Monitoring the inhibition of PAR formation is a key method for assessing the pharmacodynamic efficacy of PARP inhibitors like this compound. This document provides a detailed Western blot protocol to quantify the reduction in PAR levels in cultured cells following treatment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP signaling pathway in the presence of DNA damage and its inhibition by this compound, along with the experimental workflow for the Western blot analysis.

PARP_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP1 PARP1/2 DNA_Damage->PARP1 recruits PAR PAR Polymers PARP1->PAR synthesizes Blocked_PAR PAR Formation Blocked PARP1->Blocked_PAR NAD NAD+ NAD->PARP1 substrate DDR DNA Damage Repair Proteins PAR->DDR recruits Repair DNA Repair DDR->Repair Mefuparib Mefuparib Hydrochloride Mefuparib->PARP1 inhibits

Caption: PARP1/2 activation by DNA damage and inhibition by Mefuparib.

WB_Workflow start Seed Cells treatment Induce DNA Damage (e.g., H2O2 or MMS) start->treatment inhibitor Treat with Mefuparib Hydrochloride treatment->inhibitor lysis Cell Lysis & Protein Quantification inhibitor->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-PAR & loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Western Blot workflow for PAR formation analysis.

Experimental Protocol

This protocol is designed for cultured cells and can be adapted for different cell lines. Optimization of treatment times, concentrations of DNA damaging agents, and this compound may be necessary.

Materials and Reagents:

  • Cell culture medium and supplements

  • This compound

  • DNA damaging agent (e.g., hydrogen peroxide (H₂O₂), Methyl methanesulfonate (MMS))

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-PAR monoclonal antibody

    • Mouse or Rabbit anti-Actin, anti-Tubulin, or anti-GAPDH monoclonal antibody (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Deionized water

Procedure:

  • Cell Seeding and Culture:

    • Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in a cell culture medium to the desired final concentrations. Studies have shown this compound to be effective in the 1-10 µM range for inducing apoptosis and G2/M arrest.[3]

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Induction of DNA Damage:

    • To robustly stimulate PARP activity, treat cells with a DNA damaging agent. This step is crucial to observe the inhibitory effect of this compound.

    • Prepare fresh solutions of the DNA damaging agent (e.g., 1 mM H₂O₂ or 0.01% MMS) in a serum-free medium.

    • Remove the this compound-containing medium and add the DNA damaging agent solution.

    • Incubate for a short period (e.g., 10-15 minutes). This time should be optimized for the specific cell line and damaging agent.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (total protein extract) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane according to standard protocols (e.g., wet or semi-dry transfer).

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-PAR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The PAR signal will appear as a smear of multiple bands.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for a loading control (e.g., β-actin, GAPDH, or tubulin) following the same immunoblotting steps.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[7] Normalize the intensity of the PAR signal to the corresponding loading control.

Data Presentation

The quantitative data from the densitometry analysis should be summarized in a table to facilitate comparison between different treatment conditions. The results should be expressed as a fold change relative to the positive control (DNA damage alone).

Treatment GroupMefuparib HCl (µM)DNA Damage AgentNormalized PAR Intensity (Arbitrary Units)Fold Change vs. Positive Control
Negative Control0NoneValueValue
Vehicle Control0 (Vehicle)+ValueValue
Positive Control0+Value1.00
Treatment 11+ValueValue
Treatment 25+ValueValue
Treatment 310+ValueValue

Researchers should populate this table with their own experimental data. A dose-dependent decrease in the normalized PAR intensity is the expected outcome with increasing concentrations of this compound.

References

Mefuparib Hydrochloride: Application Notes and Protocols for Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes crucial for DNA repair.[1][2][3] By impeding the PARP-mediated DNA damage response, this compound exhibits significant anticancer activity, particularly in cancers with deficiencies in homologous recombination repair (HR), such as those with BRCA1 or BRCA2 mutations.[1][4] This mechanism of synthetic lethality leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][4][5] The evaluation of this compound's cytostatic and cytotoxic effects is a critical step in preclinical drug development. This document provides detailed application notes and protocols for assessing the anti-proliferative activity of this compound using two common colorimetric methods: the MTT and SRB assays.

Mechanism of Action: PARP Inhibition

This compound acts as a substrate-competitive inhibitor of PARP1 and PARP2.[2][3] In cells with intact homologous recombination, PARP inhibition is less detrimental. However, in HR-deficient cells, the inhibition of PARP leads to the accumulation of single-strand DNA breaks, which are converted into toxic double-strand breaks during replication. Without a functional HR pathway to repair these breaks, the cell undergoes G2/M arrest and ultimately, apoptosis.[1][4]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell + Mefuparib DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER DNA_Repair_Normal DNA Repaired BER->DNA_Repair_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Inhibited PARP Inhibition Mefuparib Mefuparib Hydrochloride Mefuparib->PARP_Inhibited Replication Replication Fork Collapse PARP_Inhibited->Replication DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HR_Deficient Defective Homologous Recombination (HR) DNA_DSB->HR_Deficient Cell_Cycle_Arrest G2/M Arrest HR_Deficient->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound's mechanism of action.

Data Presentation: In Vitro Anti-proliferative Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, as determined by cell proliferation assays.

Cell LineCancer TypeHR StatusAssay TypeIC50 (µM)
Capan-1PancreaticBRCA2-/-SRB0.12 ± 0.02
V-C8Chinese HamsterBRCA2-/-CCK80.13 ± 0.01
MDA-MB-436BreastBRCA1-/-CCK80.24 ± 0.03
RD-ESEwing SarcomaEWS-FLI1CCK80.31 ± 0.05
A-673Ewing SarcomaEWS-FLI1CCK80.45 ± 0.06
SK-ES-1Ewing SarcomaEWS-FLI1CCK80.58 ± 0.07
HCC1937BreastBRCA1-/-CCK81.12 ± 0.15
U251GlioblastomaPTEN-/-SRB2.89 ± 0.31
U-87 MGGlioblastomaPTEN-/-SRB3.15 ± 0.42
A549LungHR ProficientSRB>10
SW620ColorectalHR ProficientSRB>10

Data compiled from a study where cells were treated for 7 days (or 3 days for hamster and Ewing sarcoma cells) before performing the assay.[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan.

Materials:

  • This compound

  • 96-well tissue culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

MTT_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation_24h Incubate for 24h (cell adherence) cell_seeding->incubation_24h drug_treatment Treat with Mefuparib hydrochloride (various conc.) incubation_24h->drug_treatment incubation_drug Incubate for desired duration (e.g., 72h) drug_treatment->incubation_drug add_mtt Add MTT solution to each well incubation_drug->add_mtt incubation_mtt Incubate for 2-4h (formazan formation) add_mtt->incubation_mtt solubilize Add solubilization solution (e.g., DMSO) incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly by gentle pipetting or by using a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions.

Materials:

  • This compound

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution (1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

SRB_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation_24h Incubate for 24h (cell adherence) cell_seeding->incubation_24h drug_treatment Treat with Mefuparib hydrochloride (various conc.) incubation_24h->drug_treatment incubation_drug Incubate for desired duration (e.g., 7 days) drug_treatment->incubation_drug fixation Fix cells with cold 10% TCA incubation_drug->fixation staining Stain with 0.4% SRB solution fixation->staining washing Wash with 1% acetic acid to remove unbound dye staining->washing solubilization Solubilize bound dye with 10 mM Tris-base washing->solubilization read_absorbance Read absorbance at 510 nm solubilization->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the SRB assay.

Protocol:

  • Cell Seeding: Seed cells as described in the MTT protocol.

  • Drug Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 7 days) at 37°C in a 5% CO2 humidified atmosphere.[1]

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plate five times with slow-running tap water or 1% acetic acid. Remove excess water and allow the plate to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry completely.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well. Place the plate on a shaker for 5 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth for each concentration of this compound relative to the vehicle control. Plot the percentage of growth against the drug concentration to determine the IC50 value.

References

Mefuparib Hydrochloride: Application Notes for Flow Cytometry Analysis of Cell Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH) is a potent, water-soluble, small molecule inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2).[1][2] PARP enzymes are critical components of the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs). Inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[3]

In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with mutations in BRCA1 or BRCA2 genes, these DSBs cannot be efficiently repaired. This accumulation of DNA damage triggers cell cycle arrest, primarily at the G2/M checkpoint, and subsequently leads to apoptosis. This mechanism of action, known as synthetic lethality, makes this compound a promising therapeutic agent for cancers with HR deficiencies.[1][3]

This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining.

Data Presentation

The following tables summarize the expected quantitative data on cell cycle distribution following treatment with a potent PARP inhibitor in both HR-deficient (BRCA2 mutant) and HR-proficient cell lines. This data is representative of the effects observed with compounds like this compound.

Table 1: Cell Cycle Distribution in BRCA2-Deficient (V-C8) Cells Treated with this compound (Representative Data)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)45.235.119.7
This compound (1 µM)30.525.344.2
This compound (10 µM)15.818.965.3

Table 2: Cell Cycle Distribution in BRCA2-Proficient (V79) Cells Treated with this compound (Representative Data)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)50.133.216.7
This compound (1 µM)48.934.017.1
This compound (10 µM)47.533.818.7

Mandatory Visualization

G2M_Arrest_Pathway cluster_0 This compound Action cluster_1 DNA Damage Accumulation cluster_2 Cell Cycle Checkpoint Activation cluster_3 Cell Fate in HR-Deficient Cells Mefuparib Mefuparib Hydrochloride PARP1 PARP1 Mefuparib->PARP1 Inhibition SSB Single-Strand Breaks (SSBs) PARP1->SSB Unrepaired Replication DNA Replication (S-Phase) SSB->Replication DSB Double-Strand Breaks (DSBs) Replication->DSB ATM_ATR ATM / ATR Kinases DSB->ATM_ATR Activation Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation & Activation CDC25 CDC25 Phosphatase Chk1_Chk2->CDC25 Inhibitory Phosphorylation CDK1_CyclinB CDK1 / Cyclin B CDC25->CDK1_CyclinB Inhibition of Activation G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound-induced G2/M arrest.

Flow_Cytometry_Workflow cluster_workflow Experimental Workflow cell_culture 1. Cell Culture (e.g., V-C8, V79) drug_treatment 2. Treatment (this compound or DMSO) cell_culture->drug_treatment cell_harvest 3. Cell Harvesting (Trypsinization) drug_treatment->cell_harvest fixation 4. Fixation (Cold 70% Ethanol) cell_harvest->fixation staining 5. Staining (Propidium Iodide & RNase A) fixation->staining flow_cytometry 6. Flow Cytometry Analysis staining->flow_cytometry data_analysis 7. Data Analysis (Cell Cycle Distribution) flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Materials
  • Cell Lines: BRCA2-deficient (e.g., V-C8) and BRCA2-proficient (e.g., V79) cells.

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound: Stock solution in DMSO.

  • Phosphate-Buffered Saline (PBS): sterile, pH 7.4.

  • Trypsin-EDTA: 0.25%.

  • 70% Ethanol: Ice-cold.

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow Cytometry Tubes

  • Centrifuge

  • Flow Cytometer

Protocol for Cell Cycle Analysis
  • Cell Seeding and Culture:

    • Maintain cell lines in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.

    • Seed approximately 1 x 10^6 cells into 60 mm culture dishes and allow them to attach and grow for 24 hours to reach exponential growth phase.

  • Drug Treatment:

    • Prepare working concentrations of this compound by diluting the stock solution in complete growth medium. A vehicle control (DMSO) at the same final concentration as the highest drug concentration should also be prepared.

    • Remove the medium from the culture dishes and add the medium containing the desired concentrations of this compound (e.g., 1 µM, 10 µM) or the vehicle control.

    • Incubate the cells for 24 hours.

  • Cell Harvesting:

    • After incubation, collect the culture medium (which may contain detached, apoptotic cells).

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Combine the trypsinized cells with the collected culture medium from step 3.1.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation:

    • While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube. This ensures proper fixation and minimizes cell clumping.

    • Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature in the dark for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a low flow rate to ensure accurate data collection.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate gating strategies to exclude doublets and debris. Forward scatter (FSC) and side scatter (SSC) can be used to gate on the single-cell population.

    • Measure the PI fluorescence in a linear scale.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each sample.

    • Compare the cell cycle distribution of this compound-treated cells to the vehicle-treated control cells. A significant increase in the G2/M population in HR-deficient cells is the expected outcome.

References

Application Notes and Protocols for In-Vivo Preparation of Mefuparib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH), a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, has demonstrated significant anti-cancer activity in both in-vitro and in-vivo models.[1][2][3] Its high water solubility and oral bioavailability make it a promising candidate for clinical development.[2][3] These application notes provide detailed protocols for the preparation of this compound for in-vivo studies, ensuring consistency and reproducibility in preclinical research.

This compound competitively inhibits PARP1 and PARP2 with IC50 values of 3.2 nM and 1.9 nM, respectively.[1][4] This inhibition is significantly more potent than for other PARP family members such as PARP3, PARP6, TNKS1, and TNKS2.[1] The primary mechanism of action involves inducing apoptosis and G2/M cell cycle arrest in cancer cells with deficient homologous recombination (HR) repair pathways.[1][2][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C17H16ClFN2O2[6]
Molecular Weight 334.775 g/mol [5]
CAS Number 1449746-00-2[1]
Water Solubility > 35 mg/mL[2][3]
In Vitro Solubility (DMSO) 25 mg/mL (74.68 mM) with ultrasonic treatment[4]

In Vivo Pharmacology and Pharmacokinetics

This compound has demonstrated dose-dependent anti-tumor efficacy in various xenograft models.[1][4] Its favorable pharmacokinetic profile supports its development as an orally administered therapeutic agent.

Animal ModelDosing RegimenKey FindingsReference
V-C8 Xenografts (Mice) 40-160 mg/kg, orally, every other day for 21 daysDose- and time-dependent tumor killing, with complete disappearance of some xenografts at higher doses.[1][4]
BR-05-0028 Breast PDX (Mice) 160 mg/kg, orally, every other day for 21 daysInhibition of tumor growth without significant loss of body weight.[4]
SD Rats 10, 20, 40 mg/kg, oralT1/2: 1.07-1.3 hours; Cmax: 116-725 ng/mL[1][4]
Cynomolgus Monkeys 5, 10, 20 mg/kg, oralT1/2: 2.16-2.7 hours; Cmax: 114-608 ng/mL[1][4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a vehicle-based formulation suitable for oral administration in rodent models.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and total volume.

  • Prepare the vehicle solution by adding the solvents in the following order and ratios:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex the vehicle solution thoroughly until it is a homogenous mixture.

  • Add the calculated amount of this compound powder to the vehicle solution.

  • Vortex the mixture vigorously for 5-10 minutes to aid dissolution.

  • If precipitation or phase separation occurs, sonicate the solution in a water bath sonicator for 10-15 minutes, or gently warm the solution to aid dissolution.[1]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter. This protocol should yield a clear solution of at least 2.5 mg/mL.[1]

  • It is recommended to prepare the working solution fresh on the day of the experiment.[1]

G cluster_start Preparation Start cluster_vehicle Vehicle Preparation cluster_dissolution Dissolution cluster_final Final Product Calculate_MPH Calculate required Mefuparib HCl Add_DMSO Add 10% DMSO Calculate_MPH->Add_DMSO Add_PEG300 Add 40% PEG300 Add_DMSO->Add_PEG300 Add_Tween80 Add 5% Tween-80 Add_PEG300->Add_Tween80 Add_Saline Add 45% Saline Add_Tween80->Add_Saline Vortex_Vehicle Vortex Vehicle Add_Saline->Vortex_Vehicle Add_MPH Add Mefuparib HCl powder Vortex_Vehicle->Add_MPH Vortex_Mix Vortex Vigorously Add_MPH->Vortex_Mix Check_Clarity Check for Clarity Vortex_Mix->Check_Clarity Sonication Sonication/Warming (if needed) Check_Clarity->Sonication Precipitate Final_Solution Clear Dosing Solution (≥ 2.5 mg/mL) Check_Clarity->Final_Solution Clear Sonication->Check_Clarity

Caption: Workflow for preparing this compound for oral administration.

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting PARP1/2, which are crucial enzymes in the repair of single-strand DNA breaks. In cells with deficient homologous recombination (HR) pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of double-strand DNA breaks (DSBs) during replication. These unrepaired DSBs trigger cell cycle arrest at the G2/M phase and ultimately lead to apoptosis, a process known as synthetic lethality.

G cluster_pathway This compound Mechanism of Action MPH Mefuparib HCl PARP1_2 PARP1/2 MPH->PARP1_2 Inhibits SSB_Repair SSB Repair PARP1_2->SSB_Repair SSB Single-Strand DNA Breaks SSB->PARP1_2 Activates Replication DNA Replication SSB->Replication DSB Double-Strand DNA Breaks Replication->DSB HR_Repair Homologous Recombination Repair (Deficient) DSB->HR_Repair G2M_Arrest G2/M Arrest DSB->G2M_Arrest HR_Repair->DSB Fails to Repair Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound in HR-deficient cells.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound and the associated solvents. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All procedures should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

Selecting appropriate cancer cell lines for Mefuparib hydrochloride studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH), also known as CVL218, is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2][3] PARP enzymes are critical components of the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[4][5] In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[4][5] These SSBs subsequently collapse replication forks, resulting in double-strand breaks (DSBs) that cannot be accurately repaired in the absence of a functional HR pathway. This accumulation of genomic damage triggers cell cycle arrest and apoptosis, a concept known as synthetic lethality.[2][5] this compound has demonstrated significant anti-cancer activity in both in vitro and in vivo models, particularly in HR-deficient tumors.[1][2]

These application notes provide a guide for selecting appropriate cancer cell lines for studying the effects of this compound and offer detailed protocols for key experimental assays.

Selecting Appropriate Cancer Cell Lines

The primary mechanism of action for this compound relies on the principle of synthetic lethality in the context of homologous recombination deficiency (HRD). Therefore, the selection of appropriate cancer cell lines with well-characterized HR status is paramount for meaningful in vitro studies.

Criteria for Cell Line Selection:

  • Homologous Recombination (HR) Status: The most critical factor is the HR status of the cell line. It is essential to include both HR-deficient (HRD) and HR-proficient (HRP) cell lines to demonstrate the selective cytotoxic effect of this compound.

    • HR-Deficient (HRD) Cell Lines: These cell lines are expected to be sensitive to this compound. HRD can arise from mutations in key HR pathway genes such as BRCA1, BRCA2, PALB2, RAD51C, etc., or through epigenetic silencing of these genes.

    • HR-Proficient (HRP) Cell Lines: These cell lines should be relatively resistant to this compound monotherapy. They serve as crucial negative controls. However, they can be used to study the synergistic effects of this compound with DNA-damaging agents like temozolomide.[2][3]

  • Tissue of Origin: Select cell lines from various cancer types where HRD is prevalent, such as breast, ovarian, pancreatic, and prostate cancers, to assess the broad applicability of this compound.[2]

  • Genetic Background: Beyond the HR status, the overall genetic background of the cell lines should be considered, as other mutations (e.g., in TP53) can influence the response to PARP inhibitors.

  • Drug Transporter Expression: While this compound has high bioavailability, differences in the expression of drug efflux pumps (e.g., P-glycoprotein) among cell lines could potentially influence intracellular drug concentrations and should be considered when interpreting results.

Recommended Cancer Cell Lines for this compound Studies:

Cell LineCancer TypeHR StatusKey Genetic FeaturesExpected Sensitivity to Mefuparib
HR-Deficient
MDA-MB-436Breast CancerDeficientBRCA1 mutantHigh
UWB1.289Ovarian CancerDeficientBRCA1 mutantHigh
Capan-1Pancreatic CancerDeficientBRCA2 mutantHigh
V-C8Hamster OvaryDeficientBRCA2 deficientHigh
HCC1937Breast CancerDeficientBRCA1 mutantModerate (may exhibit some resistance mechanisms)[6]
PE01Ovarian CancerDeficientBRCA2 mutantHigh
HR-Proficient
MDA-MB-231Breast CancerProficientBRCA wild-typeLow
MCF7Breast CancerProficientBRCA wild-typeLow
UWB1.289+BRCA1Ovarian CancerProficientBRCA1 addbackLow
SW620Colorectal AdenocarcinomaProficientBRCA wild-typeLow
A549Lung CarcinomaProficientBRCA wild-typeLow

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound.

ParameterValueCell Lines/ConditionsReference
IC50 for PARP1 3.2 nMEnzyme Assay[1][3]
IC50 for PARP2 1.9 nMEnzyme Assay[1][3]
Average IC50 (Cell Proliferation) 2.16 µM11 HR-deficient cancer cell lines[1]
IC50 Range (Cell Proliferation) 0.12 µM - 3.64 µM11 HR-deficient cancer cell lines[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This protocol visualizes and quantifies the formation of DNA double-strand breaks.

Materials:

  • Selected cancer cell lines grown on coverslips in 12-well plates

  • This compound

  • 4% Paraformaldehyde (PFA)

  • 0.3% Triton X-100 in PBS

  • 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit/mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound for 24 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.3% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with 5% BSA for 1 hour at room temperature.

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct nuclear foci.

  • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

PARP Activity Assay (Cell-Based ELISA)

This protocol measures the inhibition of PARP activity within cells.

Materials:

  • Selected cancer cell lines

  • This compound

  • Cell-based PARP activity assay kit (colorimetric or chemiluminescent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce DNA damage (e.g., with H2O2 or another DNA damaging agent as per the kit instructions) to stimulate PARP activity.

  • Follow the manufacturer's protocol for the cell-based PARP activity assay. This typically involves cell lysis, incubation with a PARP substrate (e.g., biotinylated NAD+), and detection of the PARylated substrate using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of PARP inhibition relative to the DNA damage-induced control without the inhibitor.

Visualizations

Mefuparib_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Mefuparib Action cluster_2 Cell Fate in HR-Deficient Cells cluster_3 Homologous Recombination (HR) Pathway DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse leads to BER Base Excision Repair PARP->BER initiates BER->DNA_SSB repairs DNA_DSB Double-Strand Break (DSB) G2M_Arrest G2/M Arrest DNA_DSB->G2M_Arrest triggers HR_Pathway HR Repair (BRCA1/2, etc.) DNA_DSB->HR_Pathway repaired by Mefuparib Mefuparib HCl Mefuparib->PARP inhibits Replication_Fork_Collapse->DNA_DSB Apoptosis Apoptosis G2M_Arrest->Apoptosis HR_Deficient HR Deficient HR_Deficient->HR_Pathway

Caption: this compound inhibits PARP, leading to synthetic lethality in HR-deficient cells.

Experimental_Workflow cluster_0 Cell Line Selection cluster_1 In Vitro Assays cluster_2 Data Analysis Select_Cells Select HR-Deficient and HR-Proficient Cell Lines Viability Cell Viability (IC50) Select_Cells->Viability Apoptosis_Assay Apoptosis Assay Select_Cells->Apoptosis_Assay gH2AX γH2AX Staining (DSBs) Select_Cells->gH2AX PARP_Activity PARP Activity Assay Select_Cells->PARP_Activity IC50_Calc IC50 Calculation Viability->IC50_Calc Apoptosis_Quant Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant Foci_Count γH2AX Foci Counting gH2AX->Foci_Count PARP_Inhibition PARP Inhibition % PARP_Activity->PARP_Inhibition

Caption: Workflow for evaluating this compound in selected cancer cell lines.

References

Mefuparib Hydrochloride: Application Notes and Protocols for Tumor Radiosensitization

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Mefuparib hydrochloride (MPH) is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, with IC50 values of 3.2 nM and 1.9 nM, respectively.[1] By competitively inhibiting PARP enzymes, this compound disrupts the cellular DNA damage response (DDR), particularly the repair of DNA single-strand breaks (SSBs). This inhibition leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA synthesis, resulting in the formation of highly cytotoxic DNA double-strand breaks (DSBs).[2] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[3][4]

The mechanism of action of PARP inhibitors provides a strong rationale for their use as radiosensitizers.[2][5][6][7] Radiotherapy is a cornerstone of cancer treatment that induces tumor cell death primarily through the generation of DNA SSBs and DSBs.[2] By inhibiting the repair of radiation-induced SSBs, PARP inhibitors can enhance the cytotoxic effects of radiation, leading to increased tumor cell killing for the same radiation dose.[2][8] Preclinical studies with various PARP inhibitors have consistently demonstrated significant radiosensitization across a range of cancer types.[5][6] While specific data for this compound in combination with radiotherapy is not yet available, its potent PARP1/2 inhibition suggests a strong potential for radiosensitizing activity.

These application notes provide a comprehensive overview of the scientific basis and experimental protocols for investigating this compound as a tumor radiosensitizer.

Mechanism of Action: PARP Inhibition and Radiosensitization

Ionizing radiation damages DNA through direct energy deposition and indirectly through the generation of reactive oxygen species. This results in a variety of DNA lesions, with SSBs being the most frequent. PARP1 is a key sensor of SSBs and, upon binding to damaged DNA, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage, facilitating SSB repair through the base excision repair (BER) pathway.

This compound, by inhibiting PARP1/2, prevents the efficient repair of radiation-induced SSBs.[2] When the cell enters the S-phase of the cell cycle, the replication machinery encounters these unrepaired SSBs, leading to the collapse of the replication fork and the formation of more complex and lethal DSBs.[2] In normal, healthy tissues, these DSBs can be repaired by the high-fidelity HR pathway. However, many tumor cells have deficiencies in the HR pathway, making them highly dependent on PARP-mediated repair for survival. Thus, the combination of radiation and a PARP inhibitor like this compound is expected to be synthetically lethal in HR-deficient tumors, leading to a tumor-selective radiosensitization effect.

The signaling pathway for PARP inhibition-mediated radiosensitization is illustrated below.

PARP_Inhibition_Radiosensitization Signaling Pathway of PARP Inhibition-Mediated Radiosensitization cluster_0 Radiation-Induced DNA Damage cluster_1 Normal DNA Repair cluster_2 Effect of this compound Radiation Ionizing Radiation SSB DNA Single-Strand Breaks (SSBs) Radiation->SSB DSB DNA Double-Strand Breaks (DSBs) Radiation->DSB PARP1 PARP1 Activation SSB->PARP1 HR Homologous Recombination (HR) DSB->HR BER Base Excision Repair (BER) PARP1->BER PARP_Inhibition PARP1 Inhibition Repaired_DNA Repaired DNA BER->Repaired_DNA Unrepaired_SSB Unrepaired SSBs BER->Unrepaired_SSB Blocked HR->Repaired_DNA Cell_Death Tumor Cell Death HR->Cell_Death Deficient in some tumors MPH This compound MPH->PARP_Inhibition PARP_Inhibition->BER Inhibits Replication DNA Replication (S-Phase) Unrepaired_SSB->Replication Collapsed_Fork Collapsed Replication Forks Replication->Collapsed_Fork Increased_DSB Increased DSBs Collapsed_Fork->Increased_DSB Increased_DSB->Cell_Death

Caption: this compound inhibits PARP1, leading to radiosensitization.

Quantitative Data from Preclinical Studies of PARP Inhibitors as Radiosensitizers

While specific data for this compound is not yet published, the following tables summarize representative quantitative data from preclinical studies of other PARP inhibitors in combination with radiation. This data illustrates the expected level of radiosensitizing effect.

Table 1: In Vitro Radiosensitization by PARP Inhibitors

PARP InhibitorCell LineCancer TypeSensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF)Reference
OlaparibGlioblastomaBrain1.27 - 1.60[5]
OlaparibEsophageal CancerEsophageal~1.5 (under hypoxia)[2]
RucaparibProstate CancerProstateNot specified, but significant[8]
NiraparibLung, Breast, ProstateVariousNot specified, but effective[2]
VeliparibColorectal CancerColorectalPotent radiosensitizer[9]

SER/DEF values are typically measured at a specific survival fraction (e.g., 50% or 10%) from clonogenic survival assays. A value greater than 1 indicates radiosensitization.

Table 2: In Vivo Radiosensitization by PARP Inhibitors

PARP InhibitorTumor ModelCancer TypeEndpointResultReference
OlaparibPancreatic Cancer XenograftPancreaticTumor Growth DelaySignificant increase in growth delay with combination therapy[2]
VeliparibColorectal Tumor XenograftColorectalTumor Growth Delay & SurvivalSignificantly prolonged tumor growth delay and survival with combination therapy[9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the radiosensitizing potential of this compound.

Protocol 1: In Vitro Clonogenic Survival Assay

This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of an agent at the cellular level.

Materials:

  • Cancer cell lines of interest (e.g., HR-deficient and HR-proficient lines for comparison)

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO or water)

  • Trypsin-EDTA

  • 6-well plates

  • X-ray irradiator

  • Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density determined to yield 50-150 colonies per well for each treatment condition. Allow cells to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2-24 hours) before irradiation.

  • Irradiation: Irradiate the plates with single doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the non-irradiated control group. Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale. Determine the Sensitizer Enhancement Ratio (SER) by dividing the radiation dose required to achieve a certain level of cell kill (e.g., 50%) in the absence of the drug by the dose required for the same level of cell kill in the presence of the drug.

Protocol 2: Immunofluorescence Staining for γH2AX Foci

This assay measures the formation of DNA double-strand breaks, which are a hallmark of radiation-induced DNA damage and are expected to be enhanced by PARP inhibition.

Materials:

  • Cancer cell lines cultured on coverslips

  • This compound

  • X-ray irradiator

  • Paraformaldehyde (4% in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control, followed by irradiation as described in Protocol 1.

  • Fixation and Permeabilization: At various time points after irradiation (e.g., 1, 4, 24 hours), fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Immunostaining: Block non-specific antibody binding and then incubate with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of foci in the combination treatment group compared to radiation alone indicates enhanced DNA damage.

Protocol 3: In Vivo Tumor Growth Delay Study

This experiment evaluates the radiosensitizing effect of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation

  • This compound formulated for oral administration

  • Small animal irradiator

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, this compound + Radiation).

  • Treatment:

    • Administer this compound or vehicle orally at a predetermined dose and schedule.

    • Deliver a fractionated course of radiation to the tumors (e.g., 2 Gy per day for 5 days). This compound is typically administered 1-2 hours before each radiation fraction.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint: Continue monitoring until tumors reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. The time for tumors to reach a specific size (e.g., 4 times the initial volume) is determined, and the tumor growth delay is calculated as the difference in this time between treated and control groups.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating this compound as a radiosensitizer.

Experimental_Workflow Workflow for Evaluating this compound as a Radiosensitizer cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis and Interpretation cell_selection Select HR-deficient and HR-proficient cell lines clonogenic_assay Clonogenic Survival Assay cell_selection->clonogenic_assay gH2AX_assay γH2AX Foci Formation Assay cell_selection->gH2AX_assay cell_cycle_analysis Cell Cycle Analysis cell_selection->cell_cycle_analysis ser_calculation Calculate SER clonogenic_assay->ser_calculation dna_damage_quantification Quantify DNA Damage gH2AX_assay->dna_damage_quantification xenograft_model Establish Tumor Xenograft Model treatment_groups Randomize into Treatment Groups: - Vehicle - MPH alone - Radiation alone - MPH + Radiation xenograft_model->treatment_groups tumor_growth_delay Tumor Growth Delay Study treatment_groups->tumor_growth_delay pharmacodynamics Pharmacodynamic Analysis (e.g., PAR levels in tumor) treatment_groups->pharmacodynamics tumor_growth_curves Analyze Tumor Growth Curves tumor_growth_delay->tumor_growth_curves conclusion Determine Radiosensitizing Efficacy ser_calculation->conclusion dna_damage_quantification->conclusion tumor_growth_curves->conclusion

Caption: A typical workflow for preclinical evaluation of a radiosensitizer.

Conclusion

This compound is a potent PARP1/2 inhibitor with a mechanism of action that strongly supports its investigation as a tumor radiosensitizer. The provided application notes and protocols offer a framework for researchers to explore the synergistic effects of this compound and radiation in preclinical cancer models. Such studies are crucial for establishing the scientific rationale and providing the necessary data to advance this promising therapeutic strategy to clinical trials.

References

Application Notes and Protocols for Long-Term Mefuparib Hydrochloride Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the long-term in vitro treatment of cell cultures with Mefuparib hydrochloride (MPH), a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the design and execution of studies involving chronic exposure to this compound.

Introduction to this compound

This compound is an orally active, substrate-competitive small molecule that selectively inhibits PARP1 and PARP2, with IC50 values of 3.2 nM and 1.9 nM, respectively[1][2]. By inhibiting these key enzymes in the base excision repair (BER) pathway, this compound leads to the accumulation of unrepaired single-strand DNA breaks. During DNA replication, these breaks are converted into toxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethality, characterized by G2/M cell cycle arrest and apoptosis[1][3][4].

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action of this compound is the inhibition of PARP1 and PARP2. This disruption of DNA repair pathways is particularly effective in HR-deficient cancer cells.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 This compound Action cluster_2 Cellular Consequences in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits BER Base Excision Repair PARP1_2->BER activates Mefuparib Mefuparib HCl Mefuparib->PARP1_2 inhibits Replication DNA Replication DSB Double-Strand Break (DSB) HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mut) Apoptosis Apoptosis G2M_Arrest G2/M Arrest

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Potency of this compound

ParameterValueReference
PARP1 IC503.2 nM[1][2]
PARP2 IC501.9 nM[1][2]
Average IC50 (cancer cell lines)2.16 µM (range: 0.12 - 3.64 µM)[5]

Table 2: Effective Concentrations in Short-Term Cell Culture (24-48 hours)

Cell LineConcentration RangeObserved EffectReference
V-C8 (BRCA2 deficient)1 - 10 µMG2/M Arrest, Apoptosis[1][5]
MDA-MB-436 (BRCA1 deficient)1 - 10 µMIncreased γH2AX levels[1][5]

Table 3: Hypothetical Dose Escalation for Long-Term Treatment

This table provides a generalized, hypothetical protocol for generating resistance, which should be optimized for each specific cell line.

PhaseDurationMefuparib HCl ConcentrationKey Actions
Initial Treatment2-4 weeksStart at IC50Monitor cell viability and growth rate.
Dose Escalation 12-4 weeks1.5x - 2x IC50Passage surviving cells; increase drug concentration.
Dose Escalation 22-4 weeks2x - 4x IC50Continue to select for resistant populations.
MaintenanceOngoingHighest tolerated doseMaintain drug pressure to prevent reversion.

Experimental Protocols

Protocol 1: Short-Term (24-72 hours) Treatment for Acute Effects

This protocol is designed to assess the immediate effects of this compound on cell viability, apoptosis, and cell cycle progression.

Materials:

  • Cancer cell lines (e.g., V-C8, MDA-MB-436)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Multi-well plates (6, 24, or 96-well)

  • Reagents for desired endpoint analysis (e.g., CellTiter-Glo®, Annexin V-FITC, Propidium Iodide)

Procedure:

  • Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.1 to 10 µM. Remove the existing medium from the cells and replace it with the drug-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Cell Viability: Use a suitable assay (e.g., MTS, CellTiter-Glo®) to determine the percentage of viable cells relative to the vehicle control.

    • Apoptosis: Stain cells with Annexin V and a viability dye (e.g., PI, 7-AAD) and analyze by flow cytometry.

    • Cell Cycle: Fix cells in ethanol, stain with propidium iodide, and analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

    • Western Blotting: Lyse cells and perform western blotting for key markers such as cleaved PARP, γH2AX, and cell cycle-related proteins.

Protocol 2: Long-Term (Weeks to Months) Treatment for Chronic Effects and Resistance Development

This protocol provides a general framework for studying the long-term effects of this compound and for the potential generation of drug-resistant cell lines. This protocol requires careful optimization for each cell line.

Long_Term_Workflow Start Start Seed_Cells Seed Parental Cells Start->Seed_Cells Determine_IC50 Determine IC50 (Short-term assay) Seed_Cells->Determine_IC50 Continuous_Exposure Continuous Exposure (Start at IC50) Determine_IC50->Continuous_Exposure Monitor_Growth Monitor Cell Growth and Viability Continuous_Exposure->Monitor_Growth Passage_Cells Passage Surviving Cells Monitor_Growth->Passage_Cells Increase_Dose Gradually Increase Mefuparib HCl Dose Passage_Cells->Increase_Dose When stable growth is observed Characterize_Resistance Characterize Resistant Phenotype (e.g., new IC50, molecular analysis) Passage_Cells->Characterize_Resistance At defined intervals or after stable resistance Increase_Dose->Monitor_Growth End End Characterize_Resistance->End

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Culture flasks (T-25 or T-75)

  • Cryovials for cell banking

Procedure:

Phase 1: Initial Treatment and Dose Finding

  • Determine the IC50 of this compound for the parental cell line using a short-term viability assay (as described in Protocol 1).

  • Seed the parental cells in a culture flask and treat with this compound at a starting concentration equal to the IC50.

  • Maintain the cells in culture with continuous exposure to the drug. Replace the medium with fresh drug-containing medium every 2-3 days.

  • Monitor the cells for signs of toxicity and growth inhibition. Initially, a significant proportion of cells may die.

Phase 2: Dose Escalation and Selection

  • Once the surviving cells resume proliferation and reach approximately 70-80% confluency, passage them into a new flask with the same concentration of this compound.

  • After the cell population appears stable at the initial concentration, gradually increase the concentration of this compound (e.g., by a factor of 1.5 to 2).

  • Repeat the process of monitoring, passaging, and dose escalation. It is crucial to cryopreserve cells at each stage of dose escalation to have backups.

Phase 3: Characterization of Long-Term Treated/Resistant Cells

  • Once a cell line is established that can proliferate in a significantly higher concentration of this compound compared to the parental line, perform characterization studies.

  • Determine the new IC50 of the long-term treated/resistant cell line and compare it to the parental line.

  • Investigate the molecular mechanisms of adaptation or resistance through techniques such as western blotting (for DNA repair proteins, cell cycle regulators), RNA sequencing, or whole-exome sequencing.

  • Assess for cross-resistance to other PARP inhibitors or DNA damaging agents.

Important Considerations for Long-Term Studies:

  • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as this can affect cellular responses to treatment.

  • Cell Line Authentication: Periodically authenticate the cell line to ensure its identity.

  • Control Populations: Maintain a parallel culture of the parental cell line treated with the vehicle (DMSO) to control for effects of long-term culture.

  • Intermittent Dosing: As an alternative to continuous exposure, an intermittent dosing schedule (e.g., treatment for a few days followed by a drug-free period) can also be employed to mimic clinical dosing regimens.

These protocols and notes provide a foundational guide for investigating the long-term effects of this compound in cell culture. Researchers should adapt and optimize these procedures for their specific cell models and experimental questions.

References

Troubleshooting & Optimization

Troubleshooting Mefuparib hydrochloride solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mefuparib hydrochloride in vitro. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound is characterized by its high water solubility.[1][2][3] Published data indicates a solubility of greater than 35 mg/mL in water.[1][2] It is also soluble in DMSO, with suppliers often providing a solubility of 10 mM.[4]

Q2: I am observing precipitation when dissolving this compound. What could be the cause?

A2: While this compound has high water solubility, precipitation can still occur under certain conditions. Potential causes include:

  • Incorrect Solvent: Attempting to dissolve the compound in a non-polar or low-polarity solvent will likely result in insolubility.

  • Supersaturation: Trying to achieve a concentration significantly higher than the known solubility limits can lead to precipitation.

  • Low Temperature: The solubility of compounds often decreases at lower temperatures. Ensure your solvent is at room temperature before dissolving.

  • pH of the Solution: The pH of your final solution, especially in cell culture media, can affect the solubility of a hydrochloride salt.

Q3: How should I prepare a stock solution of this compound?

A3: For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final working concentration in your cell culture medium.

  • For Water-Based Buffers: Given its high water solubility, you can directly dissolve this compound in sterile, purified water or a buffer such as PBS.

  • For Organic Solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. A stock solution of 10 mM in DMSO is a standard practice.[4]

Q4: What is the recommended storage condition for this compound solutions?

A4: To maintain the stability and activity of this compound, proper storage is crucial.

  • Solid Powder: Store the solid compound at -20°C for long-term storage (up to 12 months) or at 4°C for shorter periods (up to 6 months).[4]

  • In Solvent: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5]

Q5: I see precipitation when I add my this compound stock solution to the cell culture medium. How can I fix this?

A5: This is a common issue when diluting a DMSO stock solution into an aqueous medium. To mitigate this:

  • Increase the Final Volume: Dilute the stock solution into a larger volume of medium to ensure the final DMSO concentration is low (typically less than 0.5%) and the compound remains in solution.

  • Pre-warm the Medium: Adding the stock solution to a pre-warmed medium can help maintain solubility.

  • Vortex Gently While Adding: Slowly add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even distribution.

Solubility Data

SolventReported SolubilitySource
Water> 35 mg/mL[1][2]
DMSO10 mM[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate the Required Mass: this compound has a molecular weight of approximately 334.78 g/mol .[4] To prepare 1 mL of a 10 mM stock solution, you will need 3.35 mg of the compound.

  • Weigh the Compound: Carefully weigh out the calculated mass of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the powder.

  • Ensure Complete Dissolution: Vortex the solution gently until the compound is fully dissolved. Sonication in a water bath for a few minutes can aid dissolution if needed.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots and store at -80°C.

Protocol 2: Cell Viability Assay (Example using MTT)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Remember to include a vehicle control (e.g., medium with the same final concentration of DMSO). Typical in vitro concentrations for this compound range from 1 µM to 10 µM.[6][7]

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visual Guides

Troubleshooting Workflow for Solubility Issues

G start Start: Solubility Issue Observed check_conc Is the concentration too high? start->check_conc check_solvent Is the solvent appropriate? check_conc->check_solvent No reduce_conc Reduce concentration check_conc->reduce_conc Yes check_temp Is the solution at room temperature? check_solvent->check_temp Solvent is correct sol_water Use Water or Aqueous Buffer check_solvent->sol_water Aqueous desired sol_dmso Use DMSO for stock solution check_solvent->sol_dmso Organic stock needed check_media_add Precipitation upon adding to media? check_temp->check_media_add Yes warm_solution Warm gently to room temperature check_temp->warm_solution No dilute_slowly Dilute stock slowly into pre-warmed media while vortexing check_media_add->dilute_slowly Yes end_success Success: Compound Dissolved check_media_add->end_success No sol_water->end_success sol_dmso->end_success reduce_conc->end_success warm_solution->end_success dilute_slowly->end_success

A troubleshooting workflow for addressing solubility issues with this compound.

This compound's Target Pathway: PI3K/Akt/mTOR

This compound is a PARP inhibitor, which is often studied in the context of DNA damage repair and its interplay with cell survival pathways like PI3K/Akt/mTOR. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8][9][10][11] Its dysregulation is a common feature in many cancers.[12]

PI3K_Akt_mTOR cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival mTORC2 mTORC2 mTORC2->Akt phosphorylates Ser473 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 inhibits

A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

References

Optimizing Mefuparib hydrochloride concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental use of Mefuparib hydrochloride (MPH), a potent and selective PARP1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active, substrate-competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2][3] In cancer cells, particularly those with deficiencies in the homologous recombination (HR) DNA repair pathway (e.g., BRCA1/2 mutations), inhibition of PARP leads to an accumulation of unrepaired DNA single-strand breaks. During DNA replication, these breaks are converted into toxic double-strand breaks. The cell's inability to accurately repair these double-strand breaks through the faulty HR pathway results in G2/M cell cycle arrest, subsequent apoptosis, and selective cancer cell death, a concept known as synthetic lethality.[3][4]

Q2: What is a good starting concentration for my in vitro experiments?

A2: For initial in vitro studies, a concentration range of 1-10 μM is recommended.[1][5] This range has been shown to effectively induce G2/M arrest and apoptosis in sensitive cell lines.[1][5] The average IC50 for proliferation inhibition across various cancer cell lines is 2.16 μM (ranging from 0.12 μM to 3.64 μM).[1][5] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: I am not observing the expected level of apoptosis. What could be the reason?

A3: There are several potential reasons for this:

  • Cell Line Insensitivity: this compound is most effective in cell lines with a deficient homologous recombination (HR) repair pathway (e.g., BRCA1/2 mutant).[3] Verify the HR status of your cell line. HR-proficient cells will be significantly less sensitive.

  • Incorrect Concentration: Ensure you have performed a thorough dose-response experiment to identify the optimal concentration for your specific cell line, as sensitivity can vary.

  • Incubation Time: Apoptosis is a downstream effect of PARP inhibition. Ensure you are incubating the cells with this compound for a sufficient duration. Studies have shown apoptosis induction at 48 hours.[1]

  • Drug Stability: Ensure the this compound solution is properly prepared and stored to maintain its activity.

Q4: How can I confirm that this compound is engaging its target in my cells?

A4: Target engagement can be confirmed by observing the downstream effects of PARP inhibition. A key biomarker is the reduction of poly(ADP-ribose) (PAR) formation.[3][4] Additionally, you can measure the accumulation of DNA double-strand breaks by detecting increased levels of phosphorylated H2AX (γH2AX).[3][4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Efficacy in In Vitro Assays Cell line is not sensitive (HR-proficient).Use a well-characterized HR-deficient cell line (e.g., MDA-MB-436, V-C8) as a positive control.[1][3]
Suboptimal drug concentration.Perform a dose-response curve starting from nanomolar to low micromolar ranges (e.g., 0.01 μM to 20 μM) to determine the IC50 for your cell line.
Insufficient incubation time.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your desired endpoint (e.g., apoptosis, cell cycle arrest).[1]
Inconsistent Results Between Experiments Drug solution degradation.Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store aliquots at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.
Cell culture variability.Maintain consistent cell culture conditions, including cell density, passage number, and media composition.
High Background Signal in Western Blot for γH2AX Basal level of DNA damage in cells.Ensure gentle cell handling and optimal culture conditions to minimize baseline DNA damage. Include an untreated control to establish baseline γH2AX levels.

Data Presentation

Table 1: In Vitro Activity of this compound

Parameter Value Reference
PARP1 IC50 3.2 nM[1][2][6]
PARP2 IC50 1.9 nM[1][2][6]
Average Proliferation Inhibition IC50 2.16 μM (Range: 0.12 - 3.64 μM)[1][5]
Effective Concentration for G2/M Arrest 1 - 10 μM (at 24 hours)[1][5]
Effective Concentration for Apoptosis 1 - 10 μM (at 48 hours)[1][5]

Table 2: In Vivo Pharmacokinetics of this compound (Oral Administration)

Species Dose (mg/kg) T1/2 (hours) Cmax (ng/mL) Reference
SD Rats 101.07116[1][5]
201.3321[1][5]
401.2725[1][5]
Cynomolgus Monkeys 52.16114[1][5]
102.7258[1][5]
202.5608[1][5]

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Proliferation
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration for the highest dose is 20-40 μM.

  • Treatment: Remove the existing medium from the cells and add 100 μL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for γH2AX Detection
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1, 5, 10 μM) for 24 hours. Include an untreated or vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 μg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

Mefuparib_Signaling_Pathway This compound Mechanism of Action cluster_DNA_Damage DNA Damage & Repair cluster_Intervention Therapeutic Intervention cluster_Consequence Cellular Consequence in HR-Deficient Cells DNA_SSB DNA Single-Strand Breaks (SSBs) PARP PARP1/2 DNA_SSB->PARP activates Replication_Fork Replication Fork Collapse DNA_SSB->Replication_Fork leads to BER Base Excision Repair (BER) PARP->BER recruits BER->DNA_SSB repair MPH Mefuparib HCl MPH->PARP inhibits DSB DNA Double-Strand Breaks (DSBs) G2M_Arrest G2/M Cell Cycle Arrest DSB->G2M_Arrest triggers gammaH2AX γH2AX Accumulation DSB->gammaH2AX induces Apoptosis Apoptosis G2M_Arrest->Apoptosis leads to Replication_Fork->DSB

Caption: Mechanism of action of this compound in HR-deficient cells.

Experimental_Workflow_IC50 Workflow for IC50 Determination Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_Drug Prepare serial dilutions of Mefuparib HCl Seed_Cells->Prepare_Drug Treat_Cells Treat cells with drug dilutions Prepare_Drug->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Viability_Assay Perform cell viability assay (e.g., MTT) Incubate->Viability_Assay Data_Analysis Analyze data and calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining the IC50 value.

Troubleshooting_Logic Troubleshooting Low Efficacy Start Low Efficacy Observed Check_Cell_Line Is the cell line HR-deficient? Start->Check_Cell_Line Check_Concentration Was a dose-response performed? Check_Cell_Line->Check_Concentration Yes Use_Positive_Control Solution: Use HR-deficient positive control cell line Check_Cell_Line->Use_Positive_Control No Check_Time Was incubation time sufficient (e.g., 48-72h)? Check_Concentration->Check_Time Yes Perform_Dose_Response Solution: Perform a broad dose-response curve Check_Concentration->Perform_Dose_Response No Perform_Time_Course Solution: Conduct a time-course experiment Check_Time->Perform_Time_Course No Re-evaluate Re-evaluate Experiment Check_Time->Re-evaluate Yes Use_Positive_Control->Re-evaluate Perform_Dose_Response->Re-evaluate Perform_Time_Course->Re-evaluate

References

Unexpected off-target effects of Mefuparib hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mefuparib hydrochloride. The information addresses potential issues related to the compound's selectivity and helps distinguish on-target from potential off-target effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (MPH) is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1][2][3][4] By inhibiting PARP1/2 in a substrate-competitive manner, MPH prevents the repair of single-strand DNA breaks.[2][3] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these unrepaired single-strand breaks lead to double-strand breaks during DNA replication. This accumulation of DNA damage results in G2/M cell cycle arrest, apoptosis, and ultimately, synthetic lethality in cancer cells.[2][3]

Q2: My results are inconsistent when assessing cell viability. What could be the cause?

A2: Inconsistent results in cell viability assays can stem from several factors. Firstly, ensure that the cell lines used have a confirmed homologous recombination (HR) deficiency if you are expecting to observe synthetic lethality. The potent cytotoxic effects of this compound are most pronounced in HR-deficient cells.[2][3] Secondly, the IC50 value of MPH can vary between different cancer cell lines, with reported averages around 2.16 μM but ranging from 0.12 μM to 3.64 μM.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration. Lastly, confirm the compound's stability in your media over the course of the experiment.

Q3: I am observing some effects in my HR-proficient (wild-type) control cells. Is this an off-target effect?

A3: While this compound is highly selective for PARP1/2, it can inhibit other PARP family members at higher concentrations, which might lead to effects in HR-proficient cells. Specifically, it has been shown to inhibit Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) with IC50 values of 1.6 μM and 1.3 μM, respectively.[1] These concentrations are significantly higher than its IC50 for PARP1 (3.2 nM) and PARP2 (1.9 nM).[1][4] If you are using concentrations in the micromolar range, you may be observing effects due to inhibition of TNKS1/2 or other weaker off-targets. To confirm that the primary effect is due to PARP1/2 inhibition, you can perform a PARP activity assay or use PARP1 knockout cells to see if the phenotype is rescued.[2]

Q4: How can I confirm that this compound is engaging its target (PARP1/2) in my experimental system?

A4: There are several ways to confirm on-target activity. A common method is to measure the levels of poly(ADP-ribose) (PAR), the product of PARP activity. Treatment with effective concentrations of this compound should lead to a significant reduction in PAR levels.[2][3] Another key pharmacodynamic biomarker is the phosphorylation of H2AX (γH2AX), which marks double-strand DNA breaks.[2][3] An increase in γH2AX foci following treatment indicates that the inhibition of PARP is leading to the expected accumulation of DNA damage.[2][3]

Quantitative Data: Selectivity Profile of this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound against various PARP family enzymes. This data is critical for designing experiments and interpreting results, especially when considering potential off-target effects at higher concentrations.

Target EnzymeIC50 ValueCitation
PARP13.2 nM[1][4]
PARP21.9 nM[1][4]
TNKS1 (PARP5a)1.6 µM[1]
TNKS2 (PARP5b)1.3 µM[1]
PARP3>10 µM[1]
PARP6>10 µM[1]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for γH2AX Foci

This protocol details the steps to visualize and quantify DNA double-strand breaks as a marker of this compound's on-target activity.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells on coverslips and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for 24-48 hours. Include a vehicle-treated control.

  • Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Counterstain with DAPI for 5 minutes to visualize nuclei.

  • Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the slides using a fluorescence microscope.

  • Analysis: Quantify the number of γH2AX foci per nucleus. A significant increase in foci in treated cells compared to controls indicates an accumulation of double-strand DNA breaks.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the assessment of cell cycle distribution to detect the G2/M arrest characteristic of PARP inhibition in HR-deficient cells.

Materials:

  • Cell culture plates

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with this compound at various concentrations for 24 hours.[1] Include a vehicle control.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and wash the cell pellet with PBS. Resuspend the pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in PI/RNase A staining buffer.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence). An accumulation of cells in the G2/M phase in treated samples compared to controls is indicative of the expected drug effect.[1][2]

Visualizations

PARP_Inhibition_Pathway cluster_0 Cellular State cluster_1 Drug Action & On-Target Effect cluster_2 Downstream Consequences DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits HR_Deficiency HR-Deficient Cell (e.g., BRCA1/2 mutation) Apoptosis Apoptosis (Synthetic Lethality) HR_Deficiency->Apoptosis enables MPH Mefuparib HCl MPH->PARP inhibits PARP_Inhibition PARP Trapping & Inhibition of PARylation SSB_Repair_Blocked SSB Repair Blocked PARP_Inhibition->SSB_Repair_Blocked Replication_Fork Replication Fork Collapse SSB_Repair_Blocked->Replication_Fork DNA_DSB Double-Strand Break (DSB) (γH2AX Accumulation) Replication_Fork->DNA_DSB G2M_Arrest G2/M Arrest DNA_DSB->G2M_Arrest G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound in HR-deficient cells.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., low efficacy, WT cell death) Check_HR_Status Verify HR Status of Cell Line (e.g., sequencing, WB for BRCA1/2) Start->Check_HR_Status Dose_Response Perform Dose-Response Curve (Determine IC50 for specific cell line) Start->Dose_Response On_Target_Assay Confirm On-Target Engagement (Measure PAR levels or γH2AX foci) Dose_Response->On_Target_Assay Concentration_Check Is Drug Concentration > 1 µM? On_Target_Assay->Concentration_Check Off_Target_Hypothesis Hypothesize Off-Target Effect (e.g., TNKS1/2 Inhibition) Concentration_Check->Off_Target_Hypothesis Yes On_Target_Issue Issue with On-Target Pathway (e.g., drug stability, cell resistance) Concentration_Check->On_Target_Issue No Validate_Off_Target Validate Off-Target (e.g., use TNKS inhibitor, siRNA) Off_Target_Hypothesis->Validate_Off_Target Optimize_Protocol Optimize Experimental Protocol (e.g., incubation time, drug prep) On_Target_Issue->Optimize_Protocol

Caption: Workflow for troubleshooting unexpected experimental results.

References

Interpreting variable results in Mefuparib hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results from experiments involving Mefuparib hydrochloride (MPH).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I observing significant variability in the IC50 value of this compound across different cancer cell lines?

Answer:

The variability in the half-maximal inhibitory concentration (IC50) of this compound is expected and is primarily attributed to the differential genetic backgrounds of the cancer cell lines, particularly in the context of DNA damage repair pathways. This compound is a potent inhibitor of PARP1 and PARP2, enzymes crucial for repairing single-strand DNA breaks.[1][2][3] Its cytotoxic effect is most pronounced in cancer cells with deficiencies in the homologous recombination (HR) repair pathway, a phenomenon known as synthetic lethality.[2][3]

Troubleshooting Guide:

  • Problem: High IC50 value or lack of sensitivity in a specific cell line.

    • Possible Cause: The cell line may have a proficient homologous recombination repair system.

    • Solution:

      • Verify HR Status: Confirm the homologous recombination status of your cell line. Cell lines with mutations in genes like BRCA1 or BRCA2 are known to be HR-deficient and are generally more sensitive to PARP inhibitors.[2]

      • Positive Control: Use a well-characterized HR-deficient cell line (e.g., V-C8, MDA-MB-436) as a positive control to ensure the drug is active.[2]

      • Combination Therapy: In HR-proficient cells, this compound can be used to sensitize them to DNA-damaging agents like temozolomide.[2][3] Consider combination studies to enhance its efficacy.

  • Problem: Inconsistent IC50 values between experimental repeats.

    • Possible Cause: Inconsistent cell health, passage number, or assay conditions.

    • Solution:

      • Standardize Cell Culture: Ensure consistent cell passage number, confluency, and media conditions.

      • Assay Optimization: Optimize seeding density and incubation time. Proliferation assays are typically run for 48-72 hours.

      • Drug Preparation: this compound has high water solubility (>35 mg/mL).[2][3] Prepare fresh stock solutions and perform serial dilutions accurately. Avoid repeated freeze-thaw cycles of stock solutions.[4]

FAQ 2: My apoptosis assay (e.g., Annexin V/PI staining) is showing inconsistent or weak induction of apoptosis after this compound treatment. What could be the reason?

Answer:

This compound induces apoptosis, particularly in HR-deficient cells.[1][2][3] However, the extent and timing of apoptosis can vary depending on the cell line and experimental conditions. Weak or inconsistent results may stem from several factors.

Troubleshooting Guide:

  • Problem: Low percentage of apoptotic cells.

    • Possible Cause: Sub-optimal drug concentration or insufficient incubation time.

    • Solution:

      • Concentration Gradient: Test a range of concentrations around the predetermined IC50 value for your cell line.

      • Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis induction. Apoptosis is a downstream event of DNA damage and cell cycle arrest.[2]

    • Possible Cause: The primary response of the cell line might be cell cycle arrest rather than immediate apoptosis.

    • Solution:

      • Cell Cycle Analysis: Perform cell cycle analysis by flow cytometry. This compound is known to induce G2/M arrest in HR-deficient cells.[2][3]

  • Problem: High background apoptosis in the control group.

    • Possible Cause: Poor cell health or harsh experimental handling.

    • Solution:

      • Gentle Cell Handling: Ensure gentle cell handling during harvesting and staining to minimize mechanical damage.

      • Healthy Cultures: Use cells from a healthy, logarithmically growing culture.

FAQ 3: I am not observing the expected increase in γH2AX levels after this compound treatment in my Western blot or immunofluorescence assay. How can I troubleshoot this?

Answer:

An increase in γH2AX, a marker for DNA double-strand breaks, is a key pharmacodynamic biomarker for PARP inhibitor activity.[2][3] The absence of a clear signal may indicate issues with the experimental setup or the cellular context.

Troubleshooting Guide:

  • Problem: No significant change in γH2AX levels.

    • Possible Cause: The cell line is proficient in DNA repair, rapidly resolving the DNA damage.

    • Solution:

      • Use HR-deficient cells: Confirm the effect in a known HR-deficient cell line like MDA-MB-436, where this compound has been shown to increase γH2AX levels.[2]

    • Possible Cause: Inappropriate timing of the endpoint.

    • Solution:

      • Time-Course Analysis: The accumulation of γH2AX can be transient. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to capture the peak of the response.

    • Possible Cause: Technical issues with the assay.

    • Solution:

      • Positive Control: Include a positive control for DNA damage, such as treatment with a topoisomerase inhibitor (e.g., etoposide) or H2O2, to validate the γH2AX antibody and detection system.[2]

      • Antibody Validation: Ensure the primary antibody against γH2AX is validated and used at the correct dilution.

Data Presentation

Table 1: In Vitro Proliferation-Inhibitory Effects of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginHR StatusIC50 (µM)
V-C8Chinese HamsterBRCA2-deficientData not specified, but sensitive
V79Chinese HamsterBRCA2-proficientData not specified, but resistant
MDA-MB-436BreastBRCA1-deficientData not specified, but sensitive
Capan-1PancreasBRCA2-deficientData not specified, but sensitive
Average of 11 HR-deficient cell linesVariousDeficient2.16

Source: Data synthesized from He et al., 2017.[2]

Table 2: In Vitro PARP Inhibitory Activity of this compound

EnzymeIC50 (nM)
PARP13.2
PARP21.9
TNKS11600
TNKS21300

Source: MedChemExpress, Probechem Biochemicals.[1][5]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the determined optimal time (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot for γH2AX
  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against γH2AX (Ser139) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Mefuparib_MOA cluster_DNA_Damage DNA Damage cluster_PARP PARP-mediated Repair cluster_Consequence Consequence of Inhibition cluster_HR Homologous Recombination (HR) SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP Activates Repair SSB Repair PARP->Repair Mediates DSB Double-Strand Break (DSB) (at replication fork) PARP->DSB Prevents Mefuparib Mefuparib HCl Mefuparib->PARP Inhibits HR_proficient HR Proficient Cell DSB->HR_proficient Repaired by HR HR_deficient HR Deficient Cell (e.g., BRCA-/-) DSB->HR_deficient Repair Fails Apoptosis Apoptosis G2M G2/M Arrest Cell_Survival Cell Survival HR_proficient->Cell_Survival Synthetic_Lethality Synthetic Lethality HR_deficient->Synthetic_Lethality Synthetic_Lethality->Apoptosis Synthetic_Lethality->G2M

Caption: Mechanism of this compound in inducing synthetic lethality.

Troubleshooting_Workflow Start Variable Results Observed (e.g., high IC50) Check_HR_Status Is the cell line HR-deficient? Start->Check_HR_Status HR_Proficient Expected lower sensitivity. Consider combination therapy. Check_HR_Status->HR_Proficient No Check_Controls Are positive/negative controls behaving as expected? Check_HR_Status->Check_Controls Yes Consult Consult literature for cell-line specific responses HR_Proficient->Consult Review_Protocol Review experimental protocol: - Drug prep & storage - Cell health & passage - Assay timing & concentration Check_Controls->Review_Protocol No Optimize_Assay Optimize assay parameters (time course, dose-response) Check_Controls->Optimize_Assay Yes Review_Protocol->Optimize_Assay Problem_Solved Results Consistent Optimize_Assay->Problem_Solved Consult->Optimize_Assay

Caption: Troubleshooting workflow for variable experimental results.

References

How to minimize Mefuparib hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Mefuparib hydrochloride in their experiments. Our aim is to help you minimize issues such as precipitation and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound?

A1: this compound is characterized by its excellent water solubility.[1][2][3] Published data indicates a solubility of greater than 35 mg/mL in aqueous solutions.[1][2][3] This high solubility is a significant advantage over other PARP inhibitors, such as Olaparib (AZD2281), which has a much lower aqueous solubility of 0.1 mg/mL.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: While this compound has high water solubility, for experimental purposes, it is often practical to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[1] A stock solution of 10 mM in DMSO is a standard concentration.[4]

Q3: How should I store this compound stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of your this compound stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5][6]

Storage Recommendations for Stock Solutions [5][6]

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Q4: Can I prepare working solutions directly in cell culture media?

A4: Yes, due to its high water solubility, you can prepare working solutions by diluting the DMSO stock solution directly into your cell culture media. However, it is important to ensure that the final concentration of DMSO in the media is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: Minimizing Precipitation

Precipitation of this compound in cell culture media is uncommon due to its high solubility. However, if you encounter this issue, this guide provides a systematic approach to identify and resolve the problem.

Initial Checks and Solutions

If you observe precipitation, consider the following potential causes and solutions:

  • Stock Solution Concentration: Preparing a stock solution that is too concentrated in DMSO can sometimes lead to precipitation when diluted into an aqueous environment like cell culture media.

    • Recommendation: Adhere to the recommended stock solution concentrations (e.g., 10 mM in DMSO).[4]

  • Final Concentration in Media: While highly soluble, attempting to achieve an excessively high final concentration in your media could potentially exceed its solubility limit under specific media conditions.

    • Recommendation: Review the intended final concentration. Most in vitro studies with this compound use concentrations in the micromolar (µM) range (e.g., 1-10 µM), which is well below its solubility limit.[5][7]

  • Media Components: Although unlikely, certain components in complex or serum-rich media could potentially interact with the compound.

    • Recommendation: To test for this, you can try dissolving the compound in a simpler, serum-free basal medium first.

  • pH of the Media: The pH of the cell culture media can influence the solubility of compounds.

    • Recommendation: Ensure your media is properly buffered and within the physiological pH range (typically 7.2-7.4).

Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow to troubleshoot this compound precipitation.

Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Determine the required volume of DMSO. The molecular weight of this compound is 334.78 g/mol . To make a 10 mM solution, you will dissolve 3.3478 mg in 1 mL of DMSO.

    • Weigh the appropriate amount of this compound powder and place it in a sterile tube.

    • Add the calculated volume of DMSO to the powder.

    • Vortex the solution until the powder is completely dissolved. Visually inspect for any undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6]

Protocol 2: Preparation of a Working Solution in Cell Culture Media
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture media

    • Sterile tubes

  • Procedure:

    • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture media. For example, to make 10 mL of a 10 µM working solution:

      • (10 mM) x V1 = (10 µM) x (10 mL)

      • (10,000 µM) x V1 = 100 µM·mL

      • V1 = 0.01 mL or 10 µL

    • Add the calculated volume (10 µL) of the 10 mM stock solution to the 10 mL of pre-warmed cell culture media.

    • Mix thoroughly by gentle inversion or pipetting.

    • Ensure the final DMSO concentration is below cytotoxic levels (e.g., in this example, it is 0.1%).

    • Use the working solution immediately for your experiments. It is recommended to prepare fresh working solutions for each experiment.[5]

Summary of this compound Properties

PropertyValueReference
Aqueous Solubility > 35 mg/mL[1][2][3]
Recommended Stock Solvent DMSO[1]
Typical Stock Concentration 10 mM[4]
Typical In Vitro Working Concentration 1-10 µM[5][7]

By following these guidelines and protocols, researchers can confidently prepare and use this compound solutions, minimizing the risk of precipitation and ensuring the integrity of their experimental outcomes.

References

Addressing inconsistent PARP inhibition with Mefuparib hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Mefuparib Hydrochloride (MPH) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for PARP inhibition studies. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (MPH) is a potent and selective inhibitor of PARP1 and PARP2 enzymes.[1][2][3] It functions as a substrate-competitive inhibitor, binding to the NAD+ pocket of the PARP enzymes.[4][5] This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the repair of DNA single-strand breaks (SSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. This results in G2/M cell cycle arrest and ultimately, apoptosis, a concept known as synthetic lethality.[4][5][6]

Q2: What are the key pharmacodynamic biomarkers for this compound activity?

The primary pharmacodynamic biomarkers for assessing this compound's activity are the reduction of poly(ADP-ribose) (PAR) formation and the accumulation of γH2AX, a marker for DNA double-strand breaks.[4][5] A direct relationship has been observed between the anticancer activity of MPH and its ability to inhibit PAR formation and increase γH2AX levels.[4][5]

Q3: What is the solubility and stability of this compound?

This compound is characterized by its high water solubility (> 35 mg/ml).[4][5] For long-term storage of a stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[7]

Q4: Does this compound have off-target effects?

This compound is a highly selective inhibitor of PARP1 and PARP2.[3] However, at higher concentrations, it can inhibit other PARP family members, such as TNKS1 (IC50=1.6 μM) and TNKS2 (IC50=1.3 μM).[1][2] It shows significantly less activity against PARP3 and PARP6 (IC50 > 10 μM).[1][2] As with any small molecule inhibitor, off-target effects are a possibility and should be considered, especially when using high concentrations or observing unexpected phenotypes.[8][9][10]

Troubleshooting Guide: Addressing Inconsistent PARP Inhibition

Inconsistent results in PARP inhibition experiments can arise from various factors, from experimental design to technical execution. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Lower than expected or no observed PARP inhibition.

Potential Cause Recommended Action
Incorrect Drug Concentration Verify the calculated concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Cell Line Insensitivity Confirm the homologous recombination (HR) status of your cell line. HR-proficient cells will be less sensitive to PARP inhibitors alone. Consider combining this compound with a DNA-damaging agent like temozolomide to potentiate its effects in HR-proficient cells.[4][5]
Inactive Compound Ensure proper storage of this compound to prevent degradation. If possible, test the activity of the compound in a cell-free PARP activity assay.
Assay-Specific Issues For Western blotting of PAR, ensure efficient protein extraction and transfer. For γH2AX immunofluorescence, optimize antibody concentration and incubation times.

Issue 2: High variability between experimental replicates.

Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all wells and plates.
Variable Drug Treatment Time Administer this compound for a consistent duration in all replicates. Stagger the addition of the drug to account for handling time between plates.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Technical Errors in Assay Ensure thorough mixing of all reagents and consistent incubation times and temperatures. For plate-based assays, check for and eliminate any bubbles in the wells.

Issue 3: Discrepancy between different methods of measuring PARP inhibition.

Potential Cause Recommended Action
Different Assay Sensitivities A cell-free PARP activity assay may show inhibition at lower concentrations than what is required to induce a downstream cellular effect like γH2AX accumulation or apoptosis.
Timing of Downstream Events PAR formation is an immediate event, while γH2AX accumulation and apoptosis occur over a longer period. Ensure your experimental time points are appropriate for the specific endpoint being measured.[4]
Off-Target Effects at High Concentrations At very high concentrations, observed cell death may be due to off-target effects rather than specific PARP inhibition. Correlate cell viability data with pharmacodynamic markers like PAR reduction to confirm on-target activity.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginHR StatusIC50 (μM)
MDA-MB-436BreastBRCA1 -/-Not specified, but potent inhibition shown
Capan-1PancreasBRCA2 -/-Not specified, but potent inhibition shown
V-C8Chinese Hamster OvaryBRCA2 -/-Not specified, but potent inhibition shown
Multiple Cancer Cell LinesVariousHR-deficientAverage of 2.16 (Range: 0.12 - 3.64)

Note: The provided search results mention potent inhibitory effects on these cell lines but do not always provide specific IC50 values. The average IC50 is derived from a study on 11 different HR-deficient cancer cell lines.[4]

Table 2: In Vitro IC50 Values for PARP Enzyme Inhibition

EnzymeIC50 (nM)
PARP13.2
PARP21.9

Experimental Protocols

1. Cell-Free PARP1 Inhibition Assay (ELISA-based)

This protocol is adapted from methodologies described in the literature.[4]

  • Reaction Setup: In a 96-well plate, add the following components in order: reaction buffer, activated DNA, PARP1 enzyme, and varying concentrations of this compound or vehicle control.

  • Initiate Reaction: Add biotinylated NAD+ to start the reaction.

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 60 minutes).

  • Stop Reaction: Stop the reaction by adding a suitable stop buffer.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated PAR to bind.

    • Wash the plate to remove unbound components.

    • Add an anti-PAR antibody and incubate.

    • Wash the plate and add a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Wash the plate and add the enzyme substrate.

    • Measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

2. Western Blot for PAR and γH2AX

This protocol is based on standard Western blotting procedures mentioned in the context of this compound evaluation.[4]

  • Cell Treatment: Treat cells with varying concentrations of this compound for the desired time. Include appropriate positive and negative controls.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PAR or phospho-Histone H2A.X (Ser139) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

3. Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This is a general protocol for assessing the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • For MTT assay, add MTT reagent and incubate, then solubilize the formazan crystals and read the absorbance.

    • For CellTiter-Glo®, add the reagent directly to the wells and read the luminescence.

  • Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value.

Visualizations

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits PAR Poly(ADP-ribose) (PAR) PARP1_2->PAR synthesizes Replication_Fork Replication Fork Collapse PARP1_2->Replication_Fork No Inhibition NAD NAD+ NAD->PARP1_2 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB gH2AX γH2AX Accumulation DNA_DSB->gH2AX G2M_Arrest G2/M Arrest DNA_DSB->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mefuparib Mefuparib HCl Mefuparib->PARP1_2 inhibits HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA-/-) HR_Deficiency->DNA_DSB prevents repair of

Caption: PARP signaling pathway and the mechanism of action of this compound.

Experimental_Workflow start Start: Hypothesis cell_culture Cell Line Selection (HR-deficient vs. HR-proficient) start->cell_culture treatment Mefuparib HCl Treatment (Dose-response & Time-course) cell_culture->treatment biochemical_assay Biochemical Assays (PARP Activity, Western Blot for PAR) treatment->biochemical_assay cellular_assay Cellular Assays (γH2AX foci, Cell Cycle Analysis) treatment->cellular_assay viability_assay Functional Assays (Cell Viability, Apoptosis) treatment->viability_assay data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) biochemical_assay->data_analysis cellular_assay->data_analysis viability_assay->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Guide start Inconsistent PARP Inhibition Results check_reagents Check Reagents & Compound (Concentration, Storage, Activity) start->check_reagents check_cells Review Cell Line & Culture (HR Status, Passage Number, Contamination) start->check_cells check_protocol Examine Experimental Protocol (Incubation Times, Seeding Density) start->check_protocol reagents_ok Reagents OK? check_reagents->reagents_ok cells_ok Cells OK? check_cells->cells_ok protocol_ok Protocol OK? check_protocol->protocol_ok reagents_ok->cells_ok Yes order_new Order New Compound / Aliquot reagents_ok->order_new No cells_ok->protocol_ok Yes validate_cells Validate Cell Line (e.g., STR profiling) cells_ok->validate_cells No optimize_protocol Optimize Protocol Parameters protocol_ok->optimize_protocol No resolved Issue Resolved protocol_ok->resolved Yes order_new->start validate_cells->start optimize_protocol->start

Caption: Troubleshooting flowchart for inconsistent this compound results.

References

Mefuparib hydrochloride dose-response curve not reaching plateau

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center with troubleshooting guides and FAQs for Mefuparib hydrochloride.

This compound Technical Support Center

This guide is intended for researchers, scientists, and drug development professionals who are using this compound in their experiments and may be encountering issues with dose-response curve analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (MPH) is an orally active and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] PARP enzymes are crucial for DNA repair. By inhibiting these enzymes, this compound prevents the repair of DNA single-strand breaks. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), this inhibition leads to the accumulation of double-strand breaks during DNA replication, ultimately causing cell cycle arrest at G2/M and apoptosis.[2][3][4] This mechanism is known as synthetic lethality.

Q2: What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) for this compound is highly dependent on the system being studied:

  • Enzymatic Assays: In cell-free enzymatic assays, the IC50 values are approximately 3.2 nM for PARP1 and 1.9 nM for PARP2.[1][2][5]

  • Cell-Based Assays: In various human cancer cell lines, the average IC50 for proliferation inhibition is around 2.16 μM, with a range of 0.12 μM to 3.64 μM depending on the specific cell line.[1][5]

Q3: My this compound dose-response curve is not reaching a plateau. What are the common reasons for this?

Several factors can prevent a dose-response curve from reaching a clear plateau (either at the top or bottom of the curve). These can be broadly categorized as:

  • Inappropriate Concentration Range: The tested concentrations may be too low to induce the maximal effect or so high that they cause non-specific cytotoxicity.

  • Compound Integrity and Solubility: Although this compound has high water solubility, issues can arise from improper storage or dilution in experimental media.[3][4]

  • Cellular Health and Density: High concentrations of the compound may be causing general toxicity, masking the specific PARP-inhibition effect. Cell density can also influence the observed response.

  • Assay Protocol and Duration: The incubation time may be too short or too long, or the chosen assay may not be suitable for the experimental endpoint.

  • Data Analysis: Incorrect normalization or background subtraction can distort the shape of the curve.

Troubleshooting Guide: Incomplete Dose-Response Curve

Issue: The dose-response curve for this compound does not show a clear sigmoidal shape with defined upper and lower plateaus.

Below are potential causes and actionable troubleshooting steps to resolve this issue.

Potential Cause Explanation Troubleshooting Steps
1. Concentration Range The selected dose range may be too narrow or shifted. If the highest concentration is not sufficient to elicit a maximal response, you will not observe the bottom plateau. Conversely, if even the lowest concentration causes a significant effect, the top plateau will be missing.* Widen the Concentration Range: Test a broader range of concentrations, for example, from 1 nM to 100 µM, using logarithmic or semi-logarithmic dilutions.[6] * Perform a Range-Finding Experiment: Use a coarse dilution series over a very wide range to identify the approximate effective concentrations, then perform a more detailed experiment with more data points around the expected IC50.
2. Compound Integrity The compound may have degraded due to improper storage, or it may be precipitating at high concentrations in your specific cell culture medium.* Verify Storage Conditions: this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[7] * Check for Precipitation: Before adding to cells, visually inspect the highest concentration dilutions for any signs of precipitation. If observed, consider preparing fresh dilutions or using a different solvent system if appropriate for your assay. This compound is reported to have high water solubility (>35 mg/mL).[3][4]
3. Off-Target Cytotoxicity At very high concentrations, this compound might be inducing cell death through mechanisms other than PARP inhibition. This can lead to a continuous downward trend in the curve instead of a clear bottom plateau.* Reduce Incubation Time: A shorter incubation period (e.g., 24 hours instead of 72 hours) might allow for the observation of the specific inhibitory effects before general cytotoxicity becomes dominant. * Use a Mechanistic Assay: Instead of only measuring cell viability, assess a more direct marker of PARP inhibition, such as the reduction of poly(ADP-ribose) (PAR) formation.[3]
4. Assay Limitations The chosen cell viability assay (e.g., MTT, MTS, CellTiter-Glo) might have limitations. For instance, the signal could saturate at high cell numbers or be affected by the compound itself.* Optimize Cell Seeding Density: Ensure that at the end of the experiment, the untreated control cells are still in the logarithmic growth phase and that the assay signal is within the linear range of your plate reader. * Validate the Assay: Run controls to ensure that this compound does not directly interfere with the assay reagents or the detection method.
5. Data Normalization The lack of clear plateaus can sometimes be an artifact of data processing. If the "zero" and "100%" response levels are not well-defined, the resulting curve will be difficult to fit.[8][9]* Include Proper Controls: Your experiment must include a "no drug" (vehicle only) control to define the 100% response and a "maximal inhibition/death" control (e.g., a high concentration of a known cytotoxic agent or cells treated with a lysis buffer) to define the 0% response. * Normalize Data Before Fitting: Normalize your data using these controls, where Response (%) = [(Value_sample - Value_0%_control) / (Value_100%_control - Value_0%_control)] * 100. Then, fit the normalized data to a sigmoidal dose-response model.

Quantitative Data Summary

Parameter Value Reference
Target PARP1 / PARP2[1][2]
IC50 (PARP1, cell-free) 3.2 nM[1][2][5]
IC50 (PARP2, cell-free) 1.9 nM[1][2][5]
Average IC50 (Cell proliferation) ~2.16 µM (range 0.12 - 3.64 µM)[1][5]
Solubility (Water) > 35 mg/mL[3][4]
Solubility (DMSO) 25 mg/mL (with ultrasonic)[5]
Mechanism of Action Inhibition of PARP, induction of G2/M arrest and apoptosis in HR-deficient cells.[2][3][4]

Experimental Protocols

Protocol: Cell Viability (MTS) Assay for Dose-Response Curve Generation

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to create 2X working concentrations of the desired final concentrations (e.g., from 200 µM down to 2 nM).

    • Include a vehicle control (e.g., 0.1% DMSO in serum-free medium).

    • Remove the medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells. This will result in a 1X final concentration.

    • Incubate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTS Assay:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well.[10]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

Visualizations

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 This compound Action DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits Stalled_Fork Stalled Replication Fork (converts SSB to DSB) DNA_SSB->Stalled_Fork during replication PAR PARylation (Poly ADP-ribose chains) PARP->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate Mefuparib Mefuparib Hydrochloride Mefuparib->PARP DNA_DSB DNA Double-Strand Break (DSB) Stalled_Fork->DNA_DSB HR_Repair Homologous Recombination Repair (HR-deficient cells) DNA_DSB->HR_Repair cannot be repaired in Apoptosis G2/M Arrest & Apoptosis HR_Repair->Apoptosis leads to

Caption: this compound inhibits PARP, leading to apoptosis in HR-deficient cells.

Dose_Response_Workflow cluster_workflow Dose-Response Curve Generation Workflow start Start: Culture Cells seed_plate 1. Seed Cells in 96-well Plate start->seed_plate prepare_drug 2. Prepare Serial Dilutions of this compound seed_plate->prepare_drug treat_cells 3. Treat Cells (24-72h incubation) prepare_drug->treat_cells add_reagent 4. Add Viability Reagent (e.g., MTS) treat_cells->add_reagent incubate_reagent 5. Incubate (1-4h) add_reagent->incubate_reagent read_plate 6. Measure Absorbance (Plate Reader) incubate_reagent->read_plate analyze_data 7. Data Analysis: Normalize & Fit Curve read_plate->analyze_data end_point End: Determine IC50 analyze_data->end_point

Caption: Experimental workflow for generating a dose-response curve.

References

Technical Support Center: Mefuparib Hydrochloride Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on working with Mefuparib hydrochloride (MPH), focusing on its bioavailability in animal models. While this compound is known for its excellent oral bioavailability, this resource addresses potential experimental challenges and frequently asked questions to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in common animal models?

A1: this compound (MPH), also known as CVL218, exhibits high oral bioavailability, ranging from 40% to 100% in both rats and monkeys.[1][2][3] This is a significant advantage over other PARP inhibitors like olaparib (AZD2281), which has poor water solubility.[1][2] The high water solubility of MPH (> 35 mg/ml) contributes to its excellent absorption.[1][2][4]

Q2: How does the bioavailability of this compound vary between different animal species?

A2: While specific comparative bioavailability studies are limited in the provided results, pharmacokinetic data is available for both rats and cynomolgus monkeys. The half-life (t1/2) of MPH is longer in monkeys (around 2.5 hours) compared to rats (around 1.2 hours), suggesting slower elimination in monkeys.[1][5] Researchers should be aware of these species-specific differences in metabolism and elimination when designing experiments and interpreting data.

Q3: What are the main metabolites of this compound and how are they excreted?

A3: In rats, the major metabolite of this compound is M8, which is found in plasma, urine, feces, and bile.[6][7] The primary route of excretion is through the feces.[6][7] Following oral administration in rats, a rapid elimination is observed, with approximately 97.15% of the dose excreted in urine and feces within 168 hours.[6][7]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), with IC50 values of 3.2 nM and 1.9 nM, respectively.[5] PARP enzymes are crucial for DNA repair. By inhibiting PARP, MPH enhances the cytotoxic effects of DNA-damaging agents and induces synthetic lethality in cancer cells with homologous recombination repair deficiencies, such as those with BRCA1/2 mutations.[1][4]

Troubleshooting Guide

Even with a drug exhibiting high bioavailability, researchers may encounter variability or lower-than-expected plasma concentrations. This guide addresses potential issues in a question-and-answer format.

Q1: We are observing lower than expected plasma concentrations of this compound after oral administration in rats. What could be the cause?

A1: Several factors could contribute to this observation:

  • Formulation Issues: Although this compound is highly water-soluble, ensure it is completely dissolved in the chosen vehicle before administration. Improper dissolution can lead to inaccurate dosing.

  • Dosing Technique: Improper oral gavage technique can lead to accidental administration into the trachea instead of the esophagus, or regurgitation of the dose. Ensure personnel are well-trained in this procedure.

  • Animal Fasting Status: The presence of food in the stomach can delay gastric emptying and potentially affect drug absorption.[5] Standardize the fasting period for your study animals (typically overnight for rats) to ensure consistency.

  • Metabolism Induction: If the animals have been pre-treated with other compounds, there is a possibility of induced metabolism, leading to faster clearance of this compound.

Q2: There is high variability in the pharmacokinetic data between individual animals in the same group. How can we reduce this?

A2: High inter-individual variability can be minimized by:

  • Standardizing Procedures: Ensure all experimental procedures, including animal handling, dosing, and blood sampling times, are performed consistently for all animals.

  • Using a Homogeneous Animal Population: Use animals of the same age, weight range, and sex to reduce physiological variability.

  • Acclimatization: Allow sufficient time for animals to acclimate to the facility and handling procedures to minimize stress, which can affect physiological parameters.

  • Accurate Dosing: Calibrate all equipment used for dose preparation and administration to ensure accuracy.

Q3: Our formulation of this compound in a specific vehicle appears to be unstable. What are the recommended vehicles?

A3: For hydrochloride salts like this compound, aqueous vehicles are generally suitable due to their high water solubility. Commonly used vehicles for oral administration in rats include:

  • Water

  • Normal saline

  • 0.5% or 1% w/v Carboxymethyl Cellulose (CMC) in water.

It is crucial to assess the stability and compatibility of this compound in your chosen vehicle before initiating in vivo studies.

Quantitative Data

The following tables summarize the pharmacokinetic parameters of this compound in rats and cynomolgus monkeys.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley (SD) Rats

Dose (mg/kg, oral)Cmax (ng/mL)T1/2 (hours)AUC(0-t) (ng/mL·h)Bioavailability (%)
3-1.6 ± 0.7217.0 ± 15.531.8
101161.07->40
207251.3->40
40--->40

Data compiled from multiple sources.[3][5]

Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

Dose (mg/kg, oral)Cmax (ng/mL)T1/2 (hours)
51142.16
106082.7
20-2.5

Data compiled from MedChemExpress and other sources.[1][5]

Experimental Protocols

Below are detailed methodologies for oral and intravenous administration of this compound in rats, based on standard laboratory procedures.

Protocol 1: Oral Administration (Gavage) in Rats

  • Animal Preparation: Fast rats overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the this compound solution in a suitable vehicle (e.g., sterile water or 0.5% CMC) to the desired concentration. Ensure the solution is clear and homogenous.

  • Dose Calculation: Weigh each rat immediately before dosing and calculate the exact volume to be administered based on the animal's body weight. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.

  • Administration:

    • Gently restrain the rat.

    • Use a sterile, ball-tipped gavage needle of appropriate size (e.g., 16-18 gauge for adult rats).

    • Measure the distance from the rat's snout to the last rib to determine the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Observe the animal for any signs of distress during and after the procedure.

  • Post-Administration: Return the animal to its cage with free access to food and water. Monitor for any adverse reactions.

Protocol 2: Intravenous Administration in Rats

  • Animal Preparation: No fasting is typically required for intravenous administration unless specified by the study design.

  • Formulation Preparation: Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., normal saline). The formulation must be sterile and free of particulates.

  • Dose Calculation: Weigh each rat and calculate the required dose volume.

  • Administration:

    • Place the rat in a restraining device.

    • The lateral tail vein is the most common site for intravenous injection in rats.

    • Warm the tail gently to dilate the vein.

    • Use a sterile needle of appropriate size (e.g., 25-27 gauge).

    • Insert the needle into the vein and slowly inject the formulation.

    • Apply gentle pressure to the injection site after removing the needle to prevent bleeding.

  • Post-Administration: Return the animal to its cage and monitor for any adverse effects.

Visualizations

troubleshooting_workflow start Low Bioavailability Observed formulation Check Formulation: - Complete dissolution? - Correct concentration? - Vehicle stability? start->formulation Start Here dosing Review Dosing Procedure: - Correct gavage technique? - Accurate volume? - Animal fasting state? formulation->dosing If formulation is OK animal_health Assess Animal Health: - Signs of illness? - Stress factors? - Pre-treatment with other drugs? dosing->animal_health If dosing is correct analytical Verify Analytical Method: - Sample collection/storage? - Bioanalytical assay validation? - Standard curve accuracy? animal_health->analytical If animals are healthy end Identify and Correct Issue analytical->end If analytics are validated

Caption: Troubleshooting workflow for low bioavailability.

parp_inhibition_pathway dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp par PAR Polymer Synthesis parp->par replication Replication Fork Collapse parp->replication repair DNA Repair par->repair mph This compound mph->parp Inhibits ds_break DNA Double-Strand Break replication->ds_break apoptosis Cell Death (Apoptosis) ds_break->apoptosis

Caption: Simplified PARP inhibition pathway.

adme_workflow oral_admin Oral Administration absorption Absorption (GI Tract) oral_admin->absorption distribution Distribution (Systemic Circulation) absorption->distribution metabolism Metabolism (Liver) distribution->metabolism excretion Excretion (Feces) metabolism->excretion

Caption: ADME pathway of this compound.

References

Technical Support Center: Mefuparib Hydrochloride and γH2AX Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for accurate γH2AX staining when using the PARP inhibitor, Mefuparib hydrochloride.

Troubleshooting Guides

Issue/Artifact Potential Causes Recommended Solutions
High Background Staining 1. Suboptimal primary or secondary antibody concentration: Antibodies used at too high a concentration can bind non-specifically. 2. Inadequate blocking: Insufficient blocking of non-specific binding sites. 3. Insufficient washing: Failure to remove unbound antibodies. 4. Endogenous fluorescence: Some cell types or fixatives can cause autofluorescence.[1][2] 5. Potential this compound (benzofuran) interference: Benzofuran structures can exhibit intrinsic fluorescence or interact with blocking proteins like BSA.1. Titrate antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration with the best signal-to-noise ratio. 2. Optimize blocking: Increase blocking incubation time (e.g., to 1 hour) and consider using a serum from the same species as the secondary antibody.[3] 3. Improve washing: Increase the number and duration of wash steps, and consider adding a mild detergent like Tween-20 to the wash buffer.[3] 4. Use appropriate controls: Include a "secondary antibody only" control to assess background from the secondary antibody. To address autofluorescence, consider using a different fixative or a commercial autofluorescence quenching reagent.[4] 5. Control for drug-related fluorescence: Include a control group of cells treated with this compound but not stained with the primary antibody to check for any inherent fluorescence from the compound or its metabolites.
Weak or No γH2AX Signal 1. Ineffective this compound treatment: Insufficient concentration or incubation time to induce DNA damage. 2. Suboptimal primary antibody: The antibody may not be suitable for the application or may have lost activity. 3. Masked epitope: The fixation or permeabilization process may be obscuring the γH2AX epitope. 4. Incorrect filter sets on the microscope: The microscope filters may not match the excitation and emission spectra of the fluorophore.1. Optimize drug treatment: Perform a dose-response and time-course experiment to determine the optimal conditions for this compound to induce γH2AX foci in your cell line. 2. Validate primary antibody: Use a positive control (e.g., cells treated with ionizing radiation) to confirm the antibody is working. 3. Optimize antigen retrieval: If using paraformaldehyde fixation, consider a mild antigen retrieval step. Ensure permeabilization is sufficient for the antibody to access the nucleus. 4. Verify microscope settings: Confirm that the correct laser lines and emission filters are being used for the chosen secondary antibody fluorophore.
Non-specific Nuclear Staining (diffuse, not punctate foci) 1. Antibody cross-reactivity: The primary or secondary antibody may be binding to other nuclear proteins. 2. Over-fixation or over-permeabilization: Harsh fixation or permeabilization can expose non-specific epitopes. 3. High levels of DNA damage leading to pan-nuclear staining: At very high concentrations of this compound or in highly sensitive cells, extensive DNA damage can lead to a diffuse pan-nuclear γH2AX signal rather than distinct foci.1. Use highly cross-adsorbed secondary antibodies. 2. Optimize fixation and permeabilization: Reduce fixation time or the concentration of the fixative/permeabilization agent.[3] 3. Adjust this compound concentration: Test a lower concentration range to induce distinct foci. The appearance of pan-nuclear staining can be a biological indicator of extensive damage, potentially leading to apoptosis.
Uneven Staining Across Sample 1. Cells lifting off the coverslip/slide. 2. Incomplete reagent coverage: Uneven application of antibodies or washing solutions. 3. Cells drying out during the procedure. [3]1. Use coated coverslips/slides (e.g., poly-L-lysine) to improve cell adherence. 2. Ensure the entire sample is covered with a sufficient volume of each reagent. 3. Perform incubations in a humidified chamber to prevent evaporation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inducing γH2AX?

A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[5] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the efficient repair of SSBs. When the cell enters S-phase, the replication machinery encounters these unrepaired SSBs, leading to the collapse of replication forks and the formation of more complex and lethal DNA double-strand breaks (DSBs). The cell marks these DSBs by phosphorylating the histone variant H2AX at serine 139, creating γH2AX.[5][6] This phosphorylation event serves as a beacon to recruit DNA repair proteins, and the resulting clusters of γH2AX can be visualized as distinct foci within the nucleus.

Q2: I am not seeing an increase in γH2AX foci after this compound treatment. What could be the reason?

A2: There are several potential reasons:

  • Cell Line Specificity: The sensitivity to PARP inhibitors can vary significantly between cell lines. Cells with a competent Homologous Recombination (HR) repair pathway may be more resistant to the effects of this compound and may not accumulate significant DNA damage.

  • Drug Concentration and Incubation Time: The concentration of this compound and the duration of treatment may be insufficient to induce a detectable level of γH2AX foci. It is recommended to perform a dose-response and time-course experiment to optimize these parameters for your specific cell line.

  • Cell Cycle Status: The formation of DSBs upon PARP inhibition is replication-dependent. Therefore, the effect will be most prominent in actively dividing cells. If your cells are confluent or arrested in G1, you may not observe a significant increase in γH2AX.

Q3: Can this compound itself interfere with the immunofluorescence staining?

A3: While not definitively documented for this compound, its core structure, benzofuran, is known to be present in some fluorescent compounds. There is a possibility that the compound itself or its metabolites could have some level of intrinsic fluorescence, which could contribute to background noise. Additionally, some benzofuran derivatives have been shown to interact with proteins like bovine serum albumin (BSA), a common blocking agent. This interaction could potentially interfere with the blocking efficiency. It is therefore crucial to include proper controls, such as an unstained sample treated with this compound, to assess any potential artifacts.

Q4: How many γH2AX foci should I expect per cell after this compound treatment?

A4: The number of γH2AX foci per cell is highly dependent on the cell type, the concentration and duration of this compound treatment, and the cell's DNA repair capacity. There is no universal number. Untreated, healthy cells typically exhibit a low baseline level of foci (usually less than 1 per nucleus).[5] Following effective treatment with a PARP inhibitor, this number will significantly increase. For quantitative analysis, it is essential to establish a baseline for your control cells and then measure the fold-increase in treated cells.

Q5: Is it better to use a monoclonal or polyclonal antibody for γH2AX?

A5: Both monoclonal and polyclonal antibodies can be used successfully for γH2AX staining. Monoclonal antibodies offer high specificity to a single epitope, which can result in lower background staining. Polyclonal antibodies can provide a brighter signal as they recognize multiple epitopes on the target protein. The choice often depends on empirical testing in your specific experimental setup. A widely used and validated monoclonal antibody is the clone JBW301.[7]

Quantitative Data Presentation

The table below presents illustrative data on the quantification of γH2AX foci following treatment with a PARP inhibitor. Note that this data is for Olaparib and should be used as a reference. Researchers should generate their own dose-response data for this compound in their specific cell model.

Treatment GroupTime PointMean γH2AX Foci per Cell (± SEM)
Untreated Control24 hours1.2 ± 0.3
2 Gy Gamma Radiation24 hours3.5 ± 0.8
5 µM Olaparib24 hours4.1 ± 0.9
2 Gy Gamma Radiation + 5 µM Olaparib24 hours8.7 ± 1.5

Data is illustrative and based on findings for the PARP inhibitor Olaparib. Actual results with this compound will vary depending on the experimental conditions.

Experimental Protocols

Detailed Protocol for γH2AX Immunofluorescence Staining after this compound Treatment

This protocol is optimized for cultured cells grown on coverslips.[3][8][9]

Materials:

  • Cells cultured on sterile glass coverslips in a multi-well plate

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS

  • Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)

  • Secondary Antibody: Fluorophore-conjugated anti-mouse/rabbit IgG (ensure it is highly cross-adsorbed)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade Mounting Medium

  • Humidified chamber

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentration of this compound for the determined time. Include appropriate vehicle-treated controls.

  • Fixation:

    • Aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-γH2AX antibody in Blocking Buffer to its optimal concentration.

    • Aspirate the blocking buffer from the coverslips and add the diluted primary antibody solution.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

    • Incubate the cells with DAPI solution for 5 minutes at room temperature.

    • Perform one final wash with PBS for 5 minutes.

    • Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.

  • Imaging and Analysis:

    • Allow the mounting medium to cure as per the manufacturer's instructions.

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.

    • Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji.[8]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

DNA_Damage_Response cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Formation & Signaling SSB DNA Single-Strand Break PARP PARP1/2 SSB->PARP recruits ReplicationFork Replication Fork SSB->ReplicationFork encounters BER Base Excision Repair (BER) Proteins PARP->BER recruits BER->SSB repairs DSB DNA Double-Strand Break ReplicationFork->DSB collapses into ATM_ATR ATM/ATR Kinases DSB->ATM_ATR activates H2AX Histone H2AX ATM_ATR->H2AX phosphorylates gH2AX γH2AX DDR_Proteins DNA Damage Repair Proteins (e.g., 53BP1, BRCA1) gH2AX->DDR_Proteins recruits Mefuparib This compound Mefuparib->PARP inhibits gH2AX_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_analysis Imaging & Analysis A 1. Seed cells on coverslips B 2. Treat with this compound A->B C 3. Fixation (4% PFA) B->C D 4. Permeabilization (0.25% Triton X-100) C->D E 5. Blocking (5% BSA) D->E F 6. Primary Antibody (Anti-γH2AX) E->F G 7. Secondary Antibody (Fluorophore-conjugated) F->G H 8. Counterstain (DAPI) G->H I 9. Mount coverslips H->I J 10. Acquire Images (Fluorescence Microscope) I->J K 11. Quantify Foci (ImageJ/Fiji) J->K

References

Technical Support Center: Optimizing Western Blot for Cleaved PARP after Mefuparib Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Western blot experiments for the detection of cleaved Poly (ADP-ribose) polymerase (PARP) following treatment with Mefuparib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it lead to PARP cleavage?

This compound (MPH) is a potent, orally active inhibitor of PARP1 and PARP2.[1][2] By inhibiting PARP, which is crucial for DNA single-strand break repair, this compound leads to an accumulation of DNA damage, particularly in cells with deficient homologous recombination repair (HR) systems.[3][4] This accumulation of DNA damage triggers G2/M cell cycle arrest and subsequently induces apoptosis (programmed cell death).[3][4] During apoptosis, effector caspases, such as caspase-3, are activated and cleave full-length PARP (approximately 116 kDa) into two fragments: an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[5][6][7] The detection of the 89 kDa fragment by Western blot is a widely recognized marker of apoptosis.

Q2: What is the expected size of cleaved PARP on a Western blot?

Full-length PARP is a 116 kDa protein.[6][7] Upon cleavage by caspases during apoptosis, it is separated into an 89 kDa fragment and a 24 kDa fragment.[1][5][6] Most commercially available antibodies for cleaved PARP are designed to detect the large 89 kDa fragment.[6][7][8][9]

Q3: Which type of antibody should I use for detecting cleaved PARP?

It is crucial to use an antibody that specifically recognizes the cleaved form of PARP at Asp214 and does not detect the full-length protein.[6][7][8] Using an antibody that recognizes both forms can make it difficult to interpret the results, especially if the cleavage is not complete.[10] Look for antibodies explicitly labeled for the detection of cleaved PARP (Asp214).

Q4: How long should I treat my cells with this compound to observe PARP cleavage?

The optimal treatment time can vary depending on the cell line and the concentration of this compound used. Studies have shown that this compound can induce apoptosis in HR-deficient cells after 48 hours of treatment.[1][3] It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation time for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered when performing Western blots for cleaved PARP after this compound treatment.

Problem Possible Cause Recommended Solution
No or Weak Cleaved PARP Signal Ineffective this compound Treatment: The concentration or duration of treatment may be insufficient to induce apoptosis.- Increase the concentration of this compound (a typical range is 1-10 µM).- Extend the treatment duration (e.g., up to 72 hours).- Ensure the cell line used is sensitive to PARP inhibitors (e.g., HR-deficient).- Include a positive control for apoptosis induction (e.g., staurosporine or etoposide treatment).[7]
Suboptimal Antibody Performance: The primary antibody may not be sensitive enough, or the dilution may be incorrect.- Use a validated antibody specific for cleaved PARP (Asp214).- Optimize the primary antibody concentration by performing a titration.- Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit or anti-mouse) and used at the correct dilution.
Low Protein Loading or Degradation: Insufficient protein in the lysate or degradation of cleaved PARP can lead to a weak signal.- Load a sufficient amount of total protein (typically 20-40 µg per lane).- Prepare fresh cell lysates and always include protease inhibitors in the lysis buffer.- Keep samples on ice during preparation and store them at -80°C for long-term use.
Inefficient Protein Transfer: Poor transfer of the 89 kDa cleaved PARP fragment to the membrane.- Optimize transfer conditions (time and voltage) for a protein of this size.- Ensure good contact between the gel and the membrane, and that the transfer buffer is fresh.
Multiple Bands Observed Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins.- Increase the stringency of the washing steps (e.g., increase the number or duration of washes).- Optimize the antibody concentrations.- Use a high-quality blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Presence of both Full-length and Cleaved PARP: The antibody may recognize both the 116 kDa full-length and the 89 kDa cleaved forms.- Use an antibody that is specific for the cleaved form of PARP.[6][7][8]
Protein Degradation: The sample may contain degradation products of PARP.- Prepare fresh lysates with protease inhibitors.- Minimize freeze-thaw cycles of the protein samples.
Splice Variants or Post-Translational Modifications: Different forms of PARP may be present.- Consult the literature for known splice variants or modifications of PARP in your cell line.
High Background on the Blot Insufficient Blocking: The membrane was not adequately blocked, leading to non-specific antibody binding.- Increase the blocking time (e.g., 1-2 hours at room temperature).- Use a fresh, high-quality blocking agent.
Antibody Concentration Too High: The primary or secondary antibody concentrations are too high.- Reduce the concentration of the primary and/or secondary antibodies.
Contaminated Buffers: Buffers may be contaminated with bacteria or other substances.- Prepare fresh buffers using high-purity water and reagents.

Experimental Protocols

Detailed Western Blot Protocol for Cleaved PARP

This protocol provides a general framework. Optimization of specific steps may be required for your experimental setup.

  • Cell Lysis and Protein Extraction:

    • After treating cells with this compound, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load the samples onto a 10% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cleaved PARP (Asp214) overnight at 4°C with gentle agitation. (Follow the manufacturer's recommended dilution).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • For loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

Signaling Pathway and Experimental Workflow Diagrams

Mefuparib_Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Response Mefuparib This compound PARP PARP1/2 Mefuparib->PARP Inhibition DNA_damage DNA Single-Strand Break Accumulation PARP->DNA_damage Repair Inhibition G2M_arrest G2/M Arrest DNA_damage->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Cleaved_PARP Cleaved PARP (89 kDa) Full_PARP Full-length PARP (116 kDa) Caspase3->Full_PARP Cleavage

Caption: Signaling pathway of this compound-induced PARP cleavage.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Treatment Cell Treatment with This compound Lysis Cell Lysis & Protein Extraction Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-cleaved PARP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Analysis Data Analysis & Interpretation Imaging->Analysis Troubleshooting_Logic Start Start: No/Weak Cleaved PARP Signal Check_Positive_Control Positive Control (e.g., Staurosporine) Shows Signal? Start->Check_Positive_Control Check_Loading_Control Loading Control (e.g., Actin) Shows Signal? Check_Positive_Control->Check_Loading_Control Yes Optimize_Treatment Optimize Mefuparib Treatment: - Increase Concentration - Increase Duration Check_Positive_Control->Optimize_Treatment No Troubleshoot_Blot Troubleshoot Western Blot: - Check Antibody Dilution - Check Transfer Efficiency - Check Reagents Check_Loading_Control->Troubleshoot_Blot Yes Check_Protein Troubleshoot Protein Extraction: - Check Lysis Buffer - Ensure Protease Inhibitors - Quantify Protein Accurately Check_Loading_Control->Check_Protein No Success Problem Solved Optimize_Treatment->Success Troubleshoot_Blot->Success Check_Protein->Success

References

Mefuparib hydrochloride degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, proper storage, and handling of Mefuparib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For optimal stability, the powdered form should be stored at -20°C.[1] If dissolved in a solvent, it should be stored at -80°C.[1][2] The container should be tightly sealed and kept in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1]

Q2: How long is this compound stable under recommended storage conditions?

A2: When stored as a powder at -20°C, this compound is stable. In solvent, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[2] One study noted no detectable changes for over two years at room temperature, highlighting its general stability, though adherence to specific temperature guidelines is strongly recommended for experimental consistency.[3]

Q3: What are the known incompatibilities for this compound?

A3: this compound should not be stored with strong acids or alkalis, nor with strong oxidizing or reducing agents, as these can induce chemical degradation.[1]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, standard laboratory PPE is required. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area to avoid the formation of dust and aerosols.[1]

Q5: What should I do in case of accidental exposure or spillage?

A5: In case of eye or skin contact, flush the affected area with large amounts of water and seek medical attention.[1] If inhaled, move to an area with fresh air.[1] For spills, use appropriate personal protective equipment, contain the spill, and clean the area with alcohol.[1] Dispose of contaminated materials according to approved waste disposal protocols.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage.Verify that the compound has been stored at the correct temperature (-20°C for powder, -80°C for solutions) and protected from light.[1][2] Consider using a fresh vial of the compound.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into smaller, single-use volumes to prevent degradation from repeated temperature changes.[2]
Contamination of stock solution.Use sterile techniques when preparing and handling solutions. Ensure solvents are of high purity and free from contaminants.
Visible changes in the appearance of the powdered compound (e.g., discoloration, clumping). Exposure to moisture or light.Store the compound in a tightly sealed container in a desiccator, if necessary, and protect it from light.[1] Discard if signs of significant degradation are present.
Precipitation of the compound in a stock solution. Exceeding solubility limits or temperature fluctuations.Ensure the solvent and concentration are appropriate for this compound. Gently warm the solution to attempt redissolution. If precipitation persists, prepare a fresh solution.

Storage Conditions Summary

Form Storage Temperature Duration Additional Notes
Powder -20°CLong-termKeep in a tightly sealed container, protected from light and moisture.[1]
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[2]
In Solvent -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific data for this compound is not publicly available, the following is a generalized protocol based on standard industry practices for other PARP inhibitors.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC with a UV or PDA detector and a C18 column

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Collect and neutralize samples with 0.1 M HCl at the same time points as the acidic hydrolysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Collect samples at various time points (e.g., 30 minutes, 1, 2, 4, and 8 hours).

    • Thermal Degradation: Expose the solid powder and the stock solution to 80°C in a temperature-controlled oven. Analyze samples at set intervals (e.g., 1, 3, 5, and 7 days).

    • Photolytic Degradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • The mobile phase and gradient should be optimized to separate the parent drug from all potential degradation products.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

  • Data Interpretation:

    • Calculate the percentage of degradation for each stress condition.

    • Characterize the degradation products using techniques like LC-MS/MS and NMR to elucidate their structures.

Visualizations

Mefuparib_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1/2 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes gH2AX γH2AX Accumulation (DSB Marker) PARP1->gH2AX inhibition leads to BER Base Excision Repair (BER) PAR->BER facilitates Mefuparib Mefuparib Hydrochloride Mefuparib->PARP1 inhibits G2M_Arrest G2/M Cell Cycle Arrest gH2AX->G2M_Arrest Apoptosis Apoptosis in HR-deficient cells G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound as a PARP1/2 inhibitor.

Forced_Degradation_Workflow Start Start: Mefuparib HCl (Bulk Drug or Product) Prepare_Sample Prepare Stock Solution (e.g., 1 mg/mL) Start->Prepare_Sample Stress Apply Stress Conditions Prepare_Sample->Stress Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Condition 1 Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base Condition 2 Oxidative Oxidative (e.g., 3% H₂O₂, RT) Stress->Oxidative Condition 3 Thermal Thermal (e.g., 80°C) Stress->Thermal Condition 4 Photo Photolytic (ICH Q1B) Stress->Photo Condition 5 Analysis Analyze via Stability- Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluate Evaluate Data Analysis->Evaluate Evaluate->Stress Insufficient Degradation (Increase Stress) Degradation_Profile Establish Degradation Profile & Pathways Evaluate->Degradation_Profile Sufficient Degradation Identify_Products Identify & Characterize Degradation Products (LC-MS/MS, NMR) Degradation_Profile->Identify_Products End End: Stability Report Identify_Products->End

Caption: Logical workflow for a forced degradation study of this compound.

References

Impact of serum concentration on Mefuparib hydrochloride activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the impact of serum concentration on the activity of Mefuparib hydrochloride (MPH), a potent PARP1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, selective, and substrate-competitive inhibitor of PARP1 and PARP2 enzymes.[1] By inhibiting PARP, this compound prevents the repair of single-strand DNA breaks. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these unrepaired single-strand breaks lead to the accumulation of double-strand breaks during DNA replication.[2][3] This accumulation of DNA damage triggers G2/M cell cycle arrest and ultimately leads to apoptosis, a process known as synthetic lethality.[2][3][4]

Q2: How does serum concentration in cell culture media affect the in vitro activity of this compound?

A2: While direct studies on the impact of varying serum concentrations on this compound's activity are not extensively published, it is a critical factor to consider in experimental design. Serum contains proteins that can bind to small molecule inhibitors, potentially reducing their effective concentration and bioavailability to the target cells. Therefore, a higher serum percentage in the culture medium could theoretically lead to a decrease in the apparent potency of this compound (i.e., a higher IC50 value). It is recommended to perform initial dose-response experiments under consistent serum conditions and consider evaluating the compound's activity at different serum levels (e.g., 2%, 5%, and 10% FBS) to understand its impact in your specific cell model.

Q3: What are the typical in vitro and in vivo concentrations of this compound that have been shown to be effective?

A3: The effective concentrations of this compound vary between in vitro and in vivo settings. In vitro, it inhibits PARP1 and PARP2 at low nanomolar concentrations and shows anti-proliferative effects in the micromolar range in various cancer cell lines.[1] In vivo, oral administration in animal models results in plasma concentrations that are effective in inhibiting tumor growth.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Higher than expected IC50 value in our cell line. High serum concentration in culture media leading to drug sequestration.Perform a dose-response experiment with varying concentrations of serum (e.g., 2-10%) to determine the optimal serum concentration for your assay. Consider a serum-free or low-serum media for a defined period during drug treatment if your cell line can tolerate it.
The cell line may be proficient in homologous recombination (HR).This compound is most effective in HR-deficient cells. Verify the HR status of your cell line (e.g., BRCA1/2 mutation status). Consider using an HR-proficient cell line as a negative control.
Incorrect drug concentration due to degradation.This compound is reported to have high water solubility.[2][3][4] However, always ensure proper storage of stock solutions (aliquoted at -80°C) to prevent degradation from repeated freeze-thaw cycles.[5] Prepare fresh dilutions for each experiment.
Inconsistent results between experiments. Variability in serum batches.Use the same batch of serum for a set of comparable experiments. If a new batch is introduced, consider re-validating the IC50 of this compound.
Cell passage number.High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments.
Low levels of γH2AX accumulation despite treatment. Insufficient drug concentration or treatment time.Increase the concentration of this compound and/or extend the treatment duration (e.g., 24-48 hours).[1]
The cell line is HR-proficient.In HR-proficient cells, DNA damage may be efficiently repaired, leading to lower γH2AX levels. Confirm the HR status of your cells.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/TargetReference
IC50 (PARP1) 3.2 nMEnzyme Assay[1]
IC50 (PARP2) 1.9 nMEnzyme Assay[1]
Average IC50 (Anti-proliferative) 2.16 µM (range: 0.12 µM - 3.64 µM)Various human cancer cell lines[1]

Table 2: In Vivo Pharmacokinetics of this compound

SpeciesDose (Oral)CmaxT1/2Reference
SD Rats 10, 20, 40 mg/kg116 - 725 ng/mL1.07 - 1.3 hours[1]
Cynomolgus Monkeys 5, 10, 20 mg/kg114 - 608 ng/mL2.16 - 2.7 hours[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Serum Concentration Evaluation (Optional but Recommended): To assess the impact of serum, prepare complete media with varying concentrations of Fetal Bovine Serum (FBS), for example, 2%, 5%, and 10%.

  • Drug Preparation: Prepare a 2X stock of this compound at various concentrations in the corresponding serum-containing media. A typical 8-point dose-response curve might range from 0.01 µM to 100 µM.

  • Treatment: Remove the existing media from the cells and add the 2X drug dilutions. Also include a vehicle control (e.g., DMSO in media).

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.

    • CellTiter-Glo® Assay: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_MPH_Action Mefuparib Action cluster_Cellular_Outcome Cellular Outcome in HR-Deficient Cells SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP activates DSB Double-Strand Break (DSB) (at replication fork) SSB->DSB leads to PAR PARylation PARP->PAR recruits Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair MPH Mefuparib HCl MPH->PARP inhibits G2M_Arrest G2/M Arrest DSB->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound inhibits PARP, leading to apoptosis in HR-deficient cells.

Experimental_Workflow start Start: Hypothesis Does serum affect MPH activity? seed_cells Seed cells in 96-well plates start->seed_cells prepare_media Prepare media with varying serum concentrations (e.g., 2%, 5%, 10%) seed_cells->prepare_media prepare_drug Prepare serial dilutions of Mefuparib HCl in each serum condition prepare_media->prepare_drug treat_cells Treat cells with drug dilutions and vehicle controls prepare_drug->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay data_analysis Analyze data: Normalize to control, plot dose-response curves viability_assay->data_analysis calculate_ic50 Calculate IC50 for each serum concentration data_analysis->calculate_ic50 compare_results Compare IC50 values calculate_ic50->compare_results conclusion Conclusion: Determine impact of serum on MPH activity compare_results->conclusion

References

Troubleshooting unexpected cytotoxicity with Mefuparib hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected cytotoxicity during experiments with Mefuparib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2).[1][2] Its primary cytotoxic mechanism is based on the principle of synthetic lethality. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell cycle arrest and apoptosis.[3][4]

Q2: Is this compound readily soluble for in vitro experiments?

Yes, this compound is characterized by its high water solubility (>35 mg/mL), which facilitates its preparation for cell culture experiments.[3][4] This property gives it an advantage over some other PARP inhibitors that have poor water solubility.[3][4]

Q3: What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to aliquot and store stock solutions at -20°C for up to one month or at -80°C for up to six months.[5] It is advisable to avoid repeated freeze-thaw cycles.[5]

Q4: What are the known on-target cytotoxic effects of this compound?

This compound is expected to induce cytotoxicity in cancer cell lines with deficiencies in the homologous recombination repair pathway.[3][4] This on-target effect is characterized by G2/M cell cycle arrest and subsequent apoptosis.[3][4]

Troubleshooting Unexpected Cytotoxicity

Unexpected cytotoxicity can arise from various factors, including off-target effects, experimental conditions, or issues with the compound itself. This guide provides a systematic approach to troubleshooting these issues.

Problem 1: Cytotoxicity observed in cell lines expected to be resistant (HR-proficient).

Possible Cause 1: Off-Target Effects

While this compound is highly selective for PARP1/2, other PARP inhibitors have been reported to have off-target effects on kinases, which could contribute to unexpected cytotoxicity.[6]

  • Troubleshooting Steps:

    • Literature Review: Search for any recently published data on the off-target profile of this compound.

    • Lower Concentration: Reduce the concentration of this compound to a range that is highly selective for PARP1/2 inhibition to see if the unexpected cytotoxicity diminishes.

    • Alternative Inhibitor: If available, compare the effects with another PARP inhibitor with a different off-target profile.

    • Kinase Inhibition Assay: If off-target kinase activity is suspected, consider performing a broad-spectrum kinase inhibition assay.

Possible Cause 2: Experimental Artifacts

  • Troubleshooting Steps:

    • Vehicle Control: Ensure that the concentration of the vehicle (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%). Run a vehicle-only control.

    • Media and Serum Quality: Use fresh, high-quality cell culture media and fetal bovine serum (FBS). Some batches of serum can contain components that may interact with the compound or be cytotoxic themselves.

    • Contamination: Regularly test cell cultures for mycoplasma and other microbial contaminants, as these can affect cellular health and response to treatment.

Problem 2: High variability in cytotoxicity results between replicate wells.

Possible Cause 1: Uneven Cell Seeding

  • Troubleshooting Steps:

    • Cell Suspension: Ensure a homogenous single-cell suspension before seeding by gentle pipetting or vortexing.

    • Seeding Technique: When seeding, gently swirl the plate between pipetting to prevent cells from settling in the center of the wells. Avoid introducing bubbles.

Possible Cause 2: Compound Precipitation

Although this compound is highly water-soluble, precipitation can occur at very high concentrations or due to interactions with media components.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding to cells, inspect the diluted compound in the media for any signs of precipitation.

    • Solubility Test: Perform a solubility test of this compound in your specific cell culture medium at the highest concentration used.

Problem 3: Higher than expected cytotoxicity across all cell lines.

Possible Cause 1: Incorrect Compound Concentration

  • Troubleshooting Steps:

    • Stock Solution Verification: Re-verify the concentration of your stock solution. If possible, use a spectrophotometer to confirm the concentration.

    • Serial Dilution Accuracy: Ensure that serial dilutions are performed accurately. Use calibrated pipettes and change tips between dilutions.

Possible Cause 2: Extended Incubation Time

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation period. Unexpected cytotoxicity may be observed at later time points due to secondary effects.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
PARP13.2Biotinylated NAD+-based[3]
PARP21.9Biotinylated NAD+-based[3]
TNKS11,600Not Specified[1]
TNKS21,300Not Specified[1]
PARP3>10,000Not Specified[1]
PARP6>10,000Not Specified[1]

Table 2: Off-Target Kinase Inhibition Profile of Other Clinically Approved PARP Inhibitors (for reference)

PARP InhibitorOff-Target KinaseIC50 (nM)Reference
NiraparibDYRK1A<1,000[6]
RucaparibCDK16<1,000[6]
RucaparibPIM3<1,000[6]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for a water-soluble compound like this compound.

Materials:

  • This compound

  • Cells in culture

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle-only and untreated controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Gently mix the contents of the wells to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • This compound

  • Cells in culture

  • 96-well plates

  • Complete cell culture medium (low serum or serum-free medium is recommended to reduce background)

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Stop solution (provided in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is crucial to include the following controls:

    • Untreated Control (Spontaneous LDH release): Cells with medium only.

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the experiment.

    • Medium Background Control: Medium without cells.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background absorbance.

Visualizations

G This compound Mechanism of Action DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits PARP_Inhibition PARP Inhibition Mefuparib This compound Mefuparib->PARP1_2 inhibits Stalled_Replication_Fork Stalled Replication Fork PARP_Inhibition->Stalled_Replication_Fork leads to DSB Double-Strand Break (DSB) Stalled_Replication_Fork->DSB HR_Proficient Homologous Recombination (HR) Proficient DSB->HR_Proficient repaired by HR_Deficient Homologous Recombination (HR) Deficient DSB->HR_Deficient unrepaired in Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis

Caption: Mechanism of action of this compound.

G Troubleshooting Unexpected Cytotoxicity Workflow Start Unexpected Cytotoxicity Observed Check_Concentration Verify Compound Concentration and Dilutions Start->Check_Concentration Check_Controls Examine Vehicle and Untreated Controls Check_Concentration->Check_Controls No Concentration_Issue Concentration Error Check_Concentration->Concentration_Issue Yes Check_Culture Assess Cell Culture Conditions (Contamination, Media, Serum) Check_Controls->Check_Culture No Control_Issue Vehicle/Control Toxicity Check_Controls->Control_Issue Yes Investigate_Off_Target Investigate Potential Off-Target Effects Check_Culture->Investigate_Off_Target No Culture_Issue Suboptimal Culture Conditions Check_Culture->Culture_Issue Yes Off_Target_Effect Potential Off-Target Effect Investigate_Off_Target->Off_Target_Effect Hypothesized Revise_Protocol Revise Protocol and Repeat Concentration_Issue->Revise_Protocol Control_Issue->Revise_Protocol Culture_Issue->Revise_Protocol Off_Target_Effect->Revise_Protocol (e.g., lower concentration)

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Validation & Comparative

Mefuparib Hydrochloride vs. Olaparib in BRCA-Mutant Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Mefuparib hydrochloride and Olaparib, two poly (ADP-ribose) polymerase (PARP) inhibitors, in the context of BRCA-mutant cancer cells. The information is compiled from preclinical studies and available clinical trial data to offer an objective overview for research and drug development purposes.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Both this compound and Olaparib are potent inhibitors of PARP enzymes, particularly PARP1 and PARP2. These enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.

The inhibition of PARP by either this compound or Olaparib leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into DSBs. In BRCA-mutant cells, the inability to effectively repair these DSBs through the compromised HR pathway leads to genomic instability and, ultimately, cell death. This concept is known as synthetic lethality, where the combination of two otherwise non-lethal defects (BRCA mutation and PARP inhibition) results in cell death.

G cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell DNA_damage_N DNA Single-Strand Break PARP_N PARP Activation DNA_damage_N->PARP_N SSB_Repair_N SSB Repair PARP_N->SSB_Repair_N DNA_replication_N DNA Replication SSB_Repair_N->DNA_replication_N DSB_N Double-Strand Break DNA_replication_N->DSB_N Stalled Replication Fork HR_N Homologous Recombination (Functional BRCA1/2) DSB_N->HR_N Cell_Survival_N Cell Survival HR_N->Cell_Survival_N DNA_damage_C DNA Single-Strand Break PARP_C PARP DNA_damage_C->PARP_C SSB_Repair_C SSB Repair PARP_C->SSB_Repair_C Blocked DNA_replication_C DNA Replication SSB_Repair_C->DNA_replication_C DSB_C Double-Strand Break DNA_replication_C->DSB_C Accumulation of DSBs HR_C Defective Homologous Recombination (Mutated BRCA1/2) DSB_C->HR_C Cell_Death Cell Death (Synthetic Lethality) HR_C->Cell_Death PARPi This compound or Olaparib PARPi->PARP_C Inhibition

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality in BRCA-mutant cancer cells.

Preclinical Performance: A Head-to-Head Comparison

Preclinical studies provide a direct comparison of the biochemical and cellular activities of this compound and Olaparib.

Table 1: In Vitro PARP Inhibition
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
This compound3.21.9[1]
Olaparib (AZD2281)~5~1[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy in a BRCA1-Mutant Patient-Derived Xenograft (PDX) Model
TreatmentDosing ScheduleTumor Growth InhibitionReference
This compound160 mg/kg, orally, every other daySignificant inhibition, with some complete tumor disappearance[3]
Olaparib (AZD2281)30 mg/kg, orally, dailyInhibition was between that of 40 mg/kg and 80 mg/kg of this compound given every other day[3]

Experimental Protocols

PARP Inhibition Assay (ELISA-based)

The inhibitory activity of the compounds on PARP1 was determined using a commercially available ELISA kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of the inhibitor. The IC50 values were calculated from the concentration-response curves.

Cell Lines and Culture

BRCA1-mutant (e.g., MDA-MB-436) and BRCA2-deficient (e.g., V-C8) cancer cell lines were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity and Apoptosis Assays

Cell viability was assessed using assays such as the MTT assay. Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide staining. Cells were treated with varying concentrations of the drugs for specified time periods (e.g., 48 or 72 hours).

In Vivo Xenograft Studies

Human cancer cells (e.g., MDA-MB-436) or patient-derived tumor tissues with BRCA mutations were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized to receive vehicle control, this compound, or Olaparib at specified doses and schedules. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for further analysis.

G start Start cell_culture Cell Line Culture (BRCA-mutant) start->cell_culture in_vitro In Vitro Assays (Cytotoxicity, Apoptosis) cell_culture->in_vitro animal_model Xenograft/PDX Model Establishment cell_culture->animal_model treatment Drug Administration (Vehicle, Mefuparib HCl, Olaparib) animal_model->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring analysis Endpoint Analysis (Tumor Excision, Biomarkers) monitoring->analysis end End analysis->end

Caption: A typical experimental workflow for the preclinical evaluation of PARP inhibitors.

Clinical Data Overview

Direct head-to-head clinical trials comparing this compound and Olaparib are not available. The following sections summarize the available clinical data for each drug in patients with BRCA-mutant cancers.

This compound (CVL218)

Clinical data for this compound is limited to early-phase trials. A Phase Ib/II study evaluated this compound in combination with a PD-1 inhibitor and chemotherapy in patients with metastatic or recurrent triple-negative breast cancer (TNBC), a population that includes patients with BRCA mutations.[1][4]

Table 3: Preliminary Efficacy of this compound Combination Therapy in TNBC (Phase Ib/II) [1][4]

ParameterResult (n=11)
Recommended Phase II Dose (RP2D)500 mg BID
Objective Response Rate (ORR)72.7%
Disease Control Rate (DCR)90.9%

Safety Profile: The combination therapy was reported to be well-tolerated.[1][4] The most common Grade 3 or higher treatment-related adverse events included hepatic function injury, adynamia, and decreased neutrophil and white blood cell counts.[1]

Olaparib

Olaparib is an approved and well-established treatment for various BRCA-mutated cancers. Numerous clinical trials have demonstrated its efficacy and safety.

Table 4: Key Efficacy Data for Olaparib in BRCA-Mutant Cancers (Selected Phase III Trials)

Trial (Cancer Type)Treatment ArmComparatorMedian Progression-Free Survival (PFS)Reference
OlympiAD (Breast)OlaparibChemotherapy7.0 months vs. 4.2 months
SOLO-1 (Ovarian)OlaparibPlaceboNot reached vs. 13.8 months

Safety Profile: Common adverse events associated with Olaparib include nausea, fatigue, vomiting, and anemia.

Summary and Future Directions

This compound and Olaparib are both potent PARP inhibitors that exploit the principle of synthetic lethality in BRCA-mutant cancer cells. Preclinical data suggests that this compound has potent anti-tumor activity, comparable to or exceeding that of Olaparib in certain models.[3] Notably, this compound is reported to have high water solubility, which may offer formulation advantages.[3]

Olaparib is a clinically validated and approved therapy with a well-documented efficacy and safety profile in various BRCA-mutated cancers. In contrast, the clinical development of this compound is in its early stages, and its efficacy and safety as a monotherapy in a larger patient population with BRCA mutations remain to be established.

For researchers and drug development professionals, the preclinical profile of this compound warrants further investigation. Future clinical trials directly comparing the efficacy, safety, and pharmacokinetic profiles of this compound and Olaparib in well-defined BRCA-mutant patient populations will be crucial to determine their relative therapeutic value.

References

Validating PARP1/2 Inhibition by Mefuparib Hydrochloride in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mefuparib hydrochloride (MPH), a potent PARP1/2 inhibitor, with other alternatives, supported by experimental data. We detail the methodologies for key cellular assays to validate its efficacy and present a comprehensive overview of its performance.

Introduction to this compound

This compound (MPH) is a novel, orally active, and highly water-soluble PARP1/2 inhibitor.[1][2] It functions as a substrate-competitive inhibitor, effectively blocking the enzymatic activity of PARP1 and PARP2, which are crucial for DNA single-strand break repair.[1][3] This inhibition leads to the accumulation of DNA damage, particularly in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, ultimately resulting in synthetic lethality and cell death.[1][4] Compared to the first-generation PARP inhibitor Olaparib (AZD2281), MPH exhibits significantly higher water solubility and bioavailability, suggesting potential for improved therapeutic outcomes.[1]

Comparative Performance Data

The inhibitory potency of this compound against PARP1 and PARP2 has been quantified and compared with other well-established PARP inhibitors. The following tables summarize the key performance indicators from in vitro cellular assays.

Table 1: In Vitro PARP1/2 Inhibitory Activity (IC50)

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Assay MethodReference
This compound 3.2 1.9 Biotinylated NAD+-based assay[1][5][6]
This compound 35.89 -ELISA[1]
Olaparib (AZD2281)~5~1Not Specified[7]
Rucaparib~1.4~0.7Not Specified[8]
Niraparib~3.8~2.1Not Specified[8]
Talazoparib~1.2~0.9Not Specified[8]

Note: IC50 values can vary depending on the specific assay conditions and methodology.

Table 2: Cellular Activity in Homologous Recombination (HR)-Deficient Cancer Cells

CompoundCell LineCellular EffectAssayReference
This compound V-C8 (BRCA2-deficient)G2/M cell cycle arrestFlow Cytometry[1][6]
This compound V-C8 (BRCA2-deficient)Induction of apoptosisAnnexin V-FITC/PI staining[1][6]
This compound MDA-MB-436 (BRCA1 mutant)Increased γH2AX levelsWestern Blot, Immunofluorescence[1][6]
This compound Capan-1 (BRCA2 mutant)Reduced PAR formationWestern Blot[1]
Olaparib (AZD2281)V-C8 (BRCA2-deficient)G2/M cell cycle arrest, ApoptosisNot Specified[1]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures for validating PARP1/2 inhibition, the following diagrams are provided.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB leads to (during replication) PAR Poly(ADP-ribose) (PAR) Polymerization PARP1_2->PAR catalyzes BER Base Excision Repair (BER) PAR->BER facilitates BER->DNA_SSB repairs HR Homologous Recombination (HR) DNA_DSB->HR repaired by Cell_Survival Cell Survival HR->Cell_Survival Mefuparib Mefuparib hydrochloride Mefuparib->PARP1_2 inhibits

Caption: Mechanism of PARP1/2 inhibition by this compound.

Experimental_Workflow cluster_0 Cell-Based Assays for PARP Inhibition Validation cluster_1 Biochemical & Molecular Assays cluster_2 Cellular Outcome Assays start Cancer Cell Culture (HR-deficient & proficient) treatment Treat with this compound & other PARP inhibitors start->treatment elisa PARP Activity/Inhibition (ELISA) treatment->elisa western PAR & γH2AX Levels (Western Blot) treatment->western if γH2AX Foci Formation (Immunofluorescence) treatment->if viability Cell Viability (CCK8 Assay) treatment->viability cycle Cell Cycle Analysis (Flow Cytometry) treatment->cycle apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis data Data Analysis & Comparison elisa->data western->data if->data viability->data cycle->data apoptosis->data

Caption: Experimental workflow for validating PARP1/2 inhibition.

Detailed Experimental Protocols

PARP Inhibition Assay (ELISA-based)

This assay quantifies the in vitro potency of inhibitors on PARP activity.

  • Principle: A 96-well plate is coated with histone, a substrate for PARP. Recombinant PARP1 or PARP2 enzyme is added along with biotinylated NAD+. In the presence of an active enzyme, biotinylated PAR is synthesized and attached to the histone. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.

  • Protocol:

    • Coat a 96-well plate with histone H1 (10 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

    • Block the plate with 1% BSA in PBS for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Prepare a reaction mixture containing PARP reaction buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT), 1.5 µM biotinylated NAD+, and recombinant human PARP1 or PARP2 enzyme (50 ng/well).

    • Add serial dilutions of this compound or other PARP inhibitors to the wells.

    • Add the reaction mixture to the wells and incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

    • Add streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add chemiluminescent substrate and measure the luminescence using a plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular PARylation Assay (Western Blot)

This assay determines the level of poly(ADP-ribosyl)ation (PAR) in cells following treatment with PARP inhibitors.

  • Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with PARP inhibitors. Cell lysates are then subjected to SDS-PAGE and Western blotting using an anti-PAR antibody to detect the levels of PAR.

  • Protocol:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with this compound or other PARP inhibitors for 1 hour.

    • Induce DNA damage by treating with 10 mM H2O2 for 10 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an 8% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PAR (e.g., Trevigen, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin can be used as a loading control.

γH2AX Foci Formation Assay (Immunofluorescence)

This assay visualizes and quantifies DNA double-strand breaks (DSBs) as a downstream marker of PARP inhibition.

  • Principle: Cells grown on coverslips are treated with PARP inhibitors, fixed, and permeabilized. A primary antibody specific for the phosphorylated form of histone H2AX (γH2AX) is used to detect DSBs, followed by a fluorescently labeled secondary antibody. The formation of distinct nuclear foci is then visualized and quantified using fluorescence microscopy.

  • Protocol:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat the cells with this compound or other inhibitors for the desired time (e.g., 24 hours).

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.

    • Incubate with anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, clone JBW301, 1:800 dilution) in 1% BSA in PBST in a humidified chamber overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in 1% BSA in PBST for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software.

Cell Viability Assay (CCK-8)

This assay measures the cytotoxic effect of PARP inhibitors on cancer cells.

  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the bioreduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Allow the cells to adhere overnight.

    • Add serial dilutions of this compound or other PARP inhibitors to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours (or an appropriate time for the specific cell line) at 37°C in a 5% CO2 incubator.

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion

This compound is a potent PARP1/2 inhibitor with promising preclinical activity, particularly in HR-deficient cancer cells.[1] Its high water solubility and bioavailability offer potential advantages over existing PARP inhibitors.[1] The experimental protocols provided in this guide offer a robust framework for researchers to validate the efficacy of this compound and other PARP inhibitors in a cellular context, enabling a direct comparison of their therapeutic potential.

References

Mefuparib Hydrochloride: A Comparative Analysis of its Selectivity Profile Against PARP Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Mefuparib hydrochloride (MPH) is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2.[1][2] This guide provides a detailed comparison of this compound's selectivity against other members of the PARP enzyme family, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development.

The PARP Enzyme Family and Therapeutic Targeting

The PARP family consists of 17 enzymes that play crucial roles in various cellular processes, including DNA repair, genomic stability, and programmed cell death.[3][4][5] PARP1 and PARP2 are the most well-characterized members and are central to the repair of DNA single-strand breaks (SSBs).[4][6] By inhibiting PARP1 and PARP2, unrepaired SSBs accumulate and lead to the formation of lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this accumulation of DSBs cannot be repaired, resulting in a synthetic lethality that selectively kills the cancer cells.[7]

Comparative Selectivity of this compound

This compound demonstrates high potency and selectivity for PARP1 and PARP2 over other PARP family members.[7][8] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various PARP enzymes. For context, data for Olaparib (AZD2281), the first approved PARP inhibitor, is included where available from the cited literature.

Enzyme TargetThis compound (MPH) IC50Olaparib (AZD2281) IC50
PARP13.2 nM5 nM
PARP21.9 nM1 nM
PARP3>10,000 nMNot Specified
TNKS1 (PARP5a)1,600 nMNot Specified
TNKS2 (PARP5b)1,300 nMNot Specified
PARP6>10,000 nMNot Specified
(Data sourced from references[1][7])

As the data indicates, this compound is a potent inhibitor of both PARP1 and PARP2, with IC50 values in the low nanomolar range.[1] Notably, it exhibits a high degree of selectivity, being over 406-fold more selective for PARP1/2 compared to other major nuclear PARPs like PARP3, TNKS1, TNKS2, and PARP6.[7][8] While its potency against PARP1/2 is comparable to Olaparib, this compound displays a much higher selectivity over the other PARP family members examined.[7]

Experimental Protocols

The inhibitory activity and selectivity of this compound were determined using established biochemical assays. The primary methodologies are described below.

1. Biotinylated NAD+-based Assays (for IC50 determination):

This cell-free assay quantifies the inhibitory effect of a compound on PARP enzyme activity.

  • Principle: The assay measures the incorporation of biotinylated NAD+ (a PARP substrate) onto histone proteins by a specific PARP enzyme.

  • Procedure:

    • Recombinant human PARP enzyme (e.g., PARP1, PARP2, etc.) is incubated in a reaction buffer containing histones and activated DNA.

    • Varying concentrations of the inhibitor (this compound) are added to the reaction wells.

    • The enzymatic reaction is initiated by the addition of a mix of biotinylated and non-biotinylated NAD+.

    • After incubation, the reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated histone proteins.

    • The plate is washed to remove unincorporated reagents.

    • The amount of captured biotinylated histone is detected using a horseradish peroxidase (HRP)-linked antibody and a chemiluminescent or colorimetric substrate.

    • The signal intensity, which is proportional to the PARP enzyme activity, is measured. IC50 values are then calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. ELISA-based Assays:

Enzyme-Linked Immunosorbent Assays (ELISAs) were also utilized to confirm PARP1 inhibition.

  • Principle: This method detects the product of the PARP reaction, poly(ADP-ribose) (PAR), using a specific antibody.

  • Procedure:

    • Similar to the NAD+-based assay, the PARP enzyme is incubated with the inhibitor, activated DNA, and NAD+.

    • The resulting mixture containing poly(ADP-ribosyl)ated proteins is immobilized on an ELISA plate.

    • A primary antibody specific to PAR is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured to quantify the amount of PAR produced.

    • The reduction in signal in the presence of the inhibitor is used to determine its inhibitory potency.

Mechanism of PARP Inhibition and Synthetic Lethality

The following diagram illustrates the role of PARP1/2 in DNA repair and the mechanism by which inhibitors like this compound induce synthetic lethality in HR-deficient cancer cells.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits BER Base Excision Repair (BER) PARP1_2->BER activates Repair_Normal DNA Repair & Cell Survival BER->Repair_Normal MPH Mefuparib HCl PARP1_2_Cancer PARP1/2 MPH->PARP1_2_Cancer inhibits DNA_SSB_Cancer DNA Single-Strand Break (SSB) DNA_SSB_Cancer->PARP1_2_Cancer recruits Replication_Fork Replication Fork Collapse PARP1_2_Cancer->Replication_Fork leads to DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Deficient Homologous Recombination (HR) Deficient DSB->HR_Deficient cannot be repaired Apoptosis Apoptosis & Cell Death HR_Deficient->Apoptosis

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Conclusion

This compound is a highly potent and selective inhibitor of PARP1 and PARP2. The experimental data demonstrates its strong inhibitory activity against these primary targets, with significantly less activity against other PARP family members such as PARP3, TNKS1, TNKS2, and PARP6. This high selectivity profile suggests a more targeted therapeutic action, which may translate to a favorable efficacy and safety profile in clinical applications.[7] The potent and selective nature of this compound, combined with its high water solubility and bioavailability, underscores its potential as a valuable agent in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair.[2][7]

References

Predicting Sensitivity to Mefuparib Hydrochloride: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mefuparib hydrochloride (MPH) is a potent, orally active, and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair.[1][2] Its primary mechanism of action relies on the principle of synthetic lethality, where in cancer cells with deficient homologous recombination (HR) repair pathways, the inhibition of PARP-mediated repair leads to an accumulation of double-strand breaks and subsequent cell death.[1][2] This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to this compound, alternatives, and supporting experimental data.

Key Biomarkers for Predicting this compound Sensitivity

The predictive biomarker landscape for this compound, like other PARP inhibitors, is dominated by the status of the homologous recombination repair pathway.

Homologous Recombination Deficiency (HRD)

HRD is the most well-established biomarker for sensitivity to PARP inhibitors.[3][4] It can be caused by mutations in a variety of genes involved in this DNA repair pathway.

  • BRCA1 and BRCA2 Gene Mutations: Germline and somatic mutations in the BRCA1 and BRCA2 genes are the most prominent predictors of response to PARP inhibitors.[4] These mutations lead to a deficient HR repair system, making cancer cells highly dependent on PARP for DNA repair.

  • Other HR Pathway Gene Alterations: Mutations and alterations in other genes integral to the HR pathway, such as ATM, ATR, PALB2, RAD51C, and RAD51D, can also confer sensitivity to PARP inhibitors.[3]

Pharmacodynamic Biomarkers

These biomarkers provide evidence of the drug's effect on its target and the downstream cellular processes.

  • Reduced Poly (ADP-ribose) (PAR) Formation: As this compound inhibits PARP1/2, a direct consequence of its activity is the reduction of PAR formation in tumor cells. This can be measured to confirm target engagement and drug activity.[1][2]

  • Increased γH2AX Levels: Inhibition of PARP leads to the accumulation of DNA double-strand breaks, which are marked by the phosphorylation of the histone variant H2AX (γH2AX). Elevated levels of γH2AX serve as a surrogate marker for DNA damage and cellular response to PARP inhibition.[1][2]

Comparative Performance of this compound

This compound has demonstrated significant preclinical activity, often showing advantages over the first-generation PARP inhibitor, Olaparib (AZD2281).

Table 1: Comparative In Vitro Efficacy of PARP Inhibitors in HR-Deficient Cancer Cell Lines

Cell LineHR Gene StatusThis compound IC50 (µM)Olaparib IC50 (µM)Rucaparib IC50 (µM)Niraparib IC50 (µM)Talazoparib IC50 (µM)
MDA-MB-436BRCA1 mutant~2.16 (average)[1]3.7 - 31[5]13 - 70[5]Effective at ≤20[6]Effective at ≤10[6]
Capan-1BRCA2 mutantNot specifiedNot specifiedNot specifiedNot specifiedNot specified
PEO1BRCA2 mutantNot specifiedResponsiveNot specifiedResponsiveHighly sensitive (0.0557)[7]
UWB1.289BRCA1 mutantNot specifiedResponsiveNot specifiedResponsiveHighly sensitive[7]
HCC1937BRCA1 mutantNot specified~96[6]13[6]11[6]10[6]

Table 2: Comparative In Vivo Efficacy of this compound and Olaparib in a BRCA1-mutant Xenograft Model (MDA-MB-436)

TreatmentDosageTumor Growth Inhibition
This compound40 mg/kg (every other day)Significant
This compound80 mg/kg (every other day)More potent than 40 mg/kg
This compound160 mg/kg (every other day)Most potent, with some complete tumor disappearance[1]
Olaparib (AZD2281)30 mg/kg (daily)Between MPH at 40 mg/kg and 80 mg/kg[1]

This compound exhibits superior pharmaceutical properties compared to Olaparib, including significantly higher water solubility (>35 mg/ml vs. 0.1 mg/ml for Olaparib) and higher tissue distribution.[1] In preclinical models, oral administration of MPH resulted in significantly higher concentrations in xenograft tumors compared to plasma, a feature not observed with Olaparib.[1] These properties may contribute to its potent in vivo anti-tumor activity.[1]

Mechanisms of Resistance to PARP Inhibitors

Despite the initial efficacy of PARP inhibitors in HR-deficient tumors, the development of resistance is a significant clinical challenge. While specific resistance mechanisms to this compound have not been extensively detailed, the mechanisms observed for other PARP inhibitors are likely relevant.

  • Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 or other HR genes can restore their function, thereby reactivating the HR repair pathway and reducing the reliance on PARP.[4]

  • Replication Fork Protection: Stabilization of stalled replication forks can prevent the formation of double-strand breaks, a key step in the cytotoxic effect of PARP inhibitors.[8]

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the PARP inhibitor, diminishing its efficacy.

  • Changes in PARP1 Expression or Activity: Mutations in the PARP1 gene can alter its structure, preventing the inhibitor from binding or trapping it on the DNA.

  • Loss of 53BP1: Deletion of the 53BP1 protein can partially restore HR function in BRCA1-deficient cells, leading to PARP inhibitor resistance.[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or other PARP inhibitors for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Western Blot for PAR Formation and γH2AX

This technique is used to detect specific proteins in a sample.

Protocol:

  • Treat cells with the PARP inhibitor for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against PAR or phospho-H2AX (Ser139) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

PARP Activity ELISA

This assay quantifies the activity of PARP enzymes.

Protocol:

  • Coat a 96-well plate with histone H1.

  • Add cell lysates or purified PARP enzyme to the wells.

  • Initiate the PARP reaction by adding a reaction buffer containing biotinylated NAD+.

  • Incubate for 1 hour at room temperature.

  • Wash the wells and add streptavidin-HRP.

  • Incubate for 30 minutes and wash the wells.

  • Add a TMB substrate and incubate until a color develops.

  • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

Visualizations

PARP_Inhibition_Synthetic_Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + Mefuparib DNA_SSB_1 Single-Strand Break PARP_1 PARP Repair DNA_SSB_1->PARP_1 Repair Cell_Survival_1 Cell Survival PARP_1->Cell_Survival_1 HR_Repair_1 Homologous Recombination HR_Repair_1->Cell_Survival_1 DNA_DSB_1 Double-Strand Break DNA_DSB_1->HR_Repair_1 Repair DNA_SSB_2 Single-Strand Break PARP_2 PARP Repair (Inhibited) DNA_SSB_2->PARP_2 PARP_Inhibition Mefuparib (PARP Inhibitor) PARP_Inhibition->PARP_2 DNA_DSB_2 Double-Strand Break (Accumulation) PARP_2->DNA_DSB_2 HR_Deficiency Deficient Homologous Recombination DNA_DSB_2->HR_Deficiency No Repair Cell_Death Cell Death HR_Deficiency->Cell_Death

Caption: this compound induces synthetic lethality in HR-deficient cancer cells.

Experimental_Workflow_Biomarker_Analysis Tumor_Sample Tumor Biopsy or Cell Line DNA_Extraction DNA/RNA/Protein Extraction Tumor_Sample->DNA_Extraction HRD_Testing HRD Status Assessment (e.g., BRCA1/2 sequencing) DNA_Extraction->HRD_Testing Western_Blot Western Blot Analysis DNA_Extraction->Western_Blot PAR_ELISA PAR Activity ELISA DNA_Extraction->PAR_ELISA Prediction Predict Sensitivity to This compound HRD_Testing->Prediction gH2AX_Levels γH2AX Levels Western_Blot->gH2AX_Levels PAR_Levels PAR Levels PAR_ELISA->PAR_Levels PAR_Levels->Prediction gH2AX_Levels->Prediction

Caption: Workflow for assessing biomarkers of this compound sensitivity.

References

A Head-to-Head Comparison of Mefuparib Hydrochloride and Other Leading PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. This guide provides an objective, data-driven comparison of Mefuparib hydrochloride (MPH), a potent and highly water-soluble PARP1/2 inhibitor, against other established PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. The following sections detail their biochemical potency, cellular activity, and key pharmacological properties, supported by experimental data and detailed methodologies.

Biochemical Potency: A Comparative Analysis of PARP Inhibition

The inhibitory activity of this compound and other PARP inhibitors against PARP1 and PARP2 enzymes is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this potency.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1 vs. PARP2)Source
This compound 3.21.9~1.7-fold for PARP2[1]
Olaparib~1-5~1-5Non-selective[2]
Niraparib~2-4~2-4Non-selective[2]
Rucaparib~1~0.2-0.3~5-fold for PARP2[2]
Talazoparib~0.5-1~0.2~2.5-5-fold for PARP2[2]

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Cellular Activity: Proliferation Inhibition in Cancer Cell Lines

The ultimate measure of a PARP inhibitor's efficacy lies in its ability to induce cancer cell death, often through the mechanism of synthetic lethality in cells with deficient homologous recombination repair (HRR). The following table summarizes the anti-proliferative activity of these inhibitors in various cancer cell lines.

InhibitorCell LineHRR StatusIC50 (µM)Source
This compound Capan-1 (Pancreatic)BRCA2 mutant0.12[3]
This compound MDA-MB-436 (Breast)BRCA1 mutant3.64[3]
OlaparibMDA-MB-436 (Breast)BRCA1 mutant4.7
NiraparibMDA-MB-436 (Breast)BRCA1 mutant3.2
RucaparibMDA-MB-436 (Breast)BRCA1 mutant2.3
TalazoparibMDA-MB-436 (Breast)BRCA1 mutant0.13

Note: The provided IC50 values for Olaparib, Niraparib, Rucaparib, and Talazoparib in MDA-MB-436 cells are from a single study to ensure direct comparability. The data for this compound is from a separate study.

Pharmacological Properties: A Look at Solubility and Bioavailability

Beyond enzymatic and cellular potency, the pharmaceutical properties of a drug are paramount for its clinical utility. This compound was specifically designed to improve upon the limitations of earlier PARP inhibitors.

InhibitorWater SolubilityOral BioavailabilityKey DistinctionsSource
This compound > 35 mg/mLHigh (40-100% in preclinical models)High water solubility and excellent tissue distribution.[1][3]
OlaparibPoorModerateFirst-in-class approved PARP inhibitor.[3]
Niraparib-HighOnce-daily dosing.[4]
Rucaparib-ModerateApproved for treatment and maintenance therapy.[4]
Talazoparib-HighMost potent PARP-trapper.[4]

Experimental Protocols

PARP1/2 Enzyme Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against PARP1 and PARP2 enzymes.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histones (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Coat a 96-well plate with histones and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the PARP inhibitors (this compound, Olaparib, etc.) in the assay buffer.

  • Add the diluted inhibitors to the wells.

  • Add the PARP1 or PARP2 enzyme to the wells.

  • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Wash the plate again.

  • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of PARP inhibitors on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., Capan-1, MDA-MB-436)

  • Complete cell culture medium

  • PARP inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PARP inhibitors for a specified period (e.g., 72 hours). Include untreated cells as a control.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for an additional 4-18 hours in the dark at room temperature.

  • Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[5][6][7][8]

γH2AX Immunofluorescence Staining for DNA Damage

This protocol details the detection of γH2AX foci, a marker of DNA double-strand breaks, in cells treated with PARP inhibitors.[9][10][11][12][13]

Materials:

  • Cells grown on coverslips in a multi-well plate

  • PARP inhibitors

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorescently-labeled anti-rabbit/mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with PARP inhibitors for the desired time.

  • Wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.

  • Wash with PBS and permeabilize the cells with the permeabilization buffer for 10 minutes.

  • Wash with PBS and block non-specific antibody binding with the blocking solution for 1 hour.

  • Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the context of this comparison, the following diagrams illustrate the key biological pathways and experimental processes involved.

DNA_Damage_Response_Pathway cluster_damage DNA Damage cluster_parp PARP Activation cluster_repair DNA Repair cluster_inhibition PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymerization PARP1->PAR catalyzes Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins recruits BER Base Excision Repair (BER) BER->DNA_Damage repairs Repair_Proteins->BER initiates PARP_Inhibitor PARP Inhibitor (e.g., Mefuparib) PARP_Inhibitor->PARP1 inhibits

Caption: DNA Damage Response Pathway and the Action of PARP Inhibitors.

Synthetic_Lethality cluster_normal Normal Cell cluster_brca_mutant BRCA-mutant Cancer Cell cluster_parpi_treatment BRCA-mutant Cancer Cell + PARP Inhibitor SSB_Normal Single-Strand Break BER_Normal BER Pathway (PARP-dependent) SSB_Normal->BER_Normal repaired by DSB_Normal Double-Strand Break HR_Normal HR Pathway (BRCA-dependent) DSB_Normal->HR_Normal repaired by Viability_Normal Cell Survival BER_Normal->Viability_Normal HR_Normal->Viability_Normal SSB_BRCA Single-Strand Break BER_BRCA BER Pathway (PARP-dependent) SSB_BRCA->BER_BRCA repaired by DSB_BRCA Double-Strand Break HR_BRCA Defective HR Pathway DSB_BRCA->HR_BRCA Viability_BRCA Cell Survival BER_BRCA->Viability_BRCA SSB_Treated Single-Strand Break DSB_Treated Replication Fork Collapse -> Double-Strand Break SSB_Treated->DSB_Treated unrepaired BER_Inhibited Inhibited BER Pathway SSB_Treated->BER_Inhibited HR_Defective_Treated Defective HR Pathway DSB_Treated->HR_Defective_Treated cannot be repaired by Apoptosis Cell Death (Synthetic Lethality) HR_Defective_Treated->Apoptosis

Caption: Mechanism of Synthetic Lethality with PARP Inhibitors in BRCA-mutant Cancer Cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Comparison Inhibitors Prepare PARP Inhibitors (Mefuparib, Olaparib, etc.) PARP_Assay PARP Enzyme Inhibition Assay Inhibitors->PARP_Assay Viability_Assay Cell Viability (MTT) Assay Inhibitors->Viability_Assay DNA_Damage_Assay γH2AX Foci Formation Assay Inhibitors->DNA_Damage_Assay Cell_Lines Culture Cancer Cell Lines (e.g., BRCA-mutant) Cell_Lines->Viability_Assay Cell_Lines->DNA_Damage_Assay IC50_Calc IC50 Determination PARP_Assay->IC50_Calc Viability_Assay->IC50_Calc Data_Table Comparative Data Tables DNA_Damage_Assay->Data_Table IC50_Calc->Data_Table Conclusion Head-to-Head Performance Evaluation Data_Table->Conclusion

Caption: General Experimental Workflow for Comparing PARP Inhibitors.

References

Mefuparib Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH), a potent, orally active, and substrate-competitive inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, has demonstrated significant anti-cancer activity in both preclinical in vitro and in vivo models. Its primary mechanism of action involves the inhibition of PARP-mediated DNA repair, leading to synthetic lethality in cancer cells with homologous recombination deficiencies, such as those with BRCA1/2 mutations. While highly selective for PARP1/2, understanding the broader kinase selectivity profile of any small molecule inhibitor is crucial for predicting potential off-target effects, understanding secondary mechanisms of action, and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of the known cross-reactivity of this compound with other kinases, alongside detailed experimental methodologies for assessing kinase inhibitor selectivity.

This compound: Known Selectivity Profile

This compound exhibits high selectivity for PARP1 and PARP2, with IC50 values of 3.2 nM and 1.9 nM, respectively. Limited cross-reactivity studies within the broader PARP family have been reported, indicating a favorable selectivity profile. The following table summarizes the known inhibitory activity of this compound against other members of the PARP family.

TargetIC50 (nM)Fold Selectivity (vs. PARP1)Fold Selectivity (vs. PARP2)
PARP13.210.6
PARP21.91.71
PARP3>10,000>3125>5263
TNKS11,600500842
TNKS21,300406684
PARP6>10,000>3125>5263

Data sourced from MedChemExpress and Probechem Biochemicals.

Note: Comprehensive screening of this compound against a broad panel of non-PARP kinases has not been extensively published in the public domain. The data presented here is based on available information and may not represent a complete kinase selectivity profile.

Comparison with Other PARP Inhibitors

While specific broad-spectrum kinase profiling data for this compound is limited, studies on other clinically approved PARP inhibitors have revealed off-target kinase interactions. For instance, niraparib and rucaparib have been shown to inhibit DYRK1s, CDK16, and PIM3 at submicromolar concentrations. This highlights the potential for polypharmacology among PARP inhibitors and underscores the importance of comprehensive selectivity screening.

Experimental Protocols for Kinase Cross-Reactivity Screening

To assess the cross-reactivity of a compound like this compound, a variety of biochemical assays can be employed. These assays are typically performed by specialized contract research organizations (CROs) that offer large kinase screening panels.

Radiometric Kinase Activity Assays (e.g., HotSpotSM)

This is often considered the "gold standard" for kinase profiling.

  • Principle: This assay directly measures the transfer of a radiolabeled phosphate group (from [γ-33P]ATP or [γ-32P]ATP) to a specific substrate by the kinase.

  • Methodology:

    • The test compound (this compound) is incubated with the kinase, a suitable substrate (peptide or protein), and radiolabeled ATP.

    • The reaction is allowed to proceed for a defined period.

    • The reaction mixture is then spotted onto a filter membrane which captures the phosphorylated substrate.

    • Unreacted radiolabeled ATP is washed away.

    • The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

    • The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to a vehicle control.

Luminescence-Based Kinase Activity Assays (e.g., Kinase-Glo®, ADP-Glo™)

These assays are a popular non-radioactive alternative with high-throughput capabilities.

  • Principle: These assays measure the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of the substrate. The amount of remaining ATP is inversely proportional to the kinase activity.

  • Methodology (ADP-Glo™):

    • The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test compound.

    • After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert the ADP generated by the kinase reaction back into ATP.

    • This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

    • The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

    • Inhibition is determined by the reduction in luminescence in the presence of the test compound.

Fluorescence-Based Kinase Assays (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common high-throughput screening method.

  • Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

  • Methodology:

    • The kinase, biotinylated substrate, ATP, and test compound are incubated together.

    • A solution containing the europium-labeled anti-phospho-antibody and streptavidin-APC is added.

    • The mixture is incubated to allow for antibody binding.

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

    • A decrease in the FRET signal indicates inhibition of the kinase.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in evaluating kinase cross-reactivity and the context of this compound's primary target, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound (Test Compound) Incubation Incubation of Compound, Kinase, Reagents Compound->Incubation KinasePanel Kinase Panel (e.g., 400+ kinases) KinasePanel->Incubation AssayReagents Assay Reagents (ATP, Substrate, Buffers) AssayReagents->Incubation Reaction Kinase Reaction Incubation->Reaction Detection Signal Detection (Radiometry, Luminescence, Fluorescence) Reaction->Detection RawData Raw Data Acquisition Detection->RawData InhibitionCalc Calculation of % Inhibition RawData->InhibitionCalc IC50 IC50 Determination (for significant hits) InhibitionCalc->IC50 SelectivityProfile Generation of Selectivity Profile IC50->SelectivityProfile

Caption: Workflow for Kinase Selectivity Profiling.

parp_signaling cluster_damage DNA Damage cluster_repair DNA Repair Pathway cluster_outcome Cellular Outcome SSB Single-Strand Break PARP PARP1/2 SSB->PARP activates BER Base Excision Repair PARP->BER initiates Replication DNA Replication PARP->Replication inhibition leads to stalled replication fork CellSurvival Cell Survival BER->CellSurvival HR Deficient Homologous Recombination HR->CellSurvival DSB Double-Strand Break Replication->DSB causes DSB->HR repaired by Apoptosis Apoptosis DSB->Apoptosis leads to Mefuparib Mefuparib HCl Mefuparib->PARP inhibits

Caption: PARP Signaling and Mefuparib HCl Mechanism.

Conclusion

This compound is a highly selective inhibitor of PARP1 and PARP2 with a favorable selectivity profile within the PARP family. While comprehensive data on its cross-reactivity against a broad kinome panel is not yet publicly available, the established methodologies for kinase profiling provide a clear path for such investigations. Understanding the potential off-target effects through broad kinase screening is an essential step in the continued development and clinical application of this compound, ensuring a more complete picture of its pharmacological activity and potential for therapeutic success. Researchers are encouraged to consider comprehensive kinase profiling to further characterize this promising anti-cancer agent.

Mefuparib Hydrochloride: A Comparative Guide to its Synthetic Lethal Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Mefuparib hydrochloride (MPH), a potent and selective PARP1/2 inhibitor, focusing on the validation of its synthetic lethal interaction in cancer cells with homologous recombination (HR) deficiencies. Through a detailed comparison with other therapeutic alternatives and presentation of supporting experimental data, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate MPH's potential in oncology.

Executive Summary

This compound is an orally active, substrate-competitive inhibitor of PARP1 and PARP2, with IC50 values of 3.2 nM and 1.9 nM, respectively.[1][2] Its mechanism of action is rooted in the concept of synthetic lethality, where the inhibition of PARP-mediated DNA single-strand break repair is selectively lethal to cancer cells that harbor defects in the homologous recombination repair pathway, such as those with BRCA1 or BRCA2 mutations.[3][4][5] Preclinical studies have demonstrated that MPH induces apoptosis, promotes G2/M cell cycle arrest, and increases the accumulation of DNA double-strand breaks in HR-deficient cells.[1][3][4] Notably, MPH exhibits high water solubility (>35 mg/ml) and favorable pharmacokinetic properties, including high bioavailability (40%-100%) and extensive tissue distribution, which may offer advantages over first-generation PARP inhibitors like Olaparib (AZD2281).[3][4][6]

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound in comparison to relevant benchmarks.

Table 1: In Vitro Inhibitory Activity of this compound
TargetThis compound IC50Olaparib (AZD2281) IC50Notes
PARP13.2 nM[1][2]~5 nMThis compound demonstrates potent, competitive inhibition of PARP1.
PARP21.9 nM[1][2]~1 nMThis compound is a highly potent inhibitor of PARP2.
TNKS11.6 µM[1]Not reported in provided contextDemonstrates selectivity for PARP1/2 over other PARP family members.
TNKS21.3 µM[1]Not reported in provided contextDemonstrates selectivity for PARP1/2 over other PARP family members.
Table 2: Cellular Activity of this compound in HR-Deficient vs. HR-Proficient Cells
Cell LineGenotypeParameterThis compound Effect
V-C8BRCA2-deficientApoptosisIncreased apoptosis[1][3]
V79BRCA2-proficientApoptosisMinimal effect
MDA-MB-436BRCA1-mutantγH2AX levelsDose-dependent increase[1][3]
V-C8BRCA2-deficientCell CycleG2/M arrest[1][3]
Table 3: In Vivo Antitumor Activity of this compound
Xenograft ModelTreatmentOutcome
V-C8 (BRCA2-deficient)This compound (oral)Dose- and time-dependent tumor growth inhibition, with some complete regressions.[1]
V79 (BRCA2-proficient)This compound (oral)No significant inhibition of tumor growth.[7]
HR-proficient xenograftsThis compound + TemozolomideSynergistic growth inhibition.[2][3][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental procedures involved in validating the synthetic lethal interaction of this compound.

Synthetic_Lethality Synthetic Lethality of PARP Inhibition in HR-Deficient Cells cluster_0 Normal Cell (HR-Proficient) cluster_1 HR-Deficient Cancer Cell SSB Single-Strand Break BER Base Excision Repair (PARP-dependent) SSB->BER CellSurvival1 Cell Survival BER->CellSurvival1 HR Homologous Recombination HR->CellSurvival1 DSB Double-Strand Break DSB->HR SSB2 Single-Strand Break BER2 Base Excision Repair SSB2->BER2 DSB2 Double-Strand Break BER2->DSB2 Replication Fork Collapse HR2 Homologous Recombination (Defective) DSB2->HR2 CellDeath Cell Death (Apoptosis) DSB2->CellDeath MPH This compound MPH->BER2 Inhibits PARP1/2

Caption: Mechanism of synthetic lethality induced by this compound.

Experimental_Workflow Workflow for Validating Synthetic Lethality cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies CellCulture Culture HR-deficient (e.g., V-C8) and HR-proficient (e.g., V79) cells Treatment Treat with varying concentrations of this compound CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis DNA_Damage DNA Damage Analysis (γH2AX immunofluorescence) Treatment->DNA_Damage CellCycle Cell Cycle Analysis (Propidium Iodide staining) Treatment->CellCycle Xenograft Establish xenograft models with HR-deficient and HR-proficient tumors Dosing Oral administration of This compound Xenograft->Dosing TumorMeasurement Monitor tumor volume and body weight Dosing->TumorMeasurement PD_Analysis Pharmacodynamic Analysis (e.g., PAR levels, γH2AX in tumors) TumorMeasurement->PD_Analysis

Caption: Experimental workflow for preclinical validation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to validate the synthetic lethal interaction of this compound, based on standard methodologies in the field.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed HR-deficient (e.g., V-C8) and HR-proficient (e.g., V79) cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

DNA Damage Analysis (γH2AX Immunofluorescence)
  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block with 1% BSA and incubate with a primary antibody against phosphorylated H2AX (γH2AX). Subsequently, incubate with a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Image Analysis: Quantify the intensity or number of γH2AX foci per nucleus.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject HR-deficient or HR-proficient cancer cells into the flanks of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Administer this compound orally at predetermined doses and schedules.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for pharmacodynamic analysis.[7]

Conclusion

The available preclinical data strongly support the synthetic lethal interaction of this compound in HR-deficient cancer cells. Its potent and selective inhibition of PARP1/2, coupled with favorable pharmacokinetic properties, positions it as a promising candidate for further clinical development. The comparative data presented in this guide highlight its potential advantages and provide a solid foundation for researchers and clinicians interested in exploring its therapeutic applications. Ongoing and future clinical trials will be crucial in fully elucidating the safety and efficacy of this compound in patients.[8][9]

References

A Head-to-Head Battle in Preclinical Models: Mefuparib Hydrochloride versus AZD2281 for In Vivo Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapies, PARP inhibitors have emerged as a significant breakthrough, particularly for tumors with deficiencies in the homologous recombination (HR) repair pathway. This comparison guide provides a detailed analysis of the in vivo tumor growth inhibition properties of two notable PARP inhibitors: mefuparib hydrochloride (MPH) and AZD2281 (Olaparib). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, supported by experimental data.

Executive Summary

This compound, a novel PARP1/2 inhibitor, has demonstrated potent in vivo anticancer activity, showing comparable or superior efficacy to the established PARP inhibitor, AZD2281, in preclinical xenograft models of HR-deficient cancers.[1] While AZD2281 is a potent PARP inhibitor, its clinical utility can be limited by poor water solubility and lower tissue distribution.[1] this compound was developed to overcome these limitations, exhibiting high water solubility and bioavailability, which may contribute to its robust in vivo performance.[1] This guide will delve into the experimental data from head-to-head in vivo studies, detailing the methodologies and presenting the comparative outcomes.

Comparative In Vivo Efficacy

The in vivo antitumor activities of this compound and AZD2281 were directly compared in nude mice bearing xenografts of human cancer cell lines with known HR deficiencies, namely MDA-MB-436 (BRCA1-deficient) and V-C8 (BRCA2-deficient).

Data Presentation
ParameterThis compound (MPH)AZD2281 (Olaparib)Reference Cell Line/Xenograft Model
In Vivo Efficacy (V-C8 Xenograft) Showed dose-dependent tumor growth inhibition. The efficacy at 80 mg/kg and 180 mg/kg (administered every other day) bracketed the effect of AZD2281 at 100 mg/kg (administered daily).[1]Demonstrated significant tumor growth inhibition at 100 mg/kg daily.[1]V-C8 (BRCA2-deficient)
In Vivo Efficacy (MDA-MB-436 Xenograft) Exhibited significant, dose- and time-dependent inhibition of tumor growth. The effect at 40 mg/kg and 80 mg/kg (administered every other day) was comparable to AZD2281 at 30 mg/kg (administered daily).[1]Showed marked tumor growth inhibition at a daily dose of 30 mg/kg.[1]MDA-MB-436 (BRCA1-deficient)
Physicochemical Properties High water solubility (> 35 mg/ml).[1]Poor water solubility.[1]N/A
Pharmacokinetics High bioavailability (40%-100%) and high tissue distribution in animal models.[1]Lower tissue distribution.[1]Rats and monkeys
In Vitro PARP1/2 Inhibition Potent inhibitor, though 2-4 fold less so than AZD2281 at the molecular level.[1]Highly potent PARP1/2 inhibitor.[1]Cell-free assays
In Vitro Cell Proliferation Inhibition 2.58-fold more potent than AZD2281 in HR-deficient cancer cells.[1]Less potent than MPH in in vitro proliferation assays against HR-deficient cells.[1]HR-deficient cancer cell lines

Experimental Protocols

The following methodologies were employed in the comparative in vivo studies:

Animal Model
  • Species: Nude mice.

  • Justification: Athymic nude mice are immunocompromised and are a standard model for establishing xenografts of human cancer cell lines, allowing for the assessment of anticancer drug efficacy without rejection of the foreign tumor cells.

Cell Lines and Xenograft Establishment
  • Cell Lines:

    • MDA-MB-436: A human breast cancer cell line with a BRCA1 mutation, representing an HR-deficient tumor model.

    • V-C8: A Chinese hamster ovary cell line deficient in BRCA2, serving as another well-established HR-deficient model.

  • Inoculation:

    • Cells (typically 5 x 10^6) were injected subcutaneously into the right flank of the nude mice.[1] For some models, cells may be mixed with Matrigel to enhance tumor formation.

    • Once tumors reached a volume of 100-200 mm³, the mice were randomized into treatment and control groups.[1]

Dosing and Administration
  • This compound (MPH):

    • V-C8 Xenograft Model: Administered orally once every other day at doses of 80 mg/kg and 180 mg/kg.[1]

    • MDA-MB-436 Xenograft Model: Administered orally once every other day at doses of 40 mg/kg and 80 mg/kg.[1]

  • AZD2281 (Olaparib):

    • V-C8 Xenograft Model: Administered orally daily at a dose of 100 mg/kg.[1]

    • MDA-MB-436 Xenograft Model: Administered orally daily at a dose of 30 mg/kg.[1]

  • Vehicle Control: The control group received the vehicle used to dissolve the compounds.

Tumor Growth Assessment
  • Tumor volume was measured regularly (e.g., twice weekly) using calipers.

  • The formula used for volume calculation was typically (length x width²) / 2.[1]

  • Body weight of the animals was also monitored to assess toxicity.

Mandatory Visualizations

Signaling Pathway of PARP Inhibition and Synthetic Lethality

The primary mechanism of action for both this compound and AZD2281 is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the faulty HR pathway results in cell death, a concept known as synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP SSB_Repair Base Excision Repair (BER) PARP->SSB_Repair Recruits DNA repair proteins Cell_Survival_Normal Cell Survival SSB_Repair->Cell_Survival_Normal DNA_damage_cancer DNA Single-Strand Break (SSB) PARP_inhibition PARP Inhibition DNA_damage_cancer->PARP_inhibition PARP_inhibitor This compound or AZD2281 PARP_inhibitor->PARP_inhibition SSB_accumulation SSB Accumulation PARP_inhibition->SSB_accumulation DSB_formation Replication Fork Collapse -> Double-Strand Break (DSB) SSB_accumulation->DSB_formation HR_deficient Defective Homologous Recombination (HR) Repair DSB_formation->HR_deficient Cell_Death Apoptosis (Synthetic Lethality) HR_deficient->Cell_Death

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram illustrates the typical workflow for the comparative in vivo efficacy studies of this compound and AZD2281.

Experimental_Workflow start Start cell_culture 1. Culture HR-deficient Cancer Cells (MDA-MB-436 or V-C8) start->cell_culture inoculation 2. Subcutaneous Inoculation into Nude Mice cell_culture->inoculation tumor_growth 3. Monitor Tumor Growth inoculation->tumor_growth randomization 4. Randomize Mice into Treatment Groups (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment 5. Oral Administration of - Vehicle (Control) - this compound - AZD2281 randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Endpoint Reached (e.g., Tumor Volume Threshold) monitoring->endpoint analysis 8. Data Analysis and Comparison of Tumor Growth Inhibition endpoint->analysis end End analysis->end

Caption: Workflow of the in vivo xenograft studies.

Conclusion

The available preclinical data suggests that this compound is a highly promising PARP inhibitor with potent in vivo antitumor activity in HR-deficient cancer models.[1] Its improved pharmaceutical properties, such as high water solubility and tissue distribution, may translate to enhanced efficacy in a clinical setting compared to AZD2281.[1] While direct comparisons in these xenograft models indicate at least comparable, and in some instances potentially superior, activity of this compound, further clinical investigation is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the comparative preclinical in vivo performance of these two important PARP inhibitors.

References

Comparative analysis of the pharmacokinetic profiles of PARP inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Pharmacokinetic Profiles of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted therapies, particularly in cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1] Olaparib, rucaparib, niraparib, talazoparib, and veliparib are prominent drugs in this class, each exhibiting a unique pharmacokinetic profile that influences its clinical application, efficacy, and safety.[1][2] This guide provides a comparative analysis of their pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and visualizes the underlying biological and experimental processes.

Comparative Pharmacokinetic Data

The pharmacokinetic profiles of PARP inhibitors show significant variability in their absorption, distribution, metabolism, and excretion. These differences can affect dosing schedules, potential for drug-drug interactions, and overall therapeutic efficacy.[2][3] The following table summarizes key pharmacokinetic parameters for five leading PARP inhibitors.

ParameterOlaparibRucaparibNiraparibTalazoparibVeliparib
Time to Cmax (Tmax) ~1-2.4 hours[4]~1.9 hours[5]~3 hours[6]~1-2 hours[7][8]~1.5 hours[9]
Peak Plasma Concentration (Cmax) 5.4 µg/mL (single 300 mg dose)[10]1940 ng/mL (steady-state, 600 mg BID)[11]842 ng/mL (steady-state, 300 mg)[12]19 ng/mL (steady-state, 1 mg daily)[7]Not explicitly stated in provided abstracts
Area Under the Curve (AUC) 39.2 µg·h/mL (single 300 mg dose)[10]16900 ng·h/mL (steady-state, AUC0-12h)[11]15,097 ng·h/mL (steady-state, AUC0-24)[12]173 ng·hr/mL (steady-state, 1 mg daily)[7]Not explicitly stated in provided abstracts
Elimination Half-Life (t½) ~7-11 hours[4]Poorly estimated due to slow elimination[11]~35 hours[6]90 (±58) hours[7][13]~6 hours[9]
Volume of Distribution (Vd) 158 ± 136 L[10]211 L[2]1220 L[2]420 L[7][13]152 L[9][14]
Bioavailability Not explicitly stated in provided abstracts36%[2][5]High[2]Not explicitly stated in provided abstractsHigh[15]
Protein Binding Not explicitly stated in provided abstracts70.2%[2]83%[2]74%[7][13]Not explicitly stated in provided abstracts
Metabolism Primarily CYP3A4/5[10]Primarily CYP2D6, lesser extent CYP1A2 and CYP3A4[5]Not metabolized by hepatic cytochromes[16]Minimal hepatic metabolism[7][13]Primarily CYP2D6, lesser extent CYP2C19 and CYP3A4[9]
Elimination Feces (42%) and urine (44%)[17]Not explicitly stated in provided abstractsHepatobiliary and renal routes[18]Primarily renal excretion[8]Primarily renal excretion[9]

Experimental Protocols

The pharmacokinetic parameters presented above are typically determined through Phase I clinical trials involving patients with advanced solid tumors.[15][19][20] A generalized experimental protocol for these studies is as follows:

  • Patient Selection and Dosing: Eligible patients are enrolled and receive a single oral dose of the PARP inhibitor.[17] In some study designs, this is followed by continuous daily or twice-daily dosing.[11][19]

  • Pharmacokinetic Sampling: Blood samples are collected at multiple time points post-dosing to measure the plasma concentration of the drug.[21] Typical time points include pre-dose, and at 0.5, 1, 2, 3, 4, 8, and 12 hours after the first dose.[21]

  • Bioanalytical Method: Plasma concentrations of the PARP inhibitor are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC/MS-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters.[4][20] This analysis is often performed using specialized software like WinNonlin.[4][21]

  • Steady-State Analysis: For multiple-dose studies, pharmacokinetic parameters are also assessed at steady state, which is typically reached after a certain period of continuous dosing.[11][22]

Visualizations

To better understand the context of PARP inhibitor function and evaluation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_Repair_Machinery Base Excision Repair cluster_Inhibition PARP Inhibition Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 recruits XRCC1 XRCC1 PARP1->XRCC1 recruits Trapped PARP1 Trapped PARP1 PARP1->Trapped PARP1 leads to LigaseIII LigaseIII XRCC1->LigaseIII recruits PolB PolB XRCC1->PolB recruits Repaired DNA Repaired DNA LigaseIII->Repaired DNA ligates PolB->Repaired DNA synthesizes PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP1 inhibits Double-Strand Break Double-Strand Break Trapped PARP1->Double-Strand Break causes Cell Death\n(in HR deficient cells) Cell Death (in HR deficient cells) Double-Strand Break->Cell Death\n(in HR deficient cells)

Caption: Mechanism of PARP inhibitor-induced synthetic lethality in HR-deficient cancer cells.

PK_Study_Workflow cluster_Patient_Phase Clinical Phase cluster_Lab_Phase Analytical Phase cluster_Analysis_Phase Data Analysis Phase Patient Recruitment Patient Recruitment Drug Administration Drug Administration Patient Recruitment->Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC/MS-MS Analysis LC/MS-MS Analysis Plasma Separation->LC/MS-MS Analysis Concentration-Time Data Concentration-Time Data LC/MS-MS Analysis->Concentration-Time Data Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Data->Pharmacokinetic Modeling Parameter Calculation\n(Cmax, AUC, t½, etc.) Parameter Calculation (Cmax, AUC, t½, etc.) Pharmacokinetic Modeling->Parameter Calculation\n(Cmax, AUC, t½, etc.)

Caption: Generalized workflow for a clinical pharmacokinetic study of an oral drug.

References

Assessing the Durability of PARP Inhibition by Mefuparib Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mefuparib hydrochloride (MPH), a potent Poly (ADP-ribose) polymerase (PARP) 1/2 inhibitor, with other commercially available PARP inhibitors. The focus is on the durability of PARP inhibition, a critical factor for therapeutic efficacy. This document synthesizes available experimental data to facilitate an objective assessment of Mefuparib's performance against alternatives such as Olaparib, Niraparib, and Rucaparib.

Executive Summary

This compound is a potent, orally active, and selective PARP1/2 inhibitor with demonstrated anti-cancer activity in both in-vitro and in-vivo models.[1][2][3] A key differentiator for Mefuparib is its high water solubility and excellent tissue distribution, with concentrations in tissues being significantly higher than in plasma.[1][2] While direct comparative studies on the persistence of PARP inhibition after drug withdrawal for Mefuparib are not yet available in published literature, its pharmacokinetic and pharmacodynamic profile suggests the potential for a durable inhibitory effect. This guide presents the available data for Mefuparib alongside a comparative analysis of the durability of other major PARP inhibitors, providing a framework for assessing its potential in a clinical and research setting.

Comparative Analysis of PARP Inhibitors

To provide a clear overview, the following tables summarize key quantitative data for this compound and other leading PARP inhibitors.

Table 1: In Vitro Potency of PARP Inhibitors
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Key Cell Line IC50 (µM)
This compound 3.2[3]1.9[3]Average 2.16 (0.12 - 3.64) in HR-deficient cells[3]
Olaparib1.50.8-
Niraparib3.82.1-
Rucaparib1.46.4-
Talazoparib0.57--
Pamiparib1.11.3-
Table 2: Durability of PARP Inhibition in IGROV-1 Ovarian Cancer Cells (Post 1-hour treatment with 1µM inhibitor)
Time After Drug WithdrawalRucaparib (% Inhibition)Olaparib (% Inhibition)Niraparib (% Inhibition)Talazoparib (% Inhibition)Pamiparib (% Inhibition)This compound
2 hours92.348.337.358.656.0Data not available
24 hours>90UndetectableUndetectable~12~12Data not available
48 hours~85UndetectableUndetectable~12~12Data not available
72 hours77.7UndetectableUndetectable12.312.5Data not available
Data for Rucaparib, Olaparib, Niraparib, Talazoparib, and Pamiparib are from a study by Smith et al. (2022) in IGROV-1 cells.[4][5] Direct comparative data for this compound from a similar washout experiment is not currently available.
Table 3: Comparative Pharmacokinetics of PARP Inhibitors
ParameterThis compoundOlaparibNiraparibRucaparib
Bioavailability (%) 40-100 (rats, monkeys)[1][2]~90 (humans)~73 (humans)~36 (humans)
Tmax (hours) 0.5-2 (rats)[1]1-3 (humans)~3 (humans)~1.9 (humans)
Half-life (T½) (hours) 1.07-1.3 (rats), 2.16-2.7 (monkeys)[3]~15 (humans)~36 (humans)~17 (humans)
Tissue Distribution High (33-fold higher in tissues than plasma in rats)[1][2]Low tissue distribution[1][2]High volume of distributionModerate

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits PAR Poly(ADP-ribose) Polymer PARP->PAR synthesizes Apoptosis Apoptosis in HR-deficient cells PARP->Apoptosis inhibition leads to NAD NAD+ NAD->PARP substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Mefuparib This compound Mefuparib->PARP inhibits Durability_Assay_Workflow Start Cancer Cell Culture Incubate Incubate with PARP Inhibitor (1 hour) Start->Incubate Washout Washout of Drug Incubate->Washout Timepoints Incubate in Drug-Free Media (0, 2, 24, 48, 72 hours) Washout->Timepoints Harvest Harvest Cells Timepoints->Harvest Assay Measure PARP Activity (ELISA) Harvest->Assay Analyze Analyze % Inhibition vs. Control Assay->Analyze

References

Safety Operating Guide

Proper Disposal of Mefuparib Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and operational guidance for the handling and disposal of Mefuparib hydrochloride, this document outlines the necessary procedures to ensure the safety of laboratory personnel and environmental protection.

This compound is a chemical compound utilized in laboratory research.[1] Adherence to proper disposal protocols is essential due to its potential hazards. This guide provides a step-by-step approach to its safe disposal, in line with established laboratory safety practices and regulatory considerations.

Hazard Profile and Safety Summary

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal.[1]

Property Data
Chemical Formula C17H16ClFN2O2
Molecular Weight 334.775 g/mol
GHS Hazard Classifications Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)
Hazard Statements H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general safety guidelines and regulations. Researchers should always consult their institution's specific Environmental Health and Safety (EHS) guidelines.[2]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • Impervious clothing (lab coat)

  • A suitable respirator if there is a risk of dust or aerosol formation[1]

2. Waste Segregation:

  • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.[2][3] Do not mix with other types of waste.[3][4]

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container.[2] Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container must be clearly labeled as hazardous waste.[2]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or wipes, should be treated as hazardous waste and disposed of in the designated solid waste container.[5]

3. Waste Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and include the following information:[2]

  • Full chemical name: "this compound"

  • Concentration and quantity of the waste

  • Date of waste generation

  • The name of the principal investigator and the laboratory location (building and room number)

  • Appropriate hazard pictograms

4. Storage of Waste:

  • Store waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Ensure containers are kept tightly sealed when not in use.[1][3]

  • Segregate the this compound waste from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1][2]

5. Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash. [2][6] Due to its high aquatic toxicity, release to the sanitary sewer is not permissible.[1][6]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][6]

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve completing a hazardous waste disposal form.[2]

6. Accidental Release Measures: In the event of a spill:

  • Evacuate the immediate area.

  • Wear full PPE before attempting to clean up the spill.[1]

  • For liquid spills, use an inert absorbent material to contain the spill.[1]

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect all contaminated materials in a sealed container for disposal as hazardous waste.[1]

  • Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the decontamination materials for disposal.[1]

  • Prevent the spill from entering drains or waterways.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate label_container Step 3: Label Waste Container ('Hazardous Waste', Chemical Name, Date, etc.) segregate->label_container store Step 4: Store Waste Securely (Sealed, Ventilated, Away from Incompatibles) label_container->store disposal_decision Step 5: Select Disposal Route store->disposal_decision ehs_disposal Arrange for EHS/Contractor Pickup disposal_decision->ehs_disposal Correct improper_disposal Improper Disposal (Drain or Trash) disposal_decision->improper_disposal Incorrect end End: Waste Disposed of Safely ehs_disposal->end environmental_hazard Environmental Contamination & Regulatory Violation improper_disposal->environmental_hazard

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Mefuparib hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Mefuparib hydrochloride is an orally active and selective PARP1/2 inhibitor.[1] As with any chemical, proper handling and disposal are crucial to ensure the safety of laboratory personnel and the environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Hazard Identification

This compound is classified as:

  • Harmful if swallowed (Acute toxicity, Oral - Category 4).[2]

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.[2][3] It is essential to use all listed PPE to minimize exposure.

PPE CategoryItemSpecification
Eye Protection Safety GogglesWith side-shields.
Hand Protection Protective GlovesChemical-resistant (e.g., nitrile rubber).
Body Protection Impervious ClothingLaboratory coat or other protective clothing.
Respiratory Suitable RespiratorUse in well-ventilated areas. A respirator may be needed for handling large quantities or in case of spills.

Operational Procedures for Safe Handling

Adherence to the following procedural steps is mandatory to ensure safety during the handling of this compound:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Hygiene: Wash hands thoroughly after handling the compound.[2] Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[2]

  • Handling as a Solid: When handling the powdered form, take care to avoid dust formation.[4]

  • Creating Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. For in-vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5] Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1][3]

Emergency Procedures

In the event of exposure or a spill, follow these emergency procedures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[2] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Wash out the mouth with water and seek immediate medical attention.[2]

Spill and Disposal Plan

A systematic plan for managing spills and disposing of this compound waste is critical to prevent environmental contamination and ensure a safe working environment.

Spill Response Workflow

The following diagram outlines the step-by-step procedure for handling a this compound spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Decontamination & Disposal cluster_reporting Final Steps Evacuate Evacuate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Full PPE Ventilate->PPE Contain Contain Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Contaminated Material Absorb->Collect Decontaminate Decontaminate Surfaces Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

This compound spill response workflow.

Step-by-Step Spill Cleanup and Disposal:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[5]

  • Wear Full PPE: Before addressing the spill, put on all recommended personal protective equipment.[2]

  • Contain the Spill: Prevent the spill from spreading. Do not let the product enter drains.

  • Absorb and Collect: For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders.[2] For solid spills, carefully sweep or scoop the material to avoid creating dust. Place all contaminated material into a suitable, labeled, and sealed container for disposal.[4]

  • Decontaminate: Clean the spill area and any contaminated equipment with alcohol.[2]

  • Disposal: Dispose of the contaminated material and any cleaning supplies as hazardous waste.[2] All disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[2]

  • Report: Report the incident to the appropriate laboratory safety personnel.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mefuparib hydrochloride
Reactant of Route 2
Mefuparib hydrochloride

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